B1580005 L-LYSINE:2HCL (1-13C)

L-LYSINE:2HCL (1-13C)

Cat. No.: B1580005
M. Wt: 220.10
Attention: For research use only. Not for human or veterinary use.
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Description

L-LYSINE:2HCL (1-13C) is a high-purity, stable isotope-labeled form of the essential amino acid L-lysine, specifically designed for biomedical and nutritional research. This compound features a carbon-13 label at the 1-position, making it an indispensable tool for Stable Isotope Labeling with Amino acids in Cell culture (SILAC) experiments. In SILAC methodology, this heavy lysine is metabolically incorporated into the proteome of growing cells, allowing for accurate quantification and simultaneous comparison of protein expression levels across multiple cell states or conditions via mass spectrometry analysis . The distinct mass shift introduced by the isotope label enables precise discrimination from endogenous, light proteins, facilitating the study of dynamic changes in complex protein samples. Beyond quantitative proteomics, this labeled lysine serves as a critical tracer in metabolic studies. As an essential amino acid that the human body cannot synthesize, lysine is a precursor for carnitine synthesis, which is key in fatty acid metabolism, and plays a vital role in cross-linking collagen polypeptides, uptake of essential mineral nutrients, and histone modifications . Researchers utilize L-LYSINE:2HCL (1-13C) to elucidate these pathways and investigate protein quality, growth, and nutritional status, particularly in contexts of cereal-based diets . The product is supplied with a high chemical purity of 98% and >99% isotope purity, ensuring reliable and consistent experimental results . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

220.10

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Precision Proteomics: A Technical Guide to 13C-Lysine Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) represents the gold standard for quantitative proteomics.[1][2] While dual labeling (Lysine + Arginine) is common, 13C-Lysine labeling stands as a distinct, cost-effective, and artifact-resistant modality. This guide deconstructs the physicochemical principles, experimental rigor, and bioinformatic logic required to execute 13C-Lysine labeling with high fidelity.

Part 1: The Physicochemical Basis

The Isotopic Shift Mechanism

The core principle relies on the cell's metabolic machinery to replace natural


-Lysine with a heavy isotopologue, typically L-Lysine-

-HCl
. Unlike chemical tagging (e.g., TMT, iTRAQ) which labels peptides post-lysis, SILAC introduces the label in vivo.
  • Natural Lysine (Light): Monoisotopic mass ~128.09 Da.

  • 
    -Lysine (Heavy):  All six carbon atoms in the lysine backbone are replaced with Carbon-13.
    
  • Mass Shift (

    
    ):  Since 
    
    
    
    is 1.00335 Da heavier than
    
    
    , the total shift is
    
    
    Da.
The Tryptic Advantage

The choice of Lysine is not arbitrary; it is dictated by the specificity of Trypsin , the workhorse protease of bottom-up proteomics. Trypsin cleaves exclusively at the C-terminus of Arginine (R) and Lysine (K).

  • Result: In a Lysine-labeled experiment, every tryptic peptide ending in a Lysine residue will carry the +6 Da mass tag.

  • The "Invisible" Peptides: Peptides ending in Arginine will not be labeled. This results in "singlets" in the mass spectrum (Arginine-ending peptides) and "doublets" (Lysine-ending peptides).

    • Scientist's Note: While this reduces the number of quantifiable peptides compared to Lys+Arg dual labeling, it completely eliminates the Arginine-to-Proline conversion artifact , a notorious source of quantification error in dual-labeling experiments [1].

Part 2: Experimental Workflow & Critical Control Points

The Adaptation Phase

The goal is to achieve >97% incorporation efficiency. This is not instantaneous; it requires flushing the intracellular amino acid pool.

The "6-Doubling" Rule: Cells must undergo at least 5–6 cell divisions (doublings) in SILAC media.

  • Why? Assuming a dilution model, after 5 doublings, the residual light lysine is

    
     (
    
    
    
    ).
  • Critical Reagent:Dialyzed FBS (dFBS) .[3] Standard Fetal Bovine Serum contains high levels of light amino acids. Dialysis (10 kDa cutoff) removes these free amino acids while retaining growth factors. Failure to use dFBS is the #1 cause of incomplete incorporation.

Visualization: The SILAC Workflow

The following diagram outlines the parallel processing required for differential expression analysis.

SILAC_Workflow cluster_0 Condition A (Control) cluster_1 Condition B (Treated) LightCells Cells in Light Media (12C-Lys) Harvest Harvest & Count Cells LightCells->Harvest HeavyCells Cells in Heavy Media (13C-Lys) HeavyCells->Harvest Mix 1:1 Mixing (Based on Protein Mass) Harvest->Mix Combine Lysis Cell Lysis & Denaturation Mix->Lysis Digest Tryptic Digestion (Cleaves at K/R) Lysis->Digest MS LC-MS/MS Analysis Digest->MS Peptide Mixture

Figure 1: Comparative workflow.[4] Note that mixing occurs before lysis/digestion, nullifying technical variability in downstream processing.[5]

Part 3: Step-by-Step Protocol

Phase A: Media Preparation
ComponentConcentration / SpecificationPurpose
Base Media DMEM or RPMI 1640 (Lys/Arg Deficient)Provides nutrients without light amino acids.
Heavy Lysine 146 mg/L (

-L-Lysine)
The label.[3] Conc. matches standard DMEM formulation.
Light Arginine 84 mg/L (Standard L-Arginine)Essential AA. Must be added as base media lacks it.[6]
Serum 10% Dialyzed FBSPrevents contamination from light Lysine.
Phase B: Cell Culture Adaptation
  • Thaw cells into standard media to recover viability.

  • Passage 1: Split cells into two flasks:

    • Flask A: Light Media (

      
      -Lys).
      
    • Flask B: Heavy Media (

      
      -Lys).[3][7]
      
  • Passage 2-5: Maintain cultures, ensuring they do not reach 100% confluence (contact inhibition can alter proteome).

  • Validation Check: At Passage 5, harvest a small aliquot of Heavy cells. Digest and run on MS.

    • Success Criterion: The ratio of Heavy/Light peptide peaks should be >20:1 (>95% incorporation).

Phase C: The Experiment
  • Treatment: Apply drug/stimulus to the Heavy cells (or Light, depending on design).

  • Harvest: Wash cells 3x with ice-cold PBS to remove extracellular media (crucial to prevent media lysine from contaminating the lysate).

  • Lysis: Lyse cells in buffer (e.g., 8M Urea or SDS).

  • Quantification: Use Bradford or BCA assay to determine protein concentration.

  • Mixing: Mix Light and Heavy lysates at exactly 1:1 ratio based on protein mass.

  • Digestion: Perform reduction (DTT), alkylation (IAA), and overnight trypsin digestion.

Part 4: Data Analysis & Interpretation

The Mass Spectrum

In the MS1 scan, Lysine-containing peptides appear as doublets separated by 6 Da (divided by the charge state


).


  • Charge +2: Spacing = 3.01 m/z

  • Charge +3: Spacing = 2.00 m/z

Visualization: Spectral Logic

The following diagram illustrates how Trypsin specificity dictates the spectral output.

Spectral_Logic cluster_peptides Resulting Peptides Protein Intact Protein Sequence ...A-G-K-L-V-R-S-T-K-M... Trypsin Trypsin Digestion Protein->Trypsin Pep1 Peptide A: ...A-G-K (Ends in Lysine) Trypsin->Pep1 Pep2 Peptide B: L-V-R (Ends in Arginine) Trypsin->Pep2 Spectrum MS1 Spectrum Output Pep1->Spectrum Generates Doublet (Light + Heavy pair) Pep2->Spectrum Generates Singlet (Light only - Unquantifiable)

Figure 2: The impact of enzymatic cleavage on SILAC quantification. Only Lys-ending peptides generate the requisite heavy/light pair for quantification.

Calculating the SILAC Ratio

Quantification software (e.g., MaxQuant, Proteome Discoverer) integrates the area under the curve (AUC) for the Light (


) and Heavy (

) peaks.


  • Ratio = 1: No change in protein expression.

  • Ratio > 1: Upregulation in the Treated (Heavy) condition.

  • Ratio < 1: Downregulation in the Treated (Heavy) condition.

Part 5: Troubleshooting & Integrity Checks

Incomplete Incorporation[6]
  • Symptom: Significant "Light" peaks in the heavy-only control sample.

  • Cause: Insufficient doublings or non-dialyzed FBS.[6]

  • Fix: Extend adaptation phase to 7 passages; verify FBS dialysis efficiency.

Arginine-to-Proline Conversion[1]
  • Context: While this guide focuses on Lysine, if you add Heavy Arginine later, cells may convert Heavy-Arg to Heavy-Pro (

    
    -Pro), creating "satellite" peaks (-1 Da shift from expected).
    
  • Lysine-Only Advantage: By using only 13C-Lysine, you completely avoid this biochemical artifact, ensuring cleaner spectra, albeit with lower proteome coverage [2].

Proline-Induced Missed Cleavages
  • Mechanism: Trypsin cannot cleave Lys-Pro or Arg-Pro bonds.

  • Impact: Peptides containing internal Lysines (missed cleavages) will have multiple labels (e.g., +12 Da if two Lysines are present).

  • Solution: Ensure your search engine (e.g., Andromeda) is configured to allow for variable numbers of heavy labels per peptide (Max. labeled AA = 3).

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][2][7] Molecular & Cellular Proteomics. Link

  • Park, S. K., et al. (2012). A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Molecular & Cellular Proteomics. Link

  • Nature Protocols. (2006). Stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics.[1][2][5][7][8][9][10][11] Nature Protocols. Link

  • Thermo Fisher Scientific. SILAC Metabolic Labeling Systems.[7][12] Link

Sources

L-LYSINE:2HCL (1-13C) structure and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to L-Lysine·2HCl (1-¹³C)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Lysine dihydrochloride labeled with carbon-13 at the first carbon position (L-Lysine·2HCl (1-¹³C)). As a stable, non-radioactive isotopologue of an essential amino acid, this compound is a critical tool in advanced biochemical and pharmaceutical research. We will delve into its fundamental structure and physicochemical properties, explore representative synthetic considerations, and detail its primary applications in metabolic flux analysis, quantitative proteomics, and biomolecular Nuclear Magnetic Resonance (NMR). This document is designed to serve as a practical resource for scientists, offering not only technical data but also the causal reasoning behind experimental protocols, thereby ensuring both scientific integrity and immediate applicability in the laboratory.

Introduction to Site-Specific Isotope Labeling with L-Lysine (1-¹³C)

Stable isotope labeling is a powerful technique that replaces naturally occurring atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C.[][2] These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by mass-sensitive analytical methods like mass spectrometry (MS) and NMR spectroscopy.[] This distinction allows researchers to trace the metabolic fate of molecules, quantify proteins and metabolites with high precision, and probe molecular structures without the safety concerns and disposal issues associated with radioactive isotopes.[2]

L-lysine, an essential amino acid, is a cornerstone of protein synthesis and is involved in numerous physiological processes, including calcium absorption, collagen formation, and the production of enzymes and antibodies.[3][4][5] Its frequent presence in proteins and its distinct metabolic pathways make it an ideal candidate for isotopic labeling. While uniform labeling (e.g., ¹³C₆, ¹⁵N₂) is common for relative quantification in proteomics (e.g., SILAC), site-specific labeling, as seen in L-Lysine·2HCl (1-¹³C), offers unique advantages.[6][7][8] Labeling the carboxyl carbon (C1) provides a specific probe for tracking enzymatic reactions involving this group, studying protein and peptide structures via NMR, and serving as a precise internal standard for quantitative assays.[9][10][11]

Molecular Profile and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is paramount for its effective use, from storage and solution preparation to data interpretation.

Structure and Nomenclature

The structure of L-Lysine·2HCl (1-¹³C) is characterized by the L-isomer of lysine with a ¹³C isotope at the carboxyl carbon position, supplied as a dihydrochloride salt.

L_Lysine_1_13C_2HCl cluster_lysine L-Lysine (1-¹³C) cluster_hcl Dihydrochloride C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 Cl1 2Cl⁻

Caption: Structure of L-Lysine·2HCl (1-¹³C).

  • IUPAC Name: (2S)-2,6-diaminohexanoic acid;hydrochloride, with a ¹³C label at the C-1 position.[12]

  • Synonyms: L-Lysine dihydrochloride (1-¹³C), H-Lys-OH·2HCl (1-¹³C).[11]

  • Molecular Formula: ¹³C¹²C₅H₁₆Cl₂N₂O₂

  • CAS Number (Labeled): 202190-50-9[11]

  • CAS Number (Unlabeled): 657-26-1[11][13]

Physicochemical Properties

The dihydrochloride salt form is deliberately used to enhance the compound's stability and aqueous solubility compared to the free base or monohydrochloride form.[6][14]

PropertyValueSource(s)
Molecular Weight 220.10 g/mol [11]
Appearance White to off-white solid/crystalline powder[15][16]
Melting Point ~263-264 °C (with decomposition)[15][16]
Solubility Freely soluble in water; slightly soluble in aqueous acid[15][16]
Optical Activity [α]25/D +20.7°, c = 2 in 5 M HCl[15]
Stability Stable. Incompatible with strong oxidizing agents.[16]
Storage Store at room temperature or 2-8°C. Keep away from light and moisture. Hygroscopic.[6][11][15][17]

Expert Insight: The hygroscopic nature of L-Lysine·2HCl necessitates storage in a desiccated environment. Upon dissolution in cell culture media, the acidic nature of the dihydrochloride salt may cause a temporary, localized pH drop, often observed as a color change in the media from red to yellow.[18] This is typically resolved upon complete mixing and buffering.

Synthesis and Quality Control

The reliability of any experiment using isotopically labeled compounds hinges on the purity and isotopic enrichment of the material. Therefore, a robust synthetic process followed by stringent quality control is non-negotiable.

Representative Synthetic Strategy

While multiple proprietary methods exist, a general and logical approach to synthesizing L-Lysine·2HCl (1-¹³C) involves microbial fermentation or enzymatic synthesis followed by purification and salt formation.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & QC start ¹³C-labeled Precursor (e.g., K¹³CN or ¹³CO₂) fermentation Microbial Fermentation (e.g., using Corynebacterium glutamicum) start->fermentation Metabolic Incorporation hydrolysis Acid Hydrolysis fermentation->hydrolysis neutralization Neutralization & Crude Isolation hydrolysis->neutralization chromatography Ion-Exchange Chromatography neutralization->chromatography Purification crystallization Crystallization with HCl to form Dihydrochloride Salt chromatography->crystallization qc Quality Control (NMR, MS, HPLC) crystallization->qc final_product L-Lysine·2HCl (1-¹³C) (>98% Purity, >99% Enrichment) qc->final_product Validation

Caption: Generalized workflow for L-Lysine·2HCl (1-¹³C) synthesis.

Causality Behind Choices:

  • Microbial Fermentation: Using engineered strains of bacteria like Corynebacterium glutamicum is a highly efficient and stereospecific method for producing L-amino acids, ensuring the desired L-isomer is the primary product.[5]

  • Ion-Exchange Chromatography: This is the gold standard for separating amino acids from a complex biological mixture. It exploits the charge differences between lysine and potential impurities (e.g., other amino acids like arginine or glutamic acid) for effective purification.[16]

  • Dihydrochloride Formation: Crystallization with two equivalents of hydrochloric acid ensures the protonation of both the alpha-amino and epsilon-amino groups, leading to the stable and highly soluble dihydrochloride salt.[14]

Quality Control and Validation Protocol

A self-validating QC process ensures the identity, purity, and isotopic enrichment of the final product.

Protocol: Purity and Enrichment Verification

  • Chemical Purity (HPLC):

    • Objective: To quantify the chemical purity and detect any non-lysine impurities.

    • Method: Dissolve a known amount of the compound in an appropriate mobile phase. Analyze using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable column (e.g., C18) and a UV detector.

    • Validation: The primary peak should correspond to L-lysine, and the integrated area should represent >98% of the total detected peak area.

  • Isotopic Enrichment & Identity (NMR):

    • Objective: To confirm that the ¹³C label is at the correct position and to determine the level of enrichment.

    • Method: Dissolve the sample in a deuterated solvent (e.g., D₂O). Acquire a 1D ¹³C-NMR spectrum.[19]

    • Validation: A single, significantly enhanced signal should be observed in the carbonyl region (approx. 169-173 ppm), corresponding to the C1 carbon.[19] The signal-to-noise ratio of this peak relative to the natural abundance signal of other carbons confirms >99% enrichment.

  • Molecular Weight Confirmation (MS):

    • Objective: To confirm the correct mass of the isotopically labeled molecule.

    • Method: Prepare a dilute solution and analyze via high-resolution mass spectrometry (e.g., Orbitrap or TOF).

    • Validation: The observed mass-to-charge ratio (m/z) should correspond to the theoretical mass of the protonated ¹³C-labeled L-lysine molecule ([M+H]⁺), which is approximately 1 Da heavier than the unlabeled analogue.

Core Applications in Research and Development

The unique properties of L-Lysine·2HCl (1-¹³C) make it a versatile tool for several advanced research applications.

Metabolic Flux Analysis (MFA)

In MFA, researchers use isotopically labeled substrates to trace their path through metabolic networks. By introducing L-Lysine·2HCl (1-¹³C) into a biological system, the ¹³C label on the carboxyl group can be tracked as it is incorporated into proteins or participates in other metabolic reactions. This allows for the precise quantification of the rates (fluxes) of different metabolic pathways, providing critical insights into cellular physiology in both healthy and diseased states.[9][20]

Absolute Quantification of Proteins and Peptides

While uniformly labeled lysine is used for relative quantification in SILAC, site-specifically labeled amino acids are invaluable as internal standards for absolute quantification . A known quantity of a synthetic peptide containing L-Lysine (1-¹³C) can be spiked into a biological sample (e.g., cell lysate digest). By comparing the mass spectrometry signal intensity of the labeled "heavy" peptide to its endogenous "light" counterpart, one can calculate the absolute molar amount of the target protein in the original sample. This is a cornerstone of targeted proteomics and biomarker validation.

LCMS_Workflow sample Biological Sample (e.g., Cell Lysate) digest Protein Digestion (e.g., with Trypsin) sample->digest spike Spike-in Known Quantity of ¹³C-Labeled Peptide Standard (containing L-Lysine (1-¹³C)) digest->spike lc Liquid Chromatography (LC) Separation spike->lc ms High-Resolution Mass Spectrometry (MS/MS) lc->ms analysis Data Analysis: Compare Peak Areas of 'Light' vs. 'Heavy' Peptides ms->analysis quant Absolute Protein Quantification analysis->quant

Caption: Workflow for absolute protein quantification using a ¹³C-labeled peptide standard.

Biomolecular NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of proteins. However, in large proteins, spectra can become overcrowded and difficult to interpret. Isotopic labeling helps to simplify these spectra.[21] Specifically labeling the C1 carboxyl carbon with ¹³C allows researchers to perform specific NMR experiments that exclusively probe the environment around the protein backbone's carbonyl groups.[19] This provides crucial information about hydrogen bonding, secondary structure, and protein folding that would otherwise be inaccessible.[21]

Detailed Experimental Protocols

The following protocols provide a starting point for researchers using L-Lysine·2HCl (1-¹³C).

Protocol: 1D ¹³C-NMR for Isotopic Purity Verification
  • Sample Preparation: Accurately weigh approximately 5-10 mg of L-Lysine·2HCl (1-¹³C) and dissolve it in 0.6 mL of Deuterium Oxide (D₂O). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the ¹³C probe.

  • Data Acquisition: Acquire a standard 1D ¹³C spectrum. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio for natural abundance signals, which will make the enrichment of the labeled position obvious.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum. Identify the highly intense signal in the 169-173 ppm range, confirming the position and enrichment of the ¹³C label.[19]

Protocol: LC-MS for Molecular Weight Confirmation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of L-Lysine·2HCl (1-¹³C) in HPLC-grade water. From this, prepare a working solution of ~10 µg/mL by diluting with a starting mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

  • LC Method: Use a C18 analytical column. Set up a simple gradient, for example, from 2% to 95% acetonitrile over 10 minutes, to ensure elution of the highly polar amino acid.

  • MS Method: Operate the mass spectrometer in positive ion mode. Perform a full scan (e.g., m/z 100-300) to detect the parent ion.

  • Data Analysis: Extract the ion chromatogram for the theoretical m/z of the labeled lysine ([M+H]⁺). The resulting mass spectrum for that peak should show a clear isotopic envelope with the most abundant peak corresponding to the mass of the ¹³C-labeled molecule.

Conclusion and Future Perspectives

L-Lysine·2HCl (1-¹³C) is more than just a chemical reagent; it is an enabling tool for precise and quantitative biological inquiry. Its utility in tracing metabolic pathways, enabling absolute protein quantification, and refining structural biology studies underscores its importance in modern research.[11] As analytical instrumentation continues to improve in sensitivity and resolution, the applications for site-specifically labeled compounds like this will undoubtedly expand. Future applications may include more sophisticated in-vivo metabolic tracing in pre-clinical models and serving as critical reagents in the development of companion diagnostics for personalized medicine.

References

  • Creative Biolabs. (n.d.). L-Lysine-2HCl, 13C6, 15N2 for SILAC.
  • Patsnap Synapse. (2024). What is L-Lysine hydrochloride used for?. Retrieved from [Link]

  • Singh, M., & Shah, J. (2016). Medicinal Uses of L-Lysine: Past and Future. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of L-Lysine Hydrochloride in Protein Synthesis and Nutritional Science. Retrieved from [Link]

  • Gandhi, F. (2024). Review on application of one of the most valuable players of amino acids: L-Lysine.
  • Eggeling, L., & Bott, M. (n.d.). Microbial Production and Applications of L-lysine | Request PDF. ResearchGate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). LYSINE MONOHYDROCHLORIDE. Retrieved from [Link]

  • Chemdad Co. (n.d.). L-LYSINE 2HCL (U-13C6, 15N2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Lysine monohydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Incorporation of 13 C 6 L-lysine into proteins at various time points. Retrieved from [Link]

  • Wiechert, W., & Schweissgut, O. (2012). Labelling analysis for ¹³C MFA using NMR spectroscopy. PubMed. Retrieved from [Link]

  • Pinu, F. R., & Villas-Bôas, S. G. (2017). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PubMed Central. Retrieved from [Link]

  • Wagner, S. A., Beli, P., & Weinert, B. T. (2011). Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Google Patents. (n.d.). US3931308A - Process for conversion of lysine dihydrochloride to lysine monohydrochloride.
  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • EPIC. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Retrieved from [Link]

  • Intelligent Health. (2025). Best Type of L-Lysine to Use: Hydrochloride or Monochloride for Herpes?. Retrieved from [Link]

Sources

Technical Guide: L-LYSINE:2HCL (1-13C) in Nutritional Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications of L-Lysine:2HCl (1-13C) in nutritional science, focusing on metabolic flux, protein kinetics, and oxidation studies.

Executive Summary

L-Lysine:2HCl (1-13C) is a stable isotope-labeled amino acid widely utilized in clinical nutrition and metabolic research. Unlike uniformly labeled analogs (


), the 1-13C  isotopomer is specifically engineered to trace the decarboxylation step of lysine catabolism. This site-specific labeling makes it the "gold standard" tracer for Direct Amino Acid Oxidation (DAAO)  studies, allowing researchers to quantify lysine requirements, oxidation rates, and whole-body protein turnover with high precision using Isotope Ratio Mass Spectrometry (IRMS).

This guide outlines the mechanistic basis, experimental protocols, and data analysis frameworks for utilizing L-Lysine:2HCl (1-13C) in drug development and nutritional science.

Chemical & Isotopic Properties

The dihydrochloride salt form (2HCl) is preferred in clinical formulations for its superior aqueous solubility and shelf-life stability compared to the free base.

PropertySpecification
Compound Name L-Lysine:2HCl (1-13C)
Label Position Carbon-1 (Carboxyl group)
Isotopic Purity

99 atom %

Chemical Formula

Key Application Breath tests (

recovery), Protein Synthesis (FSR)
Detection Method GC-C-IRMS (Breath/Plasma), LC-MS/MS (Plasma)

Mechanistic Basis: The Decarboxylation Tracer

The utility of the 1-13C label is rooted in the lysine catabolic pathway. Lysine is principally degraded via the Saccharopine Pathway in the liver mitochondria.[1] The critical step for this tracer is the oxidative decarboxylation of


-ketoadipate to glutaryl-CoA.
  • The Tracer Logic: When L-Lysine (1-13C) is catabolized, the labeled Carbon-1 is released exclusively as

    
      during the conversion of 
    
    
    
    -ketoadipate.
  • The Readout: The appearance of

    
     in the breath is a direct stoichiometric proxy for the irreversible oxidation of lysine.
    
Visualization: Lysine Catabolism & 13C Tracing

The following diagram illustrates the metabolic fate of the 1-13C label.

LysineCatabolism Lysine L-Lysine (1-13C) Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase (LKR) AASA alpha-Aminoadipate semialdehyde Saccharopine->AASA Saccharopine dehydrogenase (SDH) AlphaAminoadipate alpha-Aminoadipate AASA->AlphaAminoadipate Dehydrogenase AlphaKetoadipate alpha-Ketoadipate (1-13C) AlphaAminoadipate->AlphaKetoadipate Transaminase GlutarylCoA Glutaryl-CoA AlphaKetoadipate->GlutarylCoA Oxidative Decarboxylation CO2 13CO2 (Breath) AlphaKetoadipate->CO2 Released Label

Figure 1: The Saccharopine pathway showing the specific release of the C1 label as


.

Core Application: Direct Amino Acid Oxidation (DAAO)

While the Indicator Amino Acid Oxidation (IAAO) method often uses Phenylalanine as a tracer, the Direct Amino Acid Oxidation (DAAO) method uses L-Lysine (1-13C) itself to determine lysine requirements. This is particularly useful when validating the specific kinetics of lysine conservation.

Experimental Protocol: Primed Continuous Infusion

This protocol measures the "breakpoint" in oxidation. When dietary lysine intake is below requirement, the body conserves lysine (low oxidation). When intake exceeds requirement, the excess is oxidized (linear increase in


).
Step-by-Step Methodology
  • Subject Preparation:

    • Subjects are adapted to a specific dietary lysine level for 2–7 days.

    • Fast overnight (10–12 hours) prior to the tracer study.

  • Tracer Preparation:

    • Dissolve L-Lysine:2HCl (1-13C) in sterile saline.

    • Priming Dose: 4.0

      
      mol/kg (IV bolus) or equivalent oral bolus.
      
    • Continuous Infusion: 3.0

      
      mol/kg/h for 4–8 hours.
      
  • Sampling:

    • Breath: Collect breath samples every 30 mins into vacutainers (for

      
       enrichment).
      
    • Plasma: Collect blood samples hourly (to measure plasma lysine enrichment via LC-MS or GC-MS).

  • Analysis:

    • Measure Breath

      
       enrichment (Atom Percent Excess - APE) using Isotope Ratio Mass Spectrometry (IRMS).
      
    • Measure Plasma Lysine enrichment (MPE) to calculate flux.

Data Analysis & Calculation

The rate of lysine oxidation (


) is calculated as:


VariableDefinition

Rate of

production (measured via indirect calorimetry).


enrichment in expired breath (APE).


enrichment of lysine in plasma (MPE) at steady state.

Bicarbonate retention factor (typically ~0.81 in fed state).

Application 2: Protein Turnover Kinetics

L-Lysine (1-13C) is also used to measure Fractional Synthesis Rate (FSR) of muscle or whole-body proteins. Because lysine is an essential amino acid, its flux is defined by only two inputs (Diet + Protein Breakdown) and two outputs (Protein Synthesis + Oxidation).

The Precursor-Product Model

By infusing L-Lysine (1-13C) and measuring its incorporation into muscle protein over time, researchers can calculate the rate at which new protein is synthesized.

Workflow Visualization:

ProteinTurnover Diet Dietary Lysine FreePool Intracellular Free Lysine Pool Diet->FreePool Absorption Tracer Tracer Infusion L-Lysine (1-13C) Tracer->FreePool Input ProteinPool Muscle Protein (Bound Lysine) FreePool->ProteinPool Synthesis (FSR) Oxidation Oxidation (13CO2) FreePool->Oxidation Catabolism ProteinPool->FreePool Breakdown

Figure 2: Kinetic model of protein turnover showing the central role of the free lysine pool.

Bioavailability Studies (Dual Isotope Method)

To determine the bioavailability of lysine from novel food sources (e.g., plant-based proteins), a Dual Isotope Protocol is employed. This method eliminates inter-subject variability by using the subject as their own control.

Protocol Summary
  • IV Tracer: Administer a sterile pulse of L-Lysine (D4) or L-Lysine (15N) intravenously. This represents 100% bioavailability.

  • Oral Tracer: Co-ingest L-Lysine (1-13C) mixed intrinsically or extrinsically with the test meal.

  • Measurement: Monitor the ratio of Oral Tracer (

    
    ) to IV Tracer (D4) in the plasma over 8–12 hours.
    
  • Calculation:

    
    
    Where AUC is the Area Under the Curve of plasma enrichment.
    

References

  • Elango, R., et al. (2009). "Amino Acid Requirements in Humans: With a Special Emphasis on the Metabolic Availability of Amino Acids." Amino Acids.[2][3][4][5][6][7][8][9] Link

  • Zello, G. A., et al. (1993). "Dietary lysine requirement of young adult males determined by oxidation of L-[1-13C]phenylalanine." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Matthews, D. E., et al. (1980). "Measurement of Leucine Metabolism in Man from a Primed, Continuous Infusion of L-[1-13C]Leucine." American Journal of Physiology. Link (Foundational protocol adapted for Lysine).

  • Hoffer, L. J. (2016). "Parenteral Nutrition: Amino Acids." Nutrients.[4][5][9] Link

  • Cambridge Isotope Laboratories. "Metabolic Tracers in Nutritional Science." Link

Sources

L-LYSINE:2HCL (1-13C) in studying post-translational modifications

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing L-LYSINE:2HCL (1-13C) for Post-Translational Modification Dynamics & Structural Analysis

Executive Summary

While standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture) typically utilizes fully labeled lysine (


 or 

) to create large mass shifts (+6/+8 Da), L-Lysine:2HCl (1-13C) represents a precision tool for specific, high-fidelity applications.[1] By labeling only the carboxyl carbon (C1), this reagent offers a unique metabolic "trap" mechanism that eliminates recycling artifacts in protein turnover studies and provides a cost-effective, site-specific probe for NMR spectroscopy.

This technical guide details the application of


 in studying the dynamics and structural consequences of lysine-specific Post-Translational Modifications (PTMs), such as acetylation, methylation, and ubiquitination.
Part 1: The Scientific Rationale (The "Light" Heavy Label)
1.1 The Metabolic "Trap" Advantage

In PTM studies, particularly those measuring the half-life of modified proteins (e.g., "How fast is acetylated p53 turned over compared to non-acetylated p53?"), isotope recycling is a major confounder. When proteins degrade, labeled amino acids can be re-incorporated into new proteins, artificially lengthening the apparent half-life.


 solves this via the Saccharopine Pathway :
  • Incorporation: The intact lysine is incorporated into protein backbones.

  • Catabolism: If the protein degrades and the lysine is catabolized, the C1 carboxyl group is the first to be removed as CO

    
     during the oxidative decarboxylation of 
    
    
    
    -ketoadipate.
  • Result: The label is "exhaled" by the cell and cannot be recycled into the Acetyl-CoA pool or other amino acids. This ensures that any

    
     signal detected in a peptide comes directly from the culture medium, providing the most accurate measurement of synthesis rates (
    
    
    
    ).
1.2 The +1 Da Mass Shift Challenge & Opportunity

Unlike the +6 Da shift of standard SILAC,


 introduces a +1.00335 Da shift.
  • Challenge: In low-resolution MS, this overlaps with the natural

    
     isotopic envelope.
    
  • Solution: Modern High-Resolution Orbitrap or FT-ICR MS can resolve the fine structure or, more commonly, mathematical deconvolution (Isotopomer Distribution Analysis) is used to quantify the "M+1" enrichment ratio.

Part 2: Experimental Workflows
2.1 Workflow A: Pulse-Chase Analysis of PTM Turnover

This protocol determines if a specific PTM (e.g., K-Acetylation) targets a protein for faster degradation.

Reagents:

  • L-Lysine:2HCl (1-13C) (Isotopic Purity >99%)

  • Lysine-deficient DMEM/RPMI

  • Dialyzed FBS (to remove endogenous lysine)

Protocol:

  • Adaptation: Culture cells in standard (Light) medium for 5 passages.

  • Pulse (Labeling): Switch to medium containing

    
    .
    
  • Stimulation: Treat cells (e.g., with HDAC inhibitors) to induce PTMs.

  • Lysis & Digestion: Lyse cells at time points (

    
     hrs). Digest with Trypsin  (cleaves C-terminal to Lys/Arg).
    
    • Note: Trypsin leaves the Lysine (and its C1 label) at the C-terminus of the peptide.

  • Enrichment: Use anti-Acetyl-Lysine affinity beads to enrich modified peptides.

  • LC-MS/MS: Analyze on a high-resolution mass spectrometer (R > 60,000).

Data Analysis (Isotopomer Deconvolution): Calculate the Fractional Synthesis Rate (FSR) by comparing the abundance of the monoisotopic peak (


) vs. the 

peak, correcting for natural abundance.


(Where 

is the number of carbons in the peptide, and 0.011 is the natural

frequency).
2.2 Workflow B: NMR Structural Dynamics of PTMs

 is ideal for Carbonyl (

) detection
in NMR. When a lysine side chain is modified (e.g., methylated), it can induce subtle conformational shifts in the protein backbone.
  • Experiment: HN(CO) or specific

    
    -detected experiments.
    
  • Observation: The C1 label (backbone carbonyl) serves as a reporter. If the chemical shift of Lys-C1 changes upon side-chain modification, it indicates allosteric communication between the PTM site and the backbone.

Part 3: Visualization of Metabolic Fate

The following diagram illustrates why


 is the "Zero-Recycling" label.

LysineFate cluster_recycling Recycling Prevention Mechanism Media Media: [1-13C]Lysine IntraLys Intracellular [1-13C]Lysine Media->IntraLys Transport Protein Protein Synthesis (Incorporation) IntraLys->Protein Translation Saccharopine Saccharopine IntraLys->Saccharopine Catabolism Protein->IntraLys Recycling (Blocked if Catabolized) Degradation Proteasomal Degradation AlphaKeto Alpha-Ketoadipate (C1-COOH labeled) Saccharopine->AlphaKeto Decarbox Oxidative Decarboxylation AlphaKeto->Decarbox AcetylCoA Acetyl-CoA (Unlabeled) Decarbox->AcetylCoA Carbon Skeleton (No Label) CO2 13C-CO2 (Exhaled) Decarbox->CO2 Label Lost

Caption: Metabolic fate of [1-13C]Lysine. The C1 label is lost as CO2 during catabolism, preventing re-entry into the Acetyl-CoA pool and ensuring zero isotopic recycling.

Part 4: Comparative Data & Specifications
FeatureStandard SILAC (

)
Precision Label (

)
Mass Shift +6.0201 Da+1.0034 Da
Primary Use Relative Quantitation (A vs B)Turnover Rates / NMR Structure
Recycling Possible (via Acetyl-CoA)Eliminated (Lost as CO

)
MS Requirement Low/Medium ResolutionHigh Resolution / Deconvolution
Cost High (

$)
Moderate (

)
NMR Detection Side-chain (

-aliphatic)
Backbone Carbonyl (

)
Part 5: References
  • Duan, X., et al. (2016). "Amino Acid Recycling in Protein Turnover Studies." Methods in Enzymology. Link

  • Eichelbaum, K., & Krijgsveld, J. (2014). "Rapid ProsPecting of the Nascent Proteome using L-Azidohomoalanine." Nature Protocols. Link

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Amino Acids for Metabolic Studies." CIL Application Notes. Link

  • Beynon, R. J., & Pratt, J. M. (2005). "Metabolic Labeling of Proteins for Proteomics." Molecular & Cellular Proteomics. Link

  • Schoenmakers, E., et al. (2020). "High-resolution NMR of lysine post-translational modifications." Journal of Biomolecular NMR. Link

Sources

Methodological & Application

protocol for L-LYSINE:2HCL (1-13C) labeling in mammalian cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Fate Mapping & Protein Turnover Analysis using L-LYSINE:2HCL (1-13C)

Introduction & Scientific Rationale

L-LYSINE:2HCL (1-13C) is a specialized stable isotope tracer where only the carbon-1 (carboxyl carbon) is labeled with Carbon-13. Unlike uniformly labeled Lysine (U-13C6), which is commonly used for multiplexed proteomics (SILAC), the 1-13C isotopologue serves a distinct and critical role in Metabolic Flux Analysis (MFA) and Protein Turnover Kinetics .

Core Applications:
  • Distinguishing Anabolism vs. Catabolism:

    • Protein Incorporation: The 1-13C label is retained intact when lysine is incorporated into proteins.

    • Catabolic Flux Monitor: In mammalian cells, lysine catabolism primarily proceeds via the Saccharopine pathway (mitochondria) or the Pipecolate pathway (peroxisome).[1] Crucially, the oxidative decarboxylation step in these pathways (conversion of

      
      -ketoadipate to glutaryl-CoA) releases the C1-carboxyl group as CO₂ .
      
    • Mechanistic Insight: Therefore, if you label cells with L-Lysine (1-13C), any label detected in the downstream TCA cycle intermediates (e.g., citrate, malate) indicates recycling or non-canonical pathways. Complete loss of the label from the metabolome (appearing as

      
      CO₂) confirms active lysine oxidation.
      
  • Fractional Synthesis Rate (FSR) Measurement:

    • Because the +1 Da mass shift is small, it minimizes kinetic isotope effects and is cost-effective for "Dynamic SILAC" experiments where the goal is measuring synthesis rates rather than multiplexing samples.

Experimental Design & Media Formulation

To ensure data integrity, endogenous unlabeled lysine must be minimized. Standard FBS contains ~200–300 µM lysine, which will dilute the tracer and skew enrichment calculations.

Reagents Required:
  • Base Medium: Lysine-free DMEM or RPMI 1640 (Custom formulation or commercial "SILAC" media).

  • Serum: Dialyzed Fetal Bovine Serum (dFBS), 10 kDa MWCO (removes free amino acids).

  • Tracer: L-LYSINE:2HCL (1-13C) (Isotopic Purity >99%).

  • Control: Unlabeled L-Lysine:2HCl.

Concentration Standards:
Cell Type / MediaStandard Lysine Conc. (mM)Mass (mg/L) of L-Lysine:2HCl
DMEM (High Glucose) 0.80 mM146 mg/L
RPMI 1640 0.22 mM40 mg/L
F-12K 0.50 mM91 mg/L

Critical Calculation: The molecular weight of labeled L-Lysine:2HCl (1-13C) is approx. 220.12 g/mol (vs. 219.11 g/mol for unlabeled). Adjust weighing accordingly to maintain molarity.

Detailed Protocol: Labeling & Harvest

Phase I: Media Preparation
  • Thaw dFBS: Thaw dialyzed FBS at 4°C overnight. Aliquot and store at -20°C to avoid freeze-thaw cycles.

  • Reconstitute Tracer: Dissolve L-LYSINE:2HCL (1-13C) in PBS to create a 100 mM Stock Solution .

    • QC Check: Filter sterilize (0.22 µm). Store at -20°C.

  • Prepare Labeling Medium:

    • Take Lysine-free base medium.

    • Add 10% dFBS.[2]

    • Add 1% Pen/Strep.

    • Add L-LYSINE:2HCL (1-13C) stock to reach the target molarity (e.g., 0.8 mM for DMEM).

    • Note: Do not add unlabeled lysine.

Phase II: Cell Adaptation & Labeling
  • Steady-State Labeling (Metabolic Fate):

    • Passage cells into the Labeling Medium.

    • Culture for at least 5-6 cell doublings (approx. 2 passages) to ensure >98% replacement of the intracellular lysine pool and protein biomass.

    • Harvest for metabolomics.

  • Dynamic Labeling (Protein Turnover):

    • Culture cells in unlabeled medium until 70% confluence.

    • Wash cells 2x with warm PBS to remove extracellular unlabeled lysine.

    • Switch to Labeling Medium (Time = 0).

    • Harvest cells at defined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

Phase III: Harvesting & Extraction

This dual-extraction protocol allows simultaneous analysis of free metabolites and protein-bound lysine.

  • Quenching: Place plates on ice. Aspirate media rapidly. Wash 2x with ice-cold PBS.

  • Metabolite Extraction:

    • Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the plate (1 mL per 10cm dish).

    • Scrape cells and transfer to a microcentrifuge tube.

    • Vortex 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.

    • Supernatant: Transfer to a new tube for LC-MS/GC-MS (Free Metabolite Analysis) .

    • Pellet: Retain for Protein Hydrolysis .

  • Protein Hydrolysis (for Turnover):

    • Wash the pellet 2x with 80% methanol to remove trace free amino acids.

    • Resuspend pellet in 6 M HCl (200 µL).

    • Incubate at 110°C for 24 hours (hydrolysis).

    • Dry down under nitrogen or vacuum concentrator.

    • Reconstitute in mobile phase for LC-MS.

Data Analysis & Visualization

Pathway Logic: The Fate of Carbon-1

The diagram below illustrates why 1-13C Lysine is a specific probe for catabolism. The red arrow indicates the loss of the label.

LysineCatabolism cluster_mito Mitochondrial Matrix Lysine L-Lysine (1-13C) [Label on Carboxyl] Saccharopine Saccharopine Lysine->Saccharopine LKR (+ a-KG) AASA Alpha-Aminoadipic Semialdehyde Saccharopine->AASA SDH AAA Alpha-Aminoadipate (1-13C) AASA->AAA AASADH AKA Alpha-Ketoadipate (1-13C) AAA->AKA Transamination GlutarylCoA Glutaryl-CoA (UNLABELED) AKA->GlutarylCoA Oxidative Decarboxylation CO2 13-CO2 (Label Released) AKA->CO2 Lost

Figure 1: Catabolic fate of L-Lysine (1-13C).[1][3][4] Note that the 13C label (Red) is lost as CO2 during the conversion of Alpha-Ketoadipate to Glutaryl-CoA. Downstream metabolites (Acetyl-CoA) will NOT be labeled.

Experimental Workflow

Workflow Media Media Prep Lysine-Free DMEM + Dialyzed FBS + 1-13C Lysine Culture Cell Culture Pulse Labeling (0 - 24h) Media->Culture Harvest Harvest Quench & Scrape Culture->Harvest Separation Phase Separation (Centrifugation) Harvest->Separation Supernatant Supernatant (Free Metabolites) Separation->Supernatant Pellet Protein Pellet (Bound Lysine) Separation->Pellet LCMS LC-MS Analysis HILIC Column Supernatant->LCMS Hydrolysis Acid Hydrolysis 6M HCl, 110°C Pellet->Hydrolysis Hydrolysis->LCMS Result1 Data: Free Pool Enrichment (Precursor MPE) LCMS->Result1 Result2 Data: Protein FSR (Product MPE) LCMS->Result2

Figure 2: Step-by-step workflow for dual analysis of free lysine pools and protein incorporation.

Analytical Parameters & QC

Mass Spectrometry Detection

For L-Lysine (1-13C), you are monitoring the M+1 isotopologue.

  • Formula: C₆H₁₄N₂O₂

  • Monoisotopic Mass (M+0): 146.1055 Da

  • Labeled Mass (M+1): 147.1089 Da

ParameterSpecification
Column HILIC (e.g., Waters BEH Amide) or PFPP
Mode Positive ESI (MS1 or PRM)
Target Ion [M+H]+
Transitions (if MS/MS) 147.1 -> 84.1 (Loss of NH3 + HCOOH) - Verify fragmentation retains C1 for specific transitions

Quality Control (QC) Rules:

  • Natural Abundance Correction: You must subtract the natural M+1 abundance (~1.1% from natural 13C) from your labeled samples.

    • Formula:

      
      
      
  • Tracer Stability: Verify the media supernatant after 24h. If M+1 lysine decreases significantly without cell growth, check for bacterial contamination (bacterial decarboxylases).

References

  • Crowther, L. M., et al. (2025). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." ResearchGate. Link

  • Hiller, K., & Metallo, C. M. (2013). "Profiling metabolic networks to study cancer metabolism." Current Opinion in Biotechnology. Link

  • Thermo Fisher Scientific. "SILAC Metabolic Labeling Systems & Protocols." Link

  • Cambridge Isotope Laboratories. "Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Application Note." Link

  • Pena, I. A., et al. (2017). "Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates." Molecular Genetics and Metabolism. Link

Sources

Application Note: Precision In Vivo Labeling with L-Lysine:2HCl (1-13C) in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Stable isotope labeling in mice is a cornerstone of modern metabolic flux analysis (MFA) and protein turnover studies. While Uniformly labeled L-Lysine (


, 

) is the gold standard for global proteomics (SILAM), L-Lysine:2HCl (1-13C) offers a distinct, cost-effective, and mechanically precise alternative for two specific applications:
  • Quantification of Lysine Oxidation Rates: Tracing the decarboxylation of the C1-carboxyl group via the saccharopine pathway (measured as

    
    ).
    
  • Protein Synthesis Rate Measurement (Flooding Dose): A targeted approach to measure fractional synthesis rates (FSR) of specific tissue proteins without the expense of uniform labeling.[1][2]

This guide details the preparation, administration, and analytical workflows for using L-Lysine (1-13C) in murine models, emphasizing the critical handling of the dihydrochloride (2HCl) salt form to prevent physiological acidosis during injection.

Experimental Design & Causality

Why L-Lysine (1-13C)?
  • Metabolic Fate Tracing: The 1-13C atom (α-carboxyl) is uniquely positioned. During lysine catabolism in the liver, lysine enters the Saccharopine Pathway .[3] The C1 atom is eventually released as

    
     during the oxidative decarboxylation of 
    
    
    
    -ketoadipate to glutaryl-CoA. This makes it an ideal tracer for mitochondrial lysine oxidation capacity.
  • Cost vs. Resolution: For determining total protein synthesis rates (FSR) via GC-MS, the M+1 mass shift provided by 1-13C is sufficient and significantly cheaper than U-13C isotopes.

The "Flooding Dose" Principle

To measure protein synthesis accurately, the precursor pool (free lysine in tissue) must have a stable and known enrichment. By injecting a "flooding dose" (a large bolus of unlabeled lysine mixed with the tracer), you overwhelm endogenous production and recycling, clamping the specific enrichment (SA) of the precursor pool to that of the injection solution. This eliminates the need for complex time-course sampling of the intracellular pool.

Material Preparation: The 2HCl Challenge

Compound: L-Lysine:2HCl (1-13C) Critical Consideration: The 2HCl salt form is highly acidic. Direct injection of an unbuffered solution can cause local tissue necrosis, peritonitis (IP), or acute acidosis, altering metabolic flux data.

Protocol: Preparation of Neutralized Injectate

Target Concentration: 50–150 mM (depending on dose). Volume: ~10 mL/kg body weight (e.g., 200 µL for a 20g mouse).

  • Weighing: Calculate the required mass.

    • Example: For 10 mice (25g each) at 400 mg/kg dose (Flooding Dose).

    • Total Mass =

      
      .
      
  • Dissolution: Dissolve L-Lysine:2HCl (1-13C) in 0.9% sterile saline (0.8x final volume).

  • Neutralization (Crucial Step):

    • Monitor pH using a micro-probe or litmus paper.

    • Slowly add 1M NaOH or 1M Sodium Bicarbonate (

      
      ) dropwise.
      
    • Target pH: 7.2 – 7.4.

    • Note:

      
       is preferred for metabolic studies as it buffers effectively, but watch for bubble formation (
      
      
      
      ).
  • Final Volume: Adjust to final volume with saline.

  • Sterilization: Pass through a 0.22 µm syringe filter into a sterile vial. Use immediately or store at 4°C for <24 hours.

Workflow A: Protein Synthesis Rate (Flooding Dose)

This method measures the Fractional Synthesis Rate (FSR) of proteins in tissues like muscle or liver over a short duration (30–60 mins).

Step-by-Step Protocol
  • Acclimation: Fast mice for 4–6 hours prior to the experiment to standardize metabolic state (post-absorptive).

  • Tracer Solution: Prepare a solution containing:

    • L-Lysine (1-13C): ~50 mole percent excess (MPE) relative to carrier.

    • Carrier: Unlabeled L-Lysine.[4]

    • Total Lysine Dose: 4 g/kg body weight (Standard flooding dose).

  • Administration:

    • Restrain mouse gently.

    • Administer via Intraperitoneal (IP) injection or Tail Vein (IV) injection. Record exact time (

      
      ).
      
  • Incubation: Return mouse to cage. Allow tracer to circulate for exactly 30–60 minutes.

  • Termination (

    
    ): 
    
    • Anesthetize (Isoflurane).

    • Rapidly harvest tissue (e.g., gastrocnemius muscle, liver).

    • Freeze Clamp: Immediately freeze tissue in liquid nitrogen to stop metabolic activity.

  • Blood Collection: Collect blood via cardiac puncture to measure plasma enrichment (surrogate for precursor pool).

Data Analysis (GC-MS)
  • Protein Hydrolysis: Precipitate tissue protein (TCA), wash, and hydrolyze (6M HCl, 110°C, 24h).

  • Derivatization: Convert amino acids to volatile derivatives (e.g., t-BDMS or MTBSTFA).

  • MS Analysis: Monitor ions for Lysine.

    • Light (M): m/z 431 (example for t-BDMS).

    • Heavy (M+1): m/z 432.

  • Calculation:

    
    [2]
    
    • 
      : Enrichment of protein-bound lysine (MPE).
      
    • 
      : Enrichment of precursor pool (free lysine in tissue/plasma).
      
    • 
      : Incorporation time (in days).
      

Workflow B: Metabolic Flux (Lysine Oxidation)

This workflow tracks the catabolism of lysine.[3][5][6]

Pathway Visualization

The following diagram illustrates the fate of the 1-13C atom.

LysineCatabolism Lysine L-Lysine (1-13C) [C1 Labeled] Saccharopine Saccharopine Lysine->Saccharopine Lysine-Ketoglutarate Reductase AASA AASA (Alpha-aminoadipic semialdehyde) Saccharopine->AASA Saccharopine Dehydrogenase AAA Alpha-Aminoadipate [C1 Labeled] AASA->AAA Aldehyde Dehydrogenase KetoAdipate Alpha-Ketoadipate [C1 Labeled] AAA->KetoAdipate Transaminase GlutarylCoA Glutaryl-CoA KetoAdipate->GlutarylCoA Oxidative Decarboxylation CO2 13-CO2 (Exhaled) KetoAdipate->CO2 Release of C1

Figure 1: Metabolic fate of the C1-Carboxyl group of L-Lysine.[5] The 1-13C label is retained until the oxidative decarboxylation of Alpha-Ketoadipate, where it is released as 13CO2.

Protocol Highlights
  • Tracer Dose: 0.05 - 0.1 g/kg (Tracer levels, not flooding).

  • Setup: Place mouse in a metabolic cage or sealed breath collection chamber.

  • Measurement:

    • Breath: Collect air samples at 15-min intervals. Analyze via Isotope Ratio Mass Spectrometry (IRMS) for

      
       ratio.
      
    • Tissue: Extract metabolites to measure enrichment of Alpha-Aminoadipate (AAA) via LC-MS/MS.

Summary of Key Parameters

ParameterProtein Synthesis (Flooding Dose)Metabolic Flux (Oxidation)
Dose High (4 g/kg)Low (Trace amount, e.g., 50 mg/kg)
Label L-Lysine (1-13C)L-Lysine (1-13C)
Route IP or IV BolusIP, IV, or Oral Gavage
Timeframe 30 – 90 minutes1 – 6 hours
Primary Analyte Protein-bound Lysine (GC-MS)Exhaled

(IRMS) or Metabolites
Key Precaution Neutralize 2HCl salt to pH 7.4Neutralize 2HCl salt to pH 7.4

References

  • Fiorotto, M. L., et al. (2012).[7] "In vivo measurement of muscle protein synthesis rate using the flooding dose technique." Methods in Molecular Biology.

  • Garlick, P. J., et al. (1989). "Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine." Clinical Science.

  • Houten, S. M., et al. (2013). "Lysine degradation in the mouse: The saccharopine pathway." Journal of Biological Chemistry.
  • Creative Biolabs. "L-Lysine-2HCl, 13C6, 15N2 for SILAC." (Comparison for U-13C applications).

  • Cambridge Isotope Laboratories. "SILAM Feeds and Metabolic Labeling."

Sources

Application Note: Precision Metabolic Flux Analysis of Lysine-Producing Bacteria with 13C Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Lysine production is a cornerstone of industrial biotechnology, with global markets exceeding 2 million tons annually. However, hyper-producing strains often hit a "yield ceiling" determined not by gene expression levels, but by thermodynamic and stoichiometric constraints within the central carbon metabolism (CCM).

This Application Note provides a definitive protocol for 13C-Metabolic Flux Analysis (13C-MFA) . Unlike static metabolomics (pool sizes) or transcriptomics (gene potential), 13C-MFA measures the in vivo enzymatic reaction rates (fluxes). It is the only technique capable of quantifying the intracellular split ratios—specifically the critical partition between Glycolysis and the Pentose Phosphate Pathway (PPP)—that dictate NADPH supply, the primary limiting factor in lysine biosynthesis.

Scientific Foundation & Experimental Strategy

The Metabolic Challenge: NADPH Stoichiometry

Lysine biosynthesis from glucose requires significant reducing power. The theoretical stoichiometry in C. glutamicum is:



The Pentose Phosphate Pathway (PPP) is the primary generator of NADPH. Therefore, the flux ratio at the Glucose-6-Phosphate (G6P) node is the single most critical parameter to optimize.

Tracer Selection Strategy

The choice of 13C-labeled substrate determines the resolution of the flux map.

Tracer StrategyResolution TargetApplication
[1-13C] Glucose G6P Node Split Standard for Lysine MFA. Excellent resolution of Glycolysis vs. PPP flux.
[U-13C] Glucose Global Carbon SkeletonUsed in mixtures (e.g., 20% [U-13C] + 80% Unlabeled) to resolve reversible fluxes and intracellular polymers.
[1,2-13C2] Glucose Glycolysis/PPP/TCAHigh-resolution "gold standard" for resolving complex cycling in the TCA cycle and glyoxylate shunt.

Recommendation: For routine strain optimization focusing on lysine yield, use a mixture of 80% [1-13C] Glucose and 20% [U-13C] Glucose . This combination provides high sensitivity for the oxidative PPP flux while ensuring sufficient mass isotopomer distribution (MID) data for global network fitting.

Workflow Visualization

The following diagram illustrates the iterative cycle of 13C-MFA, moving from experimental design to computational fitting.

MFA_Workflow Tracer 1. Tracer Selection ([1-13C] Glucose) Culture 2. Steady-State Cultivation (Chemostat or Exp. Phase) Tracer->Culture Quench 3. Rapid Sampling & Quenching (< -40°C Methanol) Culture->Quench Metabolic Steady State Extract 4. Metabolite Extraction & Derivatization (TBDMS) Quench->Extract GCMS 5. GC-MS Analysis (SIM Mode) Extract->GCMS DataProc 6. Data Processing (Mass Isotopomer Distribution) GCMS->DataProc Modeling 7. Flux Calculation (13CFLUX2 / OpenFLUX) DataProc->Modeling Input MIDs Validation 8. Statistical Validation (Chi-Square Test) Modeling->Validation Validation->Tracer Refine Model

Figure 1: The 13C-MFA Iterative Workflow. Note the feedback loop from validation to experimental design.

Detailed Protocol

Phase 1: Cultivation & Labeling

Objective: Achieve metabolic steady-state where isotopic enrichment in proteinogenic amino acids reflects the central metabolic fluxes.

  • Medium Preparation: Use a chemically defined minimal medium (e.g., CGXII for C. glutamicum or M9 for E. coli).

    • Critical: The medium must contain zero unlabeled complex carbon sources (no yeast extract, no peptone).

    • Substrate: 4 g/L Glucose (Mixture: 80% [1-13C] / 20% [U-13C]).

  • Inoculation: Inoculate from a preculture (grown on unlabeled minimal medium) to an OD600 of 0.05.

  • Cultivation: Incubate at 30°C (for C. glutamicum) with vigorous shaking (200 rpm) to ensure oxygen saturation.

    • Note: Oxygen limitation alters TCA cycle flux, invalidating the model if not accounted for.

  • Harvesting: Harvest cells during the mid-exponential phase (OD600 ≈ 1.0–1.5). At this stage, metabolic and isotopic steady states are established.[1]

Phase 2: Sample Preparation (Proteinogenic Amino Acids)

Rationale: Analyzing protein-bound amino acids provides a time-integrated view of the metabolic state, smoothing out transient fluctuations.

  • Pelleting: Centrifuge 1–2 mL of culture broth (10,000 x g, 2 min). Discard supernatant.

  • Washing: Wash pellet twice with 0.9% NaCl to remove extracellular glucose.

  • Hydrolysis: Resuspend pellet in 500 µL 6 M HCl . Incubate at 105°C for 12–24 hours in a sealed glass vial.

    • Safety: Perform in a fume hood.

  • Drying: Evaporate the hydrolysate to dryness under a stream of nitrogen or in a vacuum concentrator (SpeedVac).

Phase 3: Derivatization & GC-MS Analysis

Rationale: Amino acids are not volatile. Derivatization with TBDMS (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) creates stable, volatile derivatives with excellent fragmentation patterns for isotopomer analysis.

  • Derivatization:

    • Add 50 µL Acetonitrile .[2]

    • Add 50 µL MTBSTFA + 1% TBDMCS .[2]

    • Incubate at 80°C for 60 minutes .

  • Instrumentation: Agilent 5977B GC-MS (or equivalent).

    • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

    • Inlet: Split mode (1:10 to 1:50 depending on biomass).

  • Acquisition: Use SIM (Selected Ion Monitoring) mode.[3] Scan for the [M-57]+ fragments (loss of tert-butyl group), which contain the entire amino acid carbon skeleton.

Target Ions for SIM Mode:

Amino Acid Fragment Formula (Derivatized) m/z (Unlabeled) Metabolic Precursor
Alanine [M-57]+ C11H26NO2Si2 260 Pyruvate
Glycine [M-57]+ C10H24NO2Si2 246 3-PG / Serine
Valine [M-57]+ C13H30NO2Si2 288 Pyruvate + Acetyl-CoA
Aspartate [M-57]+ C18H40NO4Si3 418 Oxaloacetate
Glutamate [M-57]+ C19H42NO4Si3 432 Alpha-Ketoglutarate

| Lysine | [M-57]+ | C21H49N2O2Si3 | 431 | Aspartate + Pyruvate |

Phase 4: Data Processing & Flux Modeling
  • Integration: Integrate peak areas for all mass isotopomers (M+0, M+1, M+2...).

  • Correction: Correct for natural isotope abundance (O, N, Si, H, C from derivatization reagents) using a correction matrix.

  • Modeling: Use software like 13CFLUX2 or OpenFLUX .

    • Input: Corrected Mass Isotopomer Distributions (MIDs) + Extracellular rates (Glucose uptake, Biomass growth, Lysine secretion).

    • Output: Net flux map with confidence intervals.

Pathway Visualization: The Lysine Node

The following diagram highlights the critical branch points in C. glutamicum lysine production.

Lysine_Pathway cluster_legend Legend Glc Glucose G6P G6P Glc->G6P Uptake F6P F6P G6P->F6P Glycolysis GAP GAP G6P->GAP PPP (2 NADPH) F6P->GAP PEP PEP GAP->PEP Pyr Pyruvate PEP->Pyr OAA Oxaloacetate PEP->OAA PPC AcCoA Acetyl-CoA Pyr->AcCoA Pyr->OAA PC (Anaplerosis) Asp Aspartate OAA->Asp TCA TCA Cycle OAA->TCA Citrate Synthase ASA Aspartate Semialdehyde Asp->ASA Lys L-Lysine ASA->Lys DAP Pathway (NADPH Consuming) TCA->OAA L1 Carbon Flow L2 NADPH Source L3 Target Product

Figure 2: Central Carbon Metabolism of C. glutamicum highlighting the critical NADPH-generating PPP flux and the anaplerotic Pyruvate Carboxylase (PC) flux required for Lysine synthesis.[4]

Trustworthiness & Validation (Self-Check)

To ensure your data is valid, perform these three checks before publishing or making process decisions:

  • The "Goodness of Fit" Test: The minimized Sum of Squared Residuals (SSR) from your model must pass a Chi-square test. If the SSR is too high, your metabolic network model is missing a reaction (e.g., a glyoxylate shunt or unexpected byproduct).

  • Biomass Consistency: The calculated flux into biomass must match the experimentally measured specific growth rate (

    
    ).
    
  • Redundancy Check: Compare fluxes derived from different amino acids that share precursors (e.g., Threonine and Aspartate both derive from OAA). If their labeling patterns predict contradictory OAA labeling, there is an error in integration or peak purity.

References

  • Wittmann, C., & Heinzle, E. (2002). Genealogy profiling through strain improvement by using metabolic network analysis: metabolic flux genealogy of several generations of lysine-producing corynebacteria.[5] Applied and Environmental Microbiology. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Kiefer, P., et al. (2004). Comparative metabolic flux analysis of lysine-producing Corynebacterium glutamicum cultured on glucose or fructose. Applied and Environmental Microbiology. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[6] Nature Protocols. Link

  • Becker, J., et al. (2011). Systems metabolic engineering of Corynebacterium glutamicum for production of the chemical building block succinate. Nature Biotechnology. Link

Sources

L-LYSINE:2HCL (1-13C) as an internal standard for quantitative analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: L-LYSINE:2HCL (1-13C) in Metabolic Tracing and Quantitative Analysis

Abstract

This technical guide outlines the specific protocols for utilizing L-Lysine:2HCl (1-13C) (CAS: 202190-50-9) in biological research. Unlike uniformly labeled isotopes (U-13C, U-15N) used primarily for proteomic quantification (SILAC), the 1-13C isotopologue is a specialized tool designed for Metabolic Flux Analysis (MFA) —specifically for tracing decarboxylation pathways—and cost-effective quantification, provided specific mass spectrometric corrections are applied. This document details the preparation, LC-MS/MS method development, and critical data correction algorithms required to ensure scientific integrity.

Technical Specifications & Compound Identity

ParameterSpecification
Compound Name L-Lysine Dihydrochloride (1-13C)
Chemical Formula H₂N(CH₂)₄CH(NH₂)*COOH · 2HCl
Label Position Carbon-1 (Carboxyl carbon)
Molecular Weight 220.11 g/mol (Labeled) vs 219.11 g/mol (Unlabeled)
Salt Form Dihydrochloride (2HCl)
Solubility Freely soluble in water (>100 mg/mL); Insoluble in ether/ethanol
Mass Shift +1.003 Da (M+1)

Critical Formulation Note: The "2HCl" salt form significantly alters the molecular weight compared to the free base. When calculating molar concentrations for standard curves, you must account for the hydrochloride counter-ions.

  • Stoichiometric Correction Factor: 1.50 (approx).[1]

    • MW Lysine Free Base (1-13C): ~147.18 g/mol

    • MW Lysine 2HCl (1-13C): ~220.11 g/mol

    • Calculation: To achieve a 1 mM concentration of active Lysine, weigh 220.11 mg of the 2HCl salt per liter.

Core Applications & Experimental Logic

A. Metabolic Flux Analysis (MFA)

This is the primary utility of the 1-13C label. Because the label is located solely on the carboxyl group (C1), it serves as a binary probe for decarboxylation reactions .

  • Pathway Tracing: If L-Lysine is processed by Lysine Decarboxylase (LDC) to form Cadaverine, the C1 position is cleaved and released as 13CO₂ .

    • Result: The metabolite (Cadaverine) will be unlabeled .

    • Detection: Measurement of evolved 13CO₂ in headspace or loss of mass shift in the metabolite.

  • Protein Synthesis: If incorporated into protein, the C1 is retained.

B. Quantitative Internal Standard (LC-MS/MS)

Using a +1 Da labeled standard for absolute quantification requires rigorous validation due to Isotopic Interference .

  • The Challenge: The natural abundance of 13C in native (unlabeled) Lysine creates an "M+1" isotope peak that overlaps perfectly with the 1-13C Internal Standard (IS).

  • The Solution: High-resolution MS (HRMS) or Mathematical Deconvolution (see Section 5).

Visual Workflow & Logic

The following diagram illustrates the decision matrix for using this specific isotopologue.

Lysine_Workflow Start L-LYSINE:2HCL (1-13C) Input Material Decision Experimental Goal? Start->Decision Flux Metabolic Flux Analysis (Tracing C1 Fate) Decision->Flux Quant Absolute Quantification (Internal Standard) Decision->Quant Flux_Step1 Incubate Cells/Tissue with 1-13C Lysine Flux->Flux_Step1 Quant_Step1 Spike Samples with Fixed Conc. IS Quant->Quant_Step1 Flux_Step2 Analyze Metabolites (LC-MS/MS) Flux_Step1->Flux_Step2 Flux_Outcome1 Detected Mass: M+1 (Label Retained) Pathway: Protein Incorp. Flux_Step2->Flux_Outcome1 Flux_Outcome2 Detected Mass: M+0 (Label Lost as 13CO2) Pathway: Decarboxylation Flux_Step2->Flux_Outcome2 Quant_Step2 LC-MS Method Setup (Critical: MRM Selection) Quant_Step1->Quant_Step2 Quant_Step3 Data Processing Subtract Native M+1 Crosstalk Quant_Step2->Quant_Step3

Caption: Workflow decision tree distinguishing Metabolic Flux Analysis (tracing carboxyl loss) from Absolute Quantification (requiring isotopic correction).

Protocol: LC-MS/MS Method Development

Critical Technical Note: You must select MRM transitions that retain the C1 label. If the fragmentation pathway involves the loss of the carboxyl group (common in amino acids), the 1-13C label will be lost, and the fragment will be indistinguishable from unlabeled lysine.

A. MS/MS Transitions (Positive Mode ESI)
AnalytePrecursor Ion (Q1)Product Ion (Q3)Loss IdentitySuitability
Native Lysine 147.184.1NH₃ + HCOOHStandard
Native Lysine 147.1130.1NH₃Standard
Lysine (1-13C) 148.1 131.1 NH₃RECOMMENDED
Lysine (1-13C) 148.184.1NH₃ + H¹³COOHFORBIDDEN
  • Why 148 -> 131? This transition represents the loss of ammonia (NH₃). The carboxyl carbon (C1) remains attached to the fragment. Thus, the mass shift (+1) is preserved in the product ion.

  • Why NOT 148 -> 84? This transition represents the loss of ammonia and the carboxyl group (HCOOH). Since the label is on the carboxyl group, it is ejected. The resulting fragment (m/z 84) is identical to the native lysine fragment, causing massive background interference.

B. Chromatographic Conditions (HILIC)

Lysine is highly polar and retains poorly on C18. HILIC is required.[2][3]

  • Column: Amide-HILIC or ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B to 50% B over 10 minutes.

Data Analysis: The Isotopic Correction Algorithm

When using a +1 Da Internal Standard, the "M+1" isotope of the native analyte (Natural Abundance) contributes to the IS signal.

Formula for Corrected IS Area:



Where:

  • 
     = Measured peak area of the 1-13C Internal Standard (m/z 148).
    
  • 
     = Measured peak area of the Native Analyte (m/z 147).
    
  • 
     = Theoretical abundance ratio of the M+1 isotope for Native Lysine (~0.068 or 6.8%).
    
    • Calculation: Lysine has 6 Carbons.

      
      . Including Nitrogen/Oxygen isotopes, the precise factor is approx 0.068 .
      

Validation Step: Run a "Blank + Analyte" sample (High concentration of unlabeled Lysine, NO Internal Standard). Monitor m/z 148. The signal observed at 148 is the "Crosstalk" that must be subtracted in your real samples.

References

  • Metabolic Flux Principles

    • Wiechert, W. (2001). "13C Metabolic Flux Analysis." Metabolic Engineering. Link

  • Lysine Fragmentation Mechanisms

    • Leis, H. J., et al. (1998). "Stable isotope dilution gas chromatography-mass spectrometry of amino acids." Journal of Mass Spectrometry. Link

  • Correction for +1 Da Isotopes

    • Nagy, K., et al. (2011). "Systematic errors in quantification of peptides using isotopically labeled internal standards." Analytical Chemistry. Link

  • HILIC Separation of Amino Acids

    • Guo, Y., & Gaiki, S. (2005). "Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography." Journal of Chromatography A. Link

Sources

Troubleshooting & Optimization

SILAC Technical Support Center: Troubleshooting Low Labeling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Complete Isotopic Incorporation for Accurate Quantitative Proteomics

Welcome to the Technical Support Center for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low labeling efficiency in SILAC experiments. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying principles to empower you to make informed decisions and achieve robust, reproducible results.

Introduction to SILAC and the Importance of High Labeling Efficiency

SILAC is a powerful metabolic labeling technique that enables the relative quantification of thousands of proteins between different cell populations.[1][2][3] The core principle involves replacing a standard ("light") amino acid in the cell culture medium with a non-radioactive, stable isotope-labeled ("heavy") counterpart.[2] After a sufficient number of cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins.[2][4] By mixing protein lysates from cells grown in "light" and "heavy" media, the relative abundance of each protein can be accurately determined by mass spectrometry, based on the intensity ratio of the corresponding light and heavy peptide pairs.[2]

Core Troubleshooting: A Question & Answer Approach

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your SILAC experiments.

Q1: My labeling efficiency is below 95%. What is the most common reason for this?

A1: Insufficient Number of Cell Divisions.

The most frequent cause of incomplete labeling is that the cells have not undergone enough doublings in the SILAC medium to dilute out the pre-existing "light" proteins.[6] Both protein turnover (degradation of old proteins) and cell division (synthesis of new proteins) contribute to the incorporation of the heavy label.[6]

Expert Insight: It is a common misconception that protein turnover alone is sufficient for complete labeling. For most cell lines, cell proliferation is the primary driver of isotopic incorporation.

Troubleshooting Steps:

  • Verify Cell Doublings: Ensure your cells have undergone at least five to six doublings in the SILAC medium.[3][5] This corresponds to a theoretical labeling efficiency of over 96% from cell division alone, with protein turnover further increasing this percentage.[6]

  • Monitor Cell Growth: Closely monitor the growth rate of your cells in the SILAC medium. Some cell lines may grow slower in specialized media. Adjust the culture time accordingly to achieve the required number of divisions.

  • Consider Protein Turnover Rates: For cell lines with very slow division rates or for experiments involving non-dividing cells, the rate of protein turnover becomes the critical factor.[7] In such cases, longer incubation times are necessary.

Q2: I've cultured my cells for a sufficient number of doublings, but the labeling is still incomplete. What should I check next?

A2: Issues with the SILAC Medium and Amino Acids.

The quality and composition of your SILAC medium are critical for efficient labeling. Any source of "light" amino acids will compete with the "heavy" isotopes, leading to incomplete incorporation.

Troubleshooting Steps:

  • Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains high concentrations of free amino acids. It is essential to use dialyzed FBS, which has had small molecules like amino acids removed, to prevent contamination with "light" arginine and lysine.[8]

  • Verify Amino Acid Purity: Ensure that the heavy-labeled amino acids you are using have a high isotopic enrichment (ideally >99%).[9]

  • Check for Amino Acid Degradation: Store the heavy amino acids and prepared SILAC media according to the manufacturer's instructions to prevent degradation.

  • Optimize Amino Acid Concentration: While standard SILAC media formulations work for many cell lines, some may require optimization. For instance, reducing the arginine concentration has been explored in some cases, but this must be done cautiously as it can impact cell health.[10][11]

ComponentRecommendationRationale
Serum Use dialyzed Fetal Bovine Serum (FBS)Minimizes contamination with "light" amino acids.[8]
Heavy Amino Acids Isotopic purity >99%Ensures the vast majority of available amino acids are the heavy form.[9]
Media Formulation Use kits from reputable suppliers or prepare meticulouslyGuarantees that the medium is deficient in the light amino acids to be replaced.[9]
Q3: I'm observing unexpected satellite peaks for my arginine-labeled peptides, which is complicating my data analysis. What is happening?

A3: Arginine-to-Proline Conversion.

A known metabolic phenomenon in some cell lines is the enzymatic conversion of arginine to proline.[5][10][12] When you supply heavy-labeled arginine, the cells can convert it into heavy-labeled proline, which then gets incorporated into newly synthesized proteins.[10] This results in peptides containing proline appearing as multiple peaks in the mass spectrum, leading to an underestimation of the heavy-to-light ratio for the arginine-labeled peptide.[12]

Expert Insight: This is a cell-line-specific issue. While common in some, others may show negligible conversion. It is crucial to assess this for your specific cell model.

Troubleshooting and Mitigation Strategies:

  • Supplement with Unlabeled Proline: The most effective way to prevent this conversion is to add an excess of unlabeled L-proline to your SILAC medium (e.g., 200 mg/L).[10] This saturates the proline synthesis pathway, inhibiting the conversion of the labeled arginine.[10]

  • Software-Based Correction: Modern proteomics software, such as MaxQuant, has built-in functionalities to recognize and correct for arginine-to-proline conversion during data analysis.[5]

  • Reduce Arginine Concentration: In some instances, lowering the concentration of labeled arginine in the medium can reduce the rate of conversion.[10] However, this must be carefully optimized to avoid negatively impacting cell growth.[10]

Workflow for Verifying Labeling Efficiency

Before committing to a large-scale SILAC experiment, it is essential to perform a preliminary quality control check to confirm your labeling efficiency.

G cluster_0 Adaptation Phase cluster_1 Sample Preparation & MS Analysis cluster_2 Data Analysis & Verification start Culture cells in 'heavy' SILAC medium doublings Allow for at least 5-6 cell doublings start->doublings harvest Harvest a small aliquot of 'heavy' labeled cells doublings->harvest lysis Lyse cells and extract proteins harvest->lysis digest Digest proteins into peptides (e.g., with trypsin) lysis->digest ms Analyze by LC-MS/MS digest->ms search Search MS data for peptides containing SILAC amino acids ms->search calculate Calculate percentage of labeled vs. unlabeled peptides search->calculate decision Efficiency >97%? calculate->decision proceed Proceed with main experiment decision->proceed Yes troubleshoot Troubleshoot (refer to this guide) decision->troubleshoot No

Caption: Workflow for assessing SILAC labeling efficiency.

Experimental Protocol: Verification of Labeling Efficiency
  • Cell Culture: Culture your chosen cell line in the "heavy" SILAC medium for a minimum of five cell doublings.[6]

  • Harvest and Lyse: Harvest a small population of the "heavy" labeled cells and prepare a protein lysate using your standard protocol.

  • Protein Digestion: Take a small aliquot of the lysate (e.g., 20-50 µg) and perform an in-solution or in-gel tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Search the acquired mass spectrometry data against the relevant protein database. Specifically, look for peptides containing arginine and/or lysine and calculate the ratio of the intensity of the "heavy" labeled peptide to the sum of the intensities of the "heavy" and "light" forms. An efficient labeling will show a very low or non-existent "light" peak.

Frequently Asked Questions (FAQs)

Q: Can I use SILAC for non-dividing or primary cells? A: Yes, but it is more challenging. For non-dividing cells, labeling relies solely on protein turnover, which can be slow for some proteins. This necessitates much longer incubation times in the SILAC medium. For primary cells that cannot be cultured for extended periods, SILAC is generally not a suitable method.[3]

Q: My cells grow poorly in the SILAC medium. What can I do? A: Some cell lines are sensitive to the absence of certain non-essential amino acids or growth factors in commercial SILAC media. You can try supplementing the medium with these factors. In some cases, adding a small percentage of dialyzed serum can improve cell health without significantly compromising labeling efficiency.[4]

Q: Is it better to use heavy arginine, heavy lysine, or both? A: Using both heavy arginine and lysine is the most common and recommended approach. Trypsin, the most widely used protease in proteomics, cleaves after arginine and lysine residues. Therefore, labeling both ensures that almost all tryptic peptides (except the C-terminal peptide) will be labeled, maximizing the number of quantifiable proteins.[3][7][8]

Q: What is the minimum mass difference required between light and heavy amino acids? A: A mass difference of at least 4 Da is recommended to ensure that the isotopic envelopes of the light and heavy peptide pairs are well-separated in the mass spectrum, which simplifies data analysis and improves quantification accuracy.[6]

Concluding Remarks

Achieving high labeling efficiency is a critical prerequisite for successful SILAC experiments. By systematically addressing the potential issues of cell culture duration, media composition, and metabolic conversions, you can ensure the generation of high-quality, quantifiable data. Always perform a labeling efficiency check before embarking on your main experiments to save time and resources. This technical guide provides a framework for troubleshooting, but remember that each cell line and experimental system may have its own unique challenges, requiring careful optimization.

References

  • Benchchem. (n.d.). Technical Support Center: SILAC Data Normalization Strategies.
  • National Institutes of Health. (n.d.). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PMC.
  • UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation.
  • PLOS One. (n.d.). Plant SILAC: Stable-Isotope Labelling with Amino Acids of Arabidopsis Seedlings for Quantitative Proteomics.
  • Sigma-Aldrich. (n.d.). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer.
  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture.
  • Benchchem. (n.d.). Technical Support Center: Dealing with Arginine-to-Proline Conversion in SILAC.
  • G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics.
  • Journal of Proteome Research. (n.d.). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells.
  • Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems.
  • Creative Proteomics. (n.d.). SILAC-Based Quantitative PTM Analysis.
  • Creative Proteomics. (2018). SILAC: Principles, Workflow & Applications in Proteomics.
  • ChemPep. (n.d.). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
  • National Institutes of Health. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PMC.
  • G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry.

Sources

optimizing mass spectrometry parameters for 13C-labeled peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Optimization for 13C-Labeled Peptides

Welcome to the Advanced Applications Portal. Current Status: Operational Role: Senior Application Scientist Scope: Optimization of LC-MS/MS parameters for stable isotope-labeled (SIL) peptides, specifically 13C-enriched analogs.

Executive Summary: The 13C Advantage

Unlike deuterium (


H) labeling, which often induces chromatographic retention time shifts due to the "isotope effect" (changing the hydrophobicity of the peptide), 

C-labeled peptides are isoleptic . They co-elute almost perfectly with their endogenous (

C) counterparts. This guide focuses on leveraging this co-elution for maximum quantitative precision while mitigating spectral interference.

Module 1: Chromatography & Pre-Acquisition

The Front End: Ensuring Perfect Co-elution [1]

Q: I am seeing a retention time (RT) shift between my light and heavy peptides. Is this normal for 13C? A: No, this is not normal for pure


C/

N labeling.
  • Diagnosis: Significant RT shifts (>0.1 min) are characteristic of Deuterium (

    
    H) labeling, where the slightly smaller molar volume of C-D bonds reduces interaction with C18 stationary phases, causing the heavy peptide to elute earlier.
    
  • Troubleshooting:

    • Check your standard: Verify the certificate of analysis. Does the label contain Deuterium?

    • Check peak picking: Ensure your software isn't misidentifying a chemically modified artifact (e.g., oxidized methionine) as the heavy standard.

    • System Volume: In rare cases of ultra-high pressure LC, minor shifts (<2 sec) can occur, but these should be within the integration window.

Q: How do I calculate the correct mass offset for my inclusion list? A: Do not rely on "nominal" mass additions (+6 Da). You must calculate the exact mass shift based on the number of labeled atoms.

  • Mechanism: The neutron mass difference is not exactly 1.0 Da.

    • 
      C mass: 12.00000
      
    • 
      C mass: 13.00335
      
    • Difference per carbon: +1.00335 Da.

  • Protocol: For a Lysine-(

    
    C
    
    
    
    ,
    
    
    N
    
    
    ) label:
    • Shift =

      
       Da.
      
    • Failure to account for the mass defect will result in the quadrupole isolating the wrong window edge, reducing transmission efficiency.

Module 2: MS1 & Isolation Strategy

The Selection: Managing the Isotope Envelope

Q: My "Heavy" channel has signal even in the blank. Is my standard contaminated? A: Likely not. You are experiencing Isotopic Interference from the "Light" peptide's M+X isotopes.

  • The Science: A highly abundant endogenous peptide has a wide isotopic envelope. Its M+6 or M+8 isotope (naturally occurring

    
    C) can fall directly into the isolation window of your heavy standard.
    
  • Solution: High-Resolution Filtering (Orbitrap/TOF)

    • Narrow the Isolation Window: Reduce quadrupole isolation from 2.0 Th to 1.4 Th or 1.0 Th.

    • Increase Resolution: Higher resolution (e.g., 60k or 120k at 200 m/z) allows the software to distinguish the neutron binding energy difference (mass defect) between a naturally occurring heavy isotope and your synthetic label, though this is challenging.

    • Use Higher Mass Labels: Switch from +6 Da (Arg6) to +10 Da (Arg10) labels to move the heavy window further into the "quiet" zone of the light peptide's tail.

Q: What AGC Target should I use for Targeted Quantitation (PRM)? A: Targeted proteomics requires a delicate balance between sensitivity and space-charging.

ParameterRecommended Setting (Orbitrap)Reason
MS1 AGC Target 1e6 - 3e6High capacity needed for full spectral dynamic range.
MS2/PRM AGC Target 1e5 - 2e5Do not overfill. Overfilling the C-trap with a single dominant species causes space charge effects, shifting the mass accuracy and reducing linearity.
Max Injection Time 100 - 200 msAllow sufficient time to collect ions for low-abundance peptides. If the trap fills in 10ms, the system stops early (good). If signal is low, it integrates longer (good).

Module 3: Fragmentation & MS2

The Confirmation: Energy Optimization

Q: My heavy peptide fragments differently than my light peptide. Why? A: They should fragment identically. If they don't, your Collision Energy (CE) is likely unoptimized, or you are observing interference.

  • Mechanism:

    
    C bonds have virtually identical bond dissociation energies to 
    
    
    
    C bonds.
  • Protocol: Normalized Collision Energy (NCE) Optimization

    • Step 1: Perform a "stepped" NCE experiment (e.g., 25, 30, 35).

    • Step 2: Select the energy that maximizes the intensity of y-ions > m/z 300 (backbone fragments).

    • Step 3: Avoid optimizing for the precursor ion (surviving unfragmented species) or low-mass reporter ions unless using isobaric tags (TMT).

Visual Workflow: Method Optimization Loop

OptimizationWorkflow Start Start: 13C-Peptide Method Dev CalcMass Calculate Exact Mass (Account for Mass Defect) Start->CalcMass IsoWindow Set Isolation Window (Start: 1.6 Th) CalcMass->IsoWindow RunStd Run Neat Standard IsoWindow->RunStd CheckFrag Check Fragmentation Pattern RunStd->CheckFrag OptNCE Optimize NCE (Stepped) CheckFrag->OptNCE Poor Signal MatrixRun Run in Biological Matrix CheckFrag->MatrixRun Good Signal OptNCE->RunStd Interference Interference Detected? MatrixRun->Interference NarrowIso Narrow Isolation (<1.2 Th) Interference->NarrowIso Yes (Co-eluting noise) Finalize Finalize Method Interference->Finalize No NarrowIso->MatrixRun

Caption: Iterative workflow for optimizing MS parameters, prioritizing fragmentation efficiency and interference removal.

Module 4: Data Processing & Quantitation

The Result: Linearity and Dynamic Range

Q: At high concentrations, my calibration curve plateaus. Is the detector saturated? A: It is likely Ion Source Saturation or Detector Saturation , but they look different.

  • Detector Saturation: The peak shape becomes "flat-topped" or jagged.

  • Ion Source Saturation: The peak shape remains Gaussian, but the area response is non-linear.

  • Solution:

    • Use 13C-labeled internal standards at a constant concentration.

    • Plot the Ratio (Light Area / Heavy Area) rather than absolute area.

    • Why? Since 13C and 12C peptides co-elute (unlike Deuterium), they experience the exact same ionization suppression at the exact same moment. The ratio corrects for source saturation up to a point.

Comparison of Isotope Effects

FeatureDeuterium (

H)
Carbon-13 (

C) / Nitrogen-15 (

N)
Retention Time Shift Yes (Elutes earlier)Negligible (Co-elutes)
Ionization Efficiency IdenticalIdentical
Bond Strength C-D is stronger (Kinetic Isotope Effect)Identical
Quantitation Accuracy Lower (Matrix effects differ at different RTs)Highest (Matrix effects cancel out)

References

  • Gartmann, M., & Kurutz, J. (2020). Optimized Default 13C Parameters. University of Chicago NMR Facility. Link

  • Thermo Fisher Scientific. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics. ACS Publications. Link

  • Hermann, G., et al. (2018). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. Link

  • Agilent Technologies. (2020). Automated MRM Method Optimizer for Peptides. Application Note. Link

  • Creative Proteomics. (2023). Optimization of DIA Mass Spectrometry. Link

  • Thermo Fisher Scientific. (2020). Optimization of wide window acquisition methods for improved proteome coverage. Application Note. Link

  • MacLean, B., et al. (2020). Isolation Window Optimization of Data-Independent Acquisition Using Predicted Libraries. Analytical Chemistry. Link

  • Zhang, H., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry. Link

  • D'Agostino, K., et al. (2020).[2] Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes. Electrophoresis. Link

  • Tóth, G., et al. (2020). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?. Journal of Mass Spectrometry. Link

Sources

Technical Support Center: Overcoming Signal Overlap in NMR Spectra of Reductively Methylated Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive methylation is a powerful chemical modification technique used in Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure, dynamics, and interactions.[1][2] This method specifically targets primary amino groups—the ε-amino group of lysine residues and the N-terminal α-amino group—and converts them into dimethylamines.[2] When ¹³C-labeled formaldehyde is used, the introduced ¹³C-dimethylamino groups serve as sensitive probes for monitoring changes in the protein's local environment.[2] The resulting methyl groups offer several advantages, including intense signals due to the presence of six protons for two carbons, and their resonance in a relatively uncrowded region of the NMR spectrum.[3][4][5]

Despite these benefits, a significant challenge arises when studying proteins with a large number of lysine residues: severe signal overlap in the methyl region of the spectrum.[6][7][8] This spectral congestion can complicate or even prevent the unambiguous assignment of signals and the extraction of meaningful structural and dynamic information.[1][9]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to effectively overcome signal overlap in the NMR spectra of reductively methylated proteins.

Frequently Asked Questions (FAQs)

What is reductive methylation and why is it used in protein NMR?

Reductive methylation is a chemical process that modifies the primary amino groups of a protein, such as the side chains of lysine residues and the N-terminus, into dimethylamino groups.[2] In the context of NMR, this technique is particularly valuable because it allows for the introduction of stable isotopes, most commonly ¹³C, into the protein.[2] These ¹³C-labeled methyl groups act as sensitive reporters on the protein's structure and environment, providing strong NMR signals that are often easier to observe than backbone amide signals, especially in large proteins.[4][5] This increased sensitivity can be beneficial for studying protein interactions at low, more physiologically relevant concentrations where proteins might otherwise aggregate.[3][5]

What are the primary causes of signal overlap in NMR spectra of reductively methylated proteins?

Signal overlap in this context primarily stems from two factors:

  • High Number of Lysine Residues: Proteins with a high lysine content will have a correspondingly large number of dimethylated amino groups. Since the chemical environments of these groups can be similar, their NMR signals may resonate at very close frequencies, leading to significant overlap.[8]

  • Limited Chemical Shift Dispersion: While the methyl region is generally less crowded than other parts of the spectrum, the chemical shift dispersion of the dimethylated lysine signals can still be insufficient to resolve all the peaks, especially in large proteins where line broadening is also a factor.[9]

What are the most common initial steps to troubleshoot signal overlap?

When faced with significant signal overlap, the following initial steps are recommended:

  • Optimize NMR Acquisition Parameters: Increasing the digital resolution of the NMR experiment can help to better resolve closely spaced peaks.[7]

  • Utilize Higher Field Strength Magnets: Recording spectra on a higher field NMR spectrometer will increase the chemical shift dispersion, spreading out the signals and reducing overlap.[9]

  • Employ Isotope Labeling Strategies: Using specific isotope labeling schemes can simplify the spectrum and aid in signal assignment.

Can I use reductive methylation for any protein?

While reductive methylation is a robust technique, its suitability depends on the protein of interest. The modification should not significantly alter the protein's structure or function.[2] It is crucial to perform functional assays and structural comparisons (e.g., circular dichroism or dynamic light scattering) before and after methylation to ensure the protein's integrity. Additionally, the solubility and stability of the protein under the reaction conditions (typically a pH range of 7.0-9.0) must be considered.[2]

Troubleshooting Guides

Problem 1: Severe Signal Overlap in the Methyl Region of ¹H-¹³C HSQC Spectra

Causality: A high density of lysine residues in the protein sequence is the primary cause of severe signal overlap in the ¹H-¹³C HSQC spectrum. This leads to a crowded methyl region where individual peaks are difficult to distinguish and assign.

Solution 1.1: Strategic Isotope Labeling

The strategic use of stable isotopes can significantly simplify complex spectra. By selectively introducing NMR-active nuclei, you can reduce the number of observed signals.[10]

Step-by-Step Protocol for ¹³C-Formaldehyde Labeling:

  • Protein Preparation: Prepare a solution of your protein of interest at a concentration of approximately 5 mg/mL in a suitable buffer.[2] The buffer should not contain primary amines (e.g., Tris). Phosphate or HEPES buffers are good alternatives.

  • Reaction Setup: Adjust the pH of the protein solution to the optimal range for the chosen reducing agent. For dimethylamine borane, the optimal pH is between 7.0 and 9.0.[2]

  • Addition of ¹³C-Formaldehyde: Add ¹³C-labeled formaldehyde to the protein solution. The molar ratio of formaldehyde to primary amino groups should be optimized for your specific protein, but a starting point is a 2-fold molar excess.

  • Addition of Reducing Agent: Add the reducing agent (e.g., dimethylamine borane or sodium cyanoborohydride) to initiate the methylation reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a duration determined through optimization (typically a few hours to overnight).

  • Quenching and Purification: Quench the reaction by adding a reagent that reacts with excess formaldehyde, such as Tris buffer. Purify the reductively methylated protein using size-exclusion chromatography or dialysis to remove unreacted reagents.

Causality Explained: By using ¹³C-formaldehyde, only the newly introduced methyl groups will be visible in a ¹H-¹³C HSQC experiment, effectively filtering out all other carbon signals and simplifying the spectrum to only the signals of interest.

Table 1: Isotope Labeling Strategies and Their Impact on Spectral Complexity

Labeling StrategyReagentsEffect on Spectrum
Uniform ¹³C-Labeling ¹³C-glucose in expression mediaAll carbon atoms are labeled, leading to a complex spectrum.
Reductive Methylation with ¹³C-Formaldehyde ¹³C-formaldehyde, unlabeled reducing agentOnly the methyl groups on lysine and the N-terminus are ¹³C-labeled, significantly simplifying the spectrum.
Selective Methyl Labeling Labeled precursors (e.g., ¹³C-methionine) in expression mediaOnly specific amino acid types are labeled, reducing spectral crowding.[10]
Solution 1.2: Advanced NMR Pulse Sequences

For large proteins, transverse relaxation can lead to significant line broadening, exacerbating signal overlap. Advanced NMR pulse sequences can mitigate this effect.

Transverse Relaxation-Optimized Spectroscopy (TROSY): TROSY-based experiments are particularly effective for large molecules as they reduce linewidths by taking advantage of interference between different relaxation mechanisms.[8] For methyl groups, HMQC-based experiments can have a TROSY effect, resulting in narrower lines and improved resolution, even for proteins larger than 100 kDa.[8]

Diagram 1: Conceptual Workflow for Overcoming Signal Overlap

Start Problem: Severe Signal Overlap Isotope Implement Strategic Isotope Labeling Start->Isotope Pulse Utilize Advanced NMR Pulse Sequences Start->Pulse Assign Ambiguous Peak Assignment? Isotope->Assign Pulse->Assign Mutagenesis Site-Directed Mutagenesis Assign->Mutagenesis Yes Titration Titration Experiments Assign->Titration Yes End Resolved Spectrum Assign->End No Mutagenesis->End Titration->End

Caption: A flowchart illustrating the decision-making process for troubleshooting signal overlap in NMR spectra of reductively methylated proteins.

Problem 2: Ambiguous Peak Assignments

Causality: Even with improved resolution, assigning each peak to a specific lysine residue can be challenging due to remaining overlap or a lack of sequential connectivity information.[1]

Solution 2.1: Site-Directed Mutagenesis

A definitive method for peak assignment is to systematically remove the signal of interest through site-directed mutagenesis.

Step-by-Step Protocol for Mutagenesis-Based Assignment:

  • Identify Potential Residues: Based on the protein's structure or sequence, identify lysine residues that are likely to be in distinct chemical environments.

  • Generate Mutants: Create a series of protein mutants where a single lysine residue is replaced by another amino acid, typically arginine (to preserve charge) or alanine.

  • Reductive Methylation and NMR: Perform reductive methylation on each mutant and acquire a ¹H-¹³C HSQC spectrum.

  • Spectral Comparison: Compare the spectrum of each mutant to the wild-type spectrum. The peak that disappears in the mutant's spectrum corresponds to the mutated lysine residue.

Causality Explained: By removing a specific lysine, its corresponding NMR signal is also eliminated, providing an unambiguous assignment for that peak.

Solution 2.2: Chemical Shift Perturbation (CSP) Mapping

Titration experiments can be used to induce chemical shift changes that can aid in peak assignment and provide information about protein interactions.[11][12]

Step-by-Step Protocol for Ligand Titration:

  • Acquire Reference Spectrum: Record a ¹H-¹³C HSQC spectrum of the ¹³C-reductively methylated protein in its free state.

  • Incremental Ligand Addition: Prepare a series of samples with increasing concentrations of a known binding partner (ligand).

  • Acquire Spectra at Each Titration Point: Record a spectrum for each sample in the titration series.

  • Monitor Chemical Shift Changes: Overlay the spectra and monitor the movement of peaks. Residues at or near the binding site will typically show the largest chemical shift perturbations.[13][14]

Causality Explained: The binding of a ligand alters the local chemical environment of nearby amino acid residues, causing their NMR signals to shift.[12] If the location of the binding site is known, the peaks that show significant perturbations can be tentatively assigned to lysines in that region.

Diagram 2: Hypothetical Chemical Shift Perturbation upon Ligand Binding

cluster_0 Free Protein cluster_1 Protein-Ligand Complex cluster_2 Interpretation Free ¹H-¹³C HSQC Spectrum (No Ligand) Bound ¹H-¹³C HSQC Spectrum (+ Ligand) Free->Bound Chemical Shift Perturbations Mapping Mapping of perturbed residues onto the protein structure reveals the binding interface. Bound->Mapping

Sources

Technical Guide: Minimizing Assay-Induced Artifacts in Lys-C Peptide Mapping

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Mass Spectrometry Specialists, and Drug Development Professionals From: Senior Application Scientist, Bio-Analytical Methods Development Subject: Advanced Protocol for High-Fidelity Lys-C Digestion

Introduction: The Artifact Paradox

In critical quality attribute (CQA) assessment, particularly for monoclonal antibodies (mAbs), the digestion protocol itself often introduces the very modifications we seek to measure. Standard tryptic digests require low denaturant concentrations (often <1M Urea), leading to incomplete digestion or requiring long incubation times that drive artificial deamidation and oxidation .

Lysyl Endopeptidase (Lys-C) offers a distinct advantage: it retains significant enzymatic activity in moderate denaturing conditions (e.g., 2M Guanidine-HCl or 4M Urea). This allows for a streamlined, "low-artifact" workflow that minimizes sample handling and exposure to destabilizing conditions.

This guide details a self-validating Lys-C protocol designed to eliminate three primary assay-induced artifacts:

  • Artificial Deamidation: Caused by high pH (>8.0) and long digestion times.[1][2][3]

  • Methionine Oxidation: Caused by reactive oxygen species in buffers.

  • Carbamylation: Caused by isocyanic acid accumulation in urea buffers.[4]

Core Protocol: The "Low-Artifact" Lys-C Workflow[5]

This protocol prioritizes Guanidine-HCl (GuHCl) over Urea to eliminate carbamylation risk and utilizes a neutral pH digestion strategy to halt deamidation.

Reagents & Buffers
  • Denaturing Buffer: 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 7.5 (NOT pH 8.0+).

  • Reducing Agent: 0.5 M Dithiothreitol (DTT).

  • Alkylating Agent: 0.5 M Iodoacetamide (IAM) or N-ethylmaleimide (NEM).

  • Scavenger: L-Methionine (solid or high-conc stock).

  • Enzyme: Sequencing Grade Lys-C (Resistant to mild denaturation).

  • Quenching Acid: 10% Trifluoroacetic Acid (TFA).[5]

Step-by-Step Methodology
StepActionCritical Technical Rationale
1. Solubilization Dilute protein to 5 mg/mL in Denaturing Buffer . Add 10 mM L-Methionine .Methionine Scavenging: Reactive oxygen species will preferentially oxidize free Met over protein Met residues [1].
2. Reduction Add DTT to 5 mM. Incubate 30 min at 37°C.Unfolds the protein, exposing disulfide bridges.
3. Alkylation Add IAM to 10 mM. Incubate 20 min at RT in dark.Avoid Over-alkylation: Excess IAM can alkylate N-termini or His residues. Keep time short and dark.
4. Dilution Dilute sample with 50 mM Tris-HCl (pH 7.0) + 10 mM CaCl₂ to reach 2.0 M GuHCl .Lys-C Tolerance: Unlike Trypsin, Lys-C retains ~90% activity in 2M GuHCl [2].[5] This keeps the protein denatured, preventing refolding and missed cleavages.
5. Digestion Add Lys-C at 1:20 (w/w) ratio.[2] Incubate at 37°C for 2-4 hours .pH Control: Digesting at pH 7.0 significantly reduces Asn deamidation rates compared to pH 8.0. The higher enzyme load (1:20) compensates for the slightly suboptimal pH [3].
6. Quenching Add TFA to final concentration of 0.5% (pH < 3.0).Immediate Stabilization: Low pH stops enzymatic activity and "freezes" the deamidation state.

Visualizing the Artifact Control Strategy

The following diagram illustrates the mechanistic pathways of common artifacts and where this protocol intervenes to block them.

ArtifactControl cluster_inputs Experimental Conditions cluster_mechanisms Artifact Mechanisms cluster_outcomes Artifacts (Errors) cluster_solutions Protocol Interventions Urea Urea Buffer IsoAcid Isocyanic Acid Urea->IsoAcid Heat/Time HighPH High pH (>8.0) Succinimide Succinimide Intermediate HighPH->Succinimide Catalyzes Air Dissolved Oxygen ROS Reactive Oxygen Species Air->ROS Carbam Carbamylation (+43 Da) IsoAcid->Carbam Attacks Lys/N-term Deam Deamidation (+0.98 Da) Succinimide->Deam Hydrolysis Ox Met Oxidation (+16 Da) ROS->Ox Attacks Met GuHCl Use Guanidine-HCl (No Cyanate Source) GuHCl->Urea Replaces pH7 Digestion at pH 7.0 (Slows Succinimide) pH7->HighPH Replaces MetScav Free Methionine (Sacrificial Target) MetScav->ROS Neutralizes

Figure 1: Mechanistic pathways of peptide mapping artifacts. Green nodes indicate the strategic interventions implemented in this protocol to block artifact formation.

Troubleshooting Center: Symptom & Solution

This section addresses specific deviations observed in LC-MS data.

Symptom 1: High Levels of Asparagine Deamidation (e.g., >5%)

Diagnosis: The digestion environment is too basic or the incubation is too long.

  • The Mechanism: Deamidation proceeds via a succinimide intermediate, a reaction catalyzed by hydroxide ions (high pH).

  • Corrective Action:

    • Check pH: Ensure digestion buffer is pH 7.0 - 7.5. Do not use pH 8.2-8.5 buffers common for Trypsin.

    • Shorten Time: Reduce digestion time to 2 hours.

    • Temperature: If deamidation persists, lower digestion temperature to 25°C and extend time slightly, or increase enzyme ratio to 1:10 [3].

Symptom 2: Missed Cleavages (Incomplete Digestion)

Diagnosis: Denaturant concentration is too high for the enzyme, or the protein re-folded.

  • The Mechanism: While Lys-C is robust, activity drops if GuHCl > 2M or Urea > 4M. Conversely, if denaturant is too low (<0.5M), hydrophobic proteins may aggregate, hiding cleavage sites.

  • Corrective Action:

    • Optimize Denaturant: Ensure the final GuHCl concentration during digestion is exactly 1.5M - 2.0M . This is the "sweet spot" for Lys-C activity on difficult substrates [2].

    • Enzyme Quality: Ensure "Sequencing Grade" Lys-C is used. Lower grades may have lower specific activity.

    • Ratio: Increase Lys-C:Protein ratio to 1:10.

Symptom 3: Carbamylation (+43 Da on Lysine/N-term)

Diagnosis: Use of Urea, specifically old or heated Urea.

  • The Mechanism: Urea decomposes into cyanate and ammonium ions. Cyanate reacts with primary amines (Lysine, N-terminus) to form carbamyl derivatives.

  • Corrective Action:

    • Switch to GuHCl: As per the core protocol, Guanidine-HCl cannot form cyanate.

    • If Urea is Mandatory: Use freshly prepared Urea buffers (do not store stock).[6] Include 100 mM Ammonium Bicarbonate (NH₄HCO₃) rather than Phosphate buffers; the ammonium ions act as a competitive inhibitor, scavenging cyanate [4].

Symptom 4: Methionine Oxidation (+15.99 Da)

Diagnosis: Oxidative stress during sample prep.

  • The Mechanism: Trace metal ions or dissolved oxygen create reactive species that oxidize Methionine to Methionine Sulfoxide.

  • Corrective Action:

    • Add Scavenger: Ensure 10-20 mM L-Methionine is present from the start of the solubilization step [1].

    • Degas Buffers: Sonicate buffers to remove dissolved oxygen.

    • Chelaors: Add 0.1 mM EDTA to bind trace metals (ensure this does not inhibit the specific protease used; Lys-C is generally compatible with low EDTA).

Comparative Data: Lys-C vs. Trypsin[1][5][8][9][10][11]

The following table summarizes why Lys-C is often superior for minimizing artifacts in challenging samples (e.g., hydrophobic mAbs).

FeatureTrypsin (Standard)Lys-C (Optimized)Impact on Artifacts
Denaturant Tolerance Low (< 1M Urea)High (up to 8M Urea / 2M GuHCl)Lys-C allows digestion in denaturing conditions, preventing aggregation without long heat steps.
Optimal pH pH 8.0 - 8.5pH 7.0 - 9.0Lys-C's activity at pH 7.0 allows for "neutral pH" digestion, drastically reducing deamidation.
Cleavage Specificity C-term of Lys & ArgC-term of LysSimpler peptide maps; fewer very short hydrophilic peptides that are lost in void volume.
Carbamylation Risk High (Requires Urea dilution)Low (Compatible with GuHCl)GuHCl eliminates the source of carbamylation entirely.

References

  • Developing New Peptide Map Methods to Fully Characterize the Proteolysis-resistant Single-domain Antibody . ResearchGate. Available at: [Link]

  • Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts . PubMed. Available at: [Link]

  • Minimizing Method-Induced Deamidation and Isomerization During Antibody Characterization . Chromatography Online. Available at: [Link]

  • Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers . PubMed Central. Available at: [Link]

Sources

Technical Support Center: Optimizing Protein Digestion in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for proteomics workflows. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of incomplete protein digestion. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding incomplete protein digestion.

Q1: What are the most common signs of incomplete protein digestion in my LC-MS/MS data?

A1: The primary indicators of incomplete digestion are a high number of missed cleavages in your identified peptides, low overall peptide and protein identifications, and poor sequence coverage for identified proteins. You may also observe a higher-than-expected number of large peptides.

Q2: My protein sample is not digesting well with trypsin. What is the first thing I should check?

A2: The first step is to ensure that your protein is properly denatured and the disulfide bonds are reduced and alkylated. Inefficient denaturation is a leading cause of poor digestion as it prevents trypsin from accessing its cleavage sites.[1] Review your denaturation, reduction, and alkylation protocol for appropriate reagent concentrations and incubation times.

Q3: Can the buffer I use for digestion affect trypsin activity?

A3: Absolutely. Trypsin has an optimal pH range of 7-9.[1] Buffers like ammonium bicarbonate (NH₄HCO₃) or Tris-HCl at this pH range are ideal.[2] High concentrations of chaotropes like urea (>2M) or guanidine hydrochloride (GuHCl) can inhibit trypsin activity.[2] It's crucial to dilute these reagents to a concentration that is compatible with trypsin activity before adding the enzyme.

Q4: How do I know if my trypsin is active?

A4: Trypsin can undergo autolysis, which reduces its activity.[3] It is recommended to use high-quality, mass spectrometry-grade trypsin, which is often chemically modified to resist autolysis.[3] You can test the activity of your trypsin using a control protein, like BSA, and analyzing the digestion products. There are also commercially available kits to quantify digestion efficiency.[4]

Q5: Are there alternatives to trypsin for protein digestion?

A5: Yes, several other proteases can be used, especially for proteins that are resistant to trypsin or when different peptide coverage is desired.[2][5] Common alternatives include Lys-C, Arg-C, Glu-C, Asp-N, and chymotrypsin, each with different cleavage specificities.[5][6] Using a combination of proteases can also increase protein sequence coverage.[2]

Troubleshooting Guide: From Problem to Solution

This guide provides a more detailed approach to troubleshooting incomplete protein digestion, categorized by common issues.

Issue 1: Low Peptide Yield and Poor Protein Identification

Low peptide yield is a clear sign that the digestion process was inefficient. This can stem from several factors related to sample preparation and the digestion reaction itself.

Potential Cause A: Inadequate Protein Denaturation, Reduction, and Alkylation

Scientific Rationale: For a protease to access its cleavage sites, the protein must be unfolded (denatured), and the disulfide bridges that hold its tertiary structure must be broken (reduced) and then permanently modified (alkylated) to prevent them from reforming.[1]

Troubleshooting Steps:

  • Optimize Denaturation:

    • Ensure you are using a sufficient concentration of denaturant. 8M urea is a common choice.[2]

    • For highly resistant proteins, consider using stronger chaotropic agents, but be mindful of their compatibility with subsequent digestion steps.[7]

  • Verify Reduction and Alkylation:

    • Use a sufficient concentration of reducing agent, such as dithiothreitol (DTT), typically at 5-10 mM.[1]

    • Ensure complete alkylation by using an appropriate concentration of an alkylating agent like iodoacetamide (IAA), usually around 11-15 mM.[1][2]

    • Perform the alkylation step in the dark, as IAA is light-sensitive.[2]

Potential Cause B: Inactive or Inhibited Trypsin

Scientific Rationale: The enzymatic activity of trypsin is critical for efficient digestion. This activity can be compromised by autolysis, suboptimal buffer conditions, or the presence of inhibitors.

Troubleshooting Steps:

  • Check Trypsin Quality and Handling:

    • Use sequencing-grade or MS-grade trypsin to minimize autolysis.

    • Prepare fresh trypsin stocks and avoid repeated freeze-thaw cycles.

  • Optimize Digestion Buffer:

    • Confirm the pH of your digestion buffer is between 7 and 9.[1]

    • If using urea or GuHCl for denaturation, ensure the final concentration is diluted to a trypsin-compatible level (e.g., <2M for urea) before adding the enzyme.[2]

  • Consider Enzyme-to-Protein Ratio:

    • A standard enzyme-to-protein ratio is 1:20 to 1:100 (w/w).[2] For complex or resistant protein samples, a higher enzyme ratio (e.g., 1:20) may be beneficial.

Issue 2: High Number of Missed Cleavages

A high number of missed cleavages indicates that trypsin did not cleave at all of its potential recognition sites (the C-terminal side of lysine and arginine residues).

Potential Cause A: Suboptimal Digestion Time and Temperature

Scientific Rationale: Enzymatic reactions are time and temperature-dependent. Insufficient incubation time or a suboptimal temperature can lead to incomplete digestion.

Troubleshooting Steps:

  • Increase Digestion Time:

    • While shorter digestion times are sometimes desirable, an overnight incubation (12-18 hours) at 37°C is a standard practice to ensure complete digestion.[2]

  • Ensure Proper Temperature:

    • Verify that your incubator is maintaining a constant temperature of 37°C. Trypsin activity can be significantly reduced at lower temperatures.[3]

Potential Cause B: Presence of Post-Translational Modifications (PTMs)

Scientific Rationale: The presence of PTMs, such as glycosylation or phosphorylation, near a cleavage site can sterically hinder trypsin's access, leading to a missed cleavage.[8][9]

Troubleshooting Steps:

  • Consider PTMs in Your Analysis:

    • If you suspect the presence of PTMs, you may need to use alternative enzymes with different cleavage specificities to obtain better sequence coverage.[5]

    • Enrichment strategies for specific PTMs can also be employed before digestion.

Issue 3: Poor Digestion of Hydrophobic or Membrane Proteins

Hydrophobic and membrane proteins are notoriously difficult to digest due to their poor solubility in aqueous buffers.

Potential Cause: Inefficient Solubilization

Scientific Rationale: These proteins tend to aggregate in standard aqueous buffers, making them inaccessible to trypsin.

Troubleshooting Steps:

  • Use of Detergents:

    • Incorporate MS-compatible detergents, such as RapiGest SF or sodium deoxycholate (SDC), into your lysis and digestion buffer to aid in solubilization.[10][11]

    • It is crucial to remove these detergents before LC-MS/MS analysis, as they can interfere with chromatography and ionization.[7]

  • Alternative Enzymes:

    • For proteins with few tryptic cleavage sites, such as many membrane proteins, using alternative enzymes like chymotrypsin or pepsin can yield better results.[2][12]

Experimental Protocols & Workflows

Standard In-Solution Digestion Protocol

This protocol is a widely used method for digesting proteins in a soluble format.

  • Protein Denaturation, Reduction, and Alkylation:

    • Dissolve your protein sample in a buffer containing 8M urea and 50mM Tris-HCl, pH 8.0.

    • Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.[1][2]

    • Cool the sample to room temperature and add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.[2]

  • Dilution and Digestion:

    • Dilute the sample with 50mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2M.

    • Add MS-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.[2]

  • Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.[1]

In-Gel Digestion Protocol

This protocol is used for proteins that have been separated by gel electrophoresis.

  • Excision and Destaining:

    • Excise the protein band of interest from the gel using a clean scalpel.

    • Destain the gel piece with a solution of 50% acetonitrile (ACN) and 50mM ammonium bicarbonate until the Coomassie or silver stain is removed.[2]

  • Reduction and Alkylation:

    • Reduce the proteins by incubating the gel piece in 10mM DTT in 100mM ammonium bicarbonate at 56°C for 1 hour.

    • Alkylate by incubating in 55mM IAA in 100mM ammonium bicarbonate for 45 minutes in the dark at room temperature.

  • Digestion:

    • Wash the gel piece with 100mM ammonium bicarbonate and then dehydrate with ACN.

    • Rehydrate the gel piece in a solution containing MS-grade trypsin (e.g., 10-20 ng/µL) in 50mM ammonium bicarbonate.

    • Incubate overnight at 37°C.[13]

  • Peptide Extraction:

    • Extract the peptides from the gel piece using a series of washes with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid).

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Resuspend the peptides in an appropriate buffer for LC-MS/MS analysis.

Data Presentation

Table 1: Common Reagents for Protein Digestion
ReagentTypeTypical ConcentrationPurpose
UreaChaotrope8 M (initial), <2 M (digestion)Protein Denaturation
Guanidine HClChaotrope6 M (initial), <0.5 M (digestion)Strong Protein Denaturation
Dithiothreitol (DTT)Reducing Agent5-10 mMReduction of Disulfide Bonds
Iodoacetamide (IAA)Alkylating Agent11-15 mMAlkylation of Cysteine Residues
Ammonium BicarbonateBuffer50-100 mM, pH 7-9Maintains Optimal pH for Trypsin
TrypsinProtease1:20 to 1:100 (w/w)Protein Cleavage
Table 2: Alternative Proteases and their Cleavage Specificities
ProteaseCleavage Site (C-terminal to)
TrypsinArginine (R), Lysine (K)
Lys-CLysine (K)
Arg-CArginine (R)
Glu-CGlutamic acid (E)
Asp-NAspartic acid (D) (N-terminal)
ChymotrypsinPhenylalanine (F), Tryptophan (W), Tyrosine (Y)

Note: Cleavage specificity can be influenced by neighboring amino acids.[1]

Visualizations

Standard In-Solution Digestion Workflow

InSolutionDigestion cluster_prep Sample Preparation cluster_digest Digestion cluster_cleanup Post-Digestion Protein Protein Sample Denature Denaturation (8M Urea) Protein->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (IAA) Reduce->Alkylate Dilute Dilute Urea (<2M) Alkylate->Dilute AddTrypsin Add Trypsin (1:50 w/w) Dilute->AddTrypsin Incubate Incubate (37°C, overnight) AddTrypsin->Incubate Quench Quench (Formic Acid) Incubate->Quench Desalt Desalting (C18) Quench->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS

Caption: A standard workflow for in-solution protein digestion.

Troubleshooting Logic for Incomplete Digestion

Troubleshooting Start Incomplete Digestion Observed (e.g., high missed cleavages) CheckDenaturation Review Denaturation/ Reduction/Alkylation Protocol Start->CheckDenaturation CheckEnzyme Assess Trypsin Activity and Digestion Conditions Start->CheckEnzyme CheckSample Consider Protein Properties (hydrophobicity, PTMs) Start->CheckSample OptimizeDenaturation Optimize Chaotrope/Reagent Concentrations & Incubation CheckDenaturation->OptimizeDenaturation Suboptimal? OptimizeEnzyme Use Fresh Trypsin, Optimize Buffer/Time/Temp, Adjust Ratio CheckEnzyme->OptimizeEnzyme Suboptimal? UseDetergents Add MS-Compatible Detergent (e.g., SDC, RapiGest) CheckSample->UseDetergents Hydrophobic? AltEnzyme Use Alternative Protease (e.g., Lys-C, Chymotrypsin) CheckSample->AltEnzyme Resistant/PTMs?

Caption: A logical flowchart for troubleshooting incomplete protein digestion.

References

  • Overcoming Incomplete Peptide Mapping of Antibody Complementarity-Determining Regions with Alternate Digestion Workflows | LCGC International - Chromatography Online. (2022-11-01). Available from: [Link]

  • 11 Ways To Maximise Protein Digestion & Absorption - Steadfast Nutrition. (2024-10-22). Available from: [Link]

  • Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. (2022-11-01). Available from: [Link]

  • Six alternative proteases for mass spectrometry-based proteomics beyond trypsin - Utrecht University - Research portal UU. Available from: [Link]

  • Why you should control the digestion step in your proteomics experiments - Blog. (2020-02-14). Available from: [Link]

  • Enhancing Proteomics Analysis: A Comprehensive Guide to Protein Digestion and Desalting - MetwareBio. Available from: [Link]

  • Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping | Journal of Proteome Research - ACS Publications. (2024-10-11). Available from: [Link]

  • Manipulating trypsin digestion conditions to accelerate digestion and improve.. - YouTube. (2019-03-25). Available from: [Link]

  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC. Available from: [Link]

  • Tips and Tricks for Proteomic Sample Preparation | Biocompare. (2022-04-22). Available from: [Link]

  • Optimization of cell lysis and protein digestion protocols for protein analysis by LC-MS/MS. Available from: [Link]

  • Quantitative Assessment of In-solution Digestion Efficiency Identifies Optimal Protocols for Unbiased Protein Analysis - NIH. Available from: [Link]

  • Partial Enzymatic Reactions: A Missed Opportunity in Proteomics Research - PMC - NIH. Available from: [Link]

  • Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC. Available from: [Link]

  • Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC - NIH. Available from: [Link]

  • A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - NIH. Available from: [Link]

  • A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC - PubMed Central. Available from: [Link]

  • In-Gel digestion protocols - UWPR. Available from: [Link]

  • Quantifying protein digestion kinetics of feed ingredients using a modified in vitro incubation assay - Oxford Academic. Available from: [Link]

  • Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses | LCGC International - Chromatography Online. (2019-03-06). Available from: [Link]

  • Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley - ACS Publications. Available from: [Link]

  • Guide to Effective Sample Collection in Proteomics: Key Principles and Best Practices. Available from: [Link]

  • Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin | Analytical Chemistry - ACS Publications. (2020-07-06). Available from: [Link]

  • (PDF) Quantitative Assessment of In-solution Digestion Efficiency Identifies Optimal Protocols for Unbiased Protein Analysis - ResearchGate. (2025-10-27). Available from: [Link]

  • In-gel Digestion protocol for Mass Spec Analysis. Available from: [Link]

  • A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin | Request PDF - ResearchGate. (2025-08-09). Available from: [Link]

  • A Clean, More Efficient Method for In-Solution Digestion of Protein Mixtures without Detergent or Urea | Journal of Proteome Research - ACS Publications. Available from: [Link]

  • 1 Ingel Digestion Protocol with Incubation Overnight - NCBS. Available from: [Link]

  • Combine and Conquer: Surfactants, Solvents, and Chaotropes for Robust Mass Spectrometry Based Analyses of Membrane Proteins | Analytical Chemistry - ACS Publications. (2014-01-06). Available from: [Link]

  • Post-translational modification research offers new insights into health and disease. Available from: [Link]

  • Evaluation of Interspecimen Trypsin Digestion Efficiency Prior to Multiple Reaction Monitoring-Based Absolute Protein Quantification with Native Protein Calibrators | Journal of Proteome Research - ACS Publications. Available from: [Link]

  • Release of bioactive peptides from whey proteins across digestion in adult humans and a static in vitro digestion model | Oregon State University. Available from: [Link]

  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics | Spectroscopy Online. (2013-07-01). Available from: [Link]

  • (PDF) Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. (2016-04-28). Available from: [Link]

  • Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley - PMC. (2023-10-04). Available from: [Link]

  • Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics - NIH. Available from: [Link]

  • PTMs_Closed_Search: Multiple Post-Translational Modification Closed Search Using Reduced Search Space and Transferred FDR - MDPI. Available from: [Link]

Sources

Technical Support Center: Handling L-Lysine-2HCl in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

The Core Issue: The "Acidic Trap"

Many researchers switch from L-Lysine (Free Base) or L-Lysine HCl (Monohydrochloride) to L-Lysine-2HCl (Dihydrochloride) to improve solubility or stability, only to find their culture media turning yellow (acidic) immediately upon addition.

The Mechanism

L-Lysine is a basic amino acid (pKa of side chain


 10.5).[1] However, the 2HCl  form carries two equivalents of hydrochloric acid for every molecule of lysine.
  • Dissociation:

    
    
    
  • Impact: A 10% solution of L-Lysine-2HCl can exhibit a pH as low as 3.0–3.5 .

  • Consequence: Adding this directly to media buffered at pH 7.4 overwhelms the bicarbonate buffering capacity, leading to immediate acidosis, protein precipitation, and potential cell shock.

Experimental Workflows

Protocol A: The Gold Standard (Stock Solution Preparation)

Recommended for fed-batch processes and high-concentration supplementation.

This method isolates the pH adjustment step outside the bioreactor or culture flask, ensuring sterility and stability.

StockPrep Start Weigh L-Lysine-2HCl Dissolve Dissolve in WFI/ddH2O (Result: pH ~3.0) Start->Dissolve Solubilization Titrate Titrate with NaOH (Target: pH 7.4) Dissolve->Titrate Neutralization Check Measure Osmolality (Expect Increase) Titrate->Check QC Step Filter 0.22 µm Filtration Check->Filter Sterilization Store Store at 4°C Filter->Store Final Stock

Figure 1: Workflow for preparing a pH-neutral L-Lysine-2HCl stock solution.

Step-by-Step Protocol:

  • Calculation: Calculate the mass required for your target concentration. (Note: MW of L-Lysine-2HCl is

    
     219.11  g/mol , vs 146.19  g/mol  for Free Base. Adjust mass calculations accordingly. )
    
  • Dissolution: Dissolve the powder in tissue-culture grade water (WFI) at 80% of the final target volume. The solution will be clear but highly acidic.

  • Neutralization (The Critical Step):

    • Place the beaker on a magnetic stirrer with a calibrated pH probe.

    • Slowly add 5N or 10N NaOH dropwise.

    • Caution: The pH curve is steep near neutrality. As you approach pH 6.0, switch to 1N NaOH to avoid overshooting to pH 9+.

    • Target pH: 7.2 – 7.5 .

  • Volume Adjustment: Top up to the final volume with WFI.

  • Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) filter. Do not autoclave (amino acids can degrade via Maillard reaction if glucose is present, or decarboxylate under high heat).

Protocol B: Direct Addition Rescue (Troubleshooting)

Only use this if you have already added the powder to the media and need to save the batch.

Warning: Adding solid powder directly to cell-containing media causes localized zones of extreme acidity before mixing, which can kill cells instantly.

  • Stop Agitation: If cells are present, you cannot vigorously mix.

  • External Adjustment: Remove a small aliquot of the acidic media (e.g., 50 mL).

  • Titration: Adjust the aliquot to pH 8.0 using NaOH (slightly alkaline to compensate).

  • Re-introduction: Slowly add the aliquot back to the main vessel while monitoring pH.

  • Buffer Supplement: If the media turns yellow (pH < 6.8), add HEPES (1M stock) to a final concentration of 10-25 mM to stabilize the pH.

Critical Data & FAQs

Osmolality Impact Table

Neutralizing L-Lysine-2HCl generates NaCl (Salt). You must account for this osmolality spike.

ComponentReactionResulting SpeciesOsmolality Contribution (Approx)
L-Lysine-2HCl DissociationLys

+ 2Cl

~3 mOsm per mM
NaOH Neutralization2Na

+ 2OH

(Consumed in reaction)
Net Result Neutralization Lys

+ 2Na

+ 2Cl

~5 mOsm per mM of Lysine

Note: A 50 mM feed of L-Lysine-2HCl neutralized with NaOH can raise media osmolality by ~250 mOsm/kg, potentially causing hyperosmotic stress.

Frequently Asked Questions

Q1: Why not just use L-Lysine Free Base? A: The Free Base is less soluble and more prone to oxidation. The 2HCl salt is the preferred raw material for stability, but it trades stability for acidity.

Q2: My media precipitated after adding the stock. Why? A: If you neutralized the stock to pH > 8.0 and added it to media containing Calcium or Magnesium, you likely precipitated Calcium Phosphate or Magnesium Hydroxide.

  • Fix: Keep stock pH at 7.0–7.2. Add EDTA if necessary (though this affects cell adhesion).

Q3: Can I use Sodium Bicarbonate instead of NaOH? A: Yes, but it causes significant outgassing (


 bubbles).
  • Risk:[1][2] In a bioreactor, this can cause foaming. In a closed flask, it can pressurize the vessel. NaOH is preferred for liquid stocks.

Troubleshooting Logic Tree

Troubleshooting Problem Media pH Dropped < 7.0 CheckSource Check Lysine Source Problem->CheckSource Is2HCl Is it 2HCl Salt? CheckSource->Is2HCl Action1 Yes: Did you neutralize? Is2HCl->Action1 Yes Action2 No: Check CO2/Incubator Is2HCl->Action2 No Fix1 Neutralize Stock with NaOH before addition Action1->Fix1 No Fix2 Add HEPES buffer to stabilize Action1->Fix2 Yes (but still dropping)

Figure 2: Decision matrix for diagnosing pH drops related to Lysine supplementation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69569, L-Lysine dihydrochloride. Retrieved from [Link]

  • Michal, G., & Schomburg, D. (2012).Biochemical Pathways: An Atlas of Biochemistry and Molecular Biology. Wiley-Blackwell. (Reference for amino acid pKa values and buffer chemistry).

Sources

Technical Support Center: High-Resolution NeuCode Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Enhance Resolution of NeuCode-Labeled Peptides

Role: Senior Application Scientist | Status: Operational

Introduction: The Physics of Neutron Encoding

Welcome to the NeuCode Technical Support Center. If you are here, you are likely attempting to multiplex proteomic samples without the ratio compression issues of isobaric tagging (TMT/iTRAQ) or the complexity limit of standard SILAC.

The Core Challenge: NeuCode (Neutron Encoding) relies on the mass defect —the subtle difference in nuclear binding energy between isotopes (e.g.,


 vs. 

).[1] Unlike standard SILAC, which separates peaks by Daltons (Da), NeuCode separates isotopologues by milli-Daltons (mDa) .[2][3][4]

To succeed, you must treat Resolution (R) not just as a setting, but as a physical resource that consumes time. The strategies below are designed to balance this resource against sensitivity and cycle time.

Module 1: The Resolution-Plexing Ratio

The most common failure mode in NeuCode experiments is a mismatch between the desired multiplexing level and the instrument's resolving power. You cannot resolve a 6-plex NeuCode set with standard "High Res" settings (e.g., 60k).

The Golden Rule of NeuCode Resolution


Where 

is Resolution,

is mass (m/z), and

is the mass difference between isotopologues.

Operational Standards Table:

NeuCode PlexingIsotopologue Spacing (

)
Minimum Resolution @ 200 m/zMinimum Resolution @ 400 m/zRecommended Orbitrap Setting
2-Plex ~36 mDa~15,000~30,00060,000
3-Plex ~18 mDa~60,000~120,000120,000
4-Plex ~12 mDa~120,000~240,000240,000
6-Plex+ ~6 mDa~240,000~480,000500,000 (Orbitrap Fusion/Lumos)

Critical Insight: Resolution decreases as m/z increases. A peptide at 800 m/z requires double the resolution setting of a peptide at 400 m/z to resolve the same mDa difference. Always aim higher than the theoretical minimum.

Module 2: Acquisition Strategy (The "Dual-Scan" Method)

You cannot run a standard TopN method. If you acquire every scan at 480k resolution, your cycle time will skyrocket, resulting in poor sampling across the chromatographic peak and low peptide identification rates.

The Solution: Decouple Identification (ID) from Quantification.

Protocol: The Explicit MS1 Loop
  • MS1 Scan A (The "Scout"):

    • Resolution: 30,000 or 60,000.

    • Purpose: Peak picking, precursor selection, and triggering MS2.

    • Why: Fast transient time (~32ms) maximizes the number of MS2 scans possible.

  • MS2 Scans (Data Dependent):

    • Type: HCD (Beam-type CID).

    • Detector: Ion Trap (Rapid) or Orbitrap (15k).

    • Purpose: Sequence identification.

  • MS1 Scan B (The "Quant"):

    • Resolution: 240,000 or 500,000 (depending on plex).

    • Purpose: Resolving the mDa neutron encoding for quantification.

    • Why: This scan takes ~256ms-500ms. We only take it once per cycle to preserve duty cycle.

Visualizing the Workflow

NeuCode_Workflow Start LC Elution MS1_Low MS1: Scout Scan (Res: 60k) Fast Transient Start->MS1_Low Decision Precursor Selection MS1_Low->Decision MS2_Frag MS2 Fragmentation (HCD -> Ion Trap) ID Only Decision->MS2_Frag Top N Precursors MS1_High MS1: Quant Scan (Res: 240k-500k) Long Transient MS2_Frag->MS1_High End of Cycle Data_Out Data Processing (MaxQuant) MS2_Frag->Data_Out ID Data MS1_High->MS1_Low Next Cycle MS1_High->Data_Out Quant Data

Figure 1: The Dual-Scan Logic. Note how the high-resolution scan is inserted only once per cycle to minimize duty cycle impact.

Module 3: Troubleshooting & FAQs

Q1: My chromatograms look fine, but MaxQuant reports "NaN" or empty ratios for my NeuCode pairs.

  • Root Cause: "Merged Peak" Syndrome.

  • Diagnosis: Open the raw file in FreeStyle or Xcalibur. Zoom into the MS1 spectrum of a known abundant peptide. Do you see a single peak or a doublet/multiplet?

  • The Fix: If you see a single peak, your resolution is too low.

    • Immediate Action: Increase MS1 "Quant" scan resolution to the next tier (e.g., 240k -> 500k).

    • Secondary Check: Ensure you are using the correct Lysine isotopologues. K+8.014 Da (Standard SILAC) vs K+8.020 Da (NeuCode) are distinct.

Q2: I have high resolution, but my peptide identification rate has dropped by 40%.

  • Root Cause: Cycle time exhaustion.

  • Mechanism: High-resolution transients (e.g., 500k res) take ~1 second on some instruments. If your cycle time is 3 seconds, you only get ~2 seconds for MS2.

  • The Fix:

    • Reduce MS2 Injection Time: Cap MS2 max injection time at 22ms or 35ms.

    • Widen Isolation Window: Ensure the quadrupole isolation is efficient.

    • Optimize Chromatography: Lengthen the gradient. NeuCode requires high peak capacity because the MS1 overhead is high. A 60-minute gradient is often insufficient; aim for 90-120 minutes.

Q3: Can I use standard DMEM/RPMI media?

  • Answer: Absolutely Not.

  • Reasoning: Standard media contains light Lysine. Even "SILAC" media often requires supplementation. More importantly, standard Fetal Bovine Serum (FBS) contains free light Lysine.

  • Protocol Requirement: You must use Dialyzed FBS (10kDa cutoff). Without this, the "Light" channel (K0) will be contaminated by serum lysine, destroying the quantitation accuracy of the NeuCode channels.

Q4: How do I configure MaxQuant for NeuCode?

  • Configuration:

    • Type: Standard -> Multiplicity.

    • Multiplicity: Set to the number of channels (e.g., 3).

    • Labels: You must define the specific NeuCode labels in the configuration tab (e.g., Lys8_NeuCode_1, Lys8_NeuCode_2). Do not use the generic Lys8.

    • Tolerances: MaxQuant's "NeuCode" mode automatically adjusts the mass tolerance windows to look for the mDa splits.

Module 4: Logical Troubleshooting Matrix

Use this decision tree to diagnose data quality issues.

Troubleshooting_Tree Start Issue Detected Check_Res Are peaks resolved in Raw Data? Start->Check_Res Res_No NO: Peaks Merged Check_Res->Res_No Res_Yes YES: Peaks Distinct Check_Res->Res_Yes Action_Res Action: Increase MS1 Transient Length (Check Module 1) Res_No->Action_Res Check_ID Are ID rates normal? Res_Yes->Check_ID ID_No NO: Low IDs Check_ID->ID_No ID_Yes YES: Good IDs, Bad Quant Check_ID->ID_Yes Action_Cycle Action: Reduce MS2 Injection Time or Use 'Scout' Scan ID_No->Action_Cycle Action_Chem Action: Check Media (Did you use Dialyzed FBS?) ID_Yes->Action_Chem

Figure 2: Troubleshooting logic for NeuCode data integrity.

References
  • Hebert, A. S., et al. (2013). Neutron-encoded mass signatures for multiplexed proteome quantification.[1][4][5] Nature Methods, 10, 332–334.

  • Potts, G. K., et al. (2016). NeuCode labels for relative protein quantification.[1][2][3][5][6] Current Protocols in Chemical Biology, 8(1), 1-24.

  • Thermo Fisher Scientific. (2017). NeuCode Amino Acids Product Information Sheet (Pub. no. MAN0017390).

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26, 1367–1372.

Sources

Technical Support Center: Isotopic Labeling for Low-Abundance Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #ISO-LAB-LOW-ABUNDANCE

Welcome to the Advanced Proteomics Support Hub.

You are likely here because your mass spectrometer is seeing the "usual suspects" (high-abundance structural proteins, chaperones) but missing the biologically critical low-abundance targets (transcription factors, signaling kinases, cytokines).

In isotopic labeling, detection limit is not just about sensitivity; it is about dynamic range management. If you are using TMT, iTRAQ, or SILAC, the strategy to rescue these proteins differs fundamentally. Below are the specific troubleshooting modules designed to recover your missing data.

Module 1: Isobaric Labeling (TMT/TMTpro)

Issue: "I am using TMT to analyze limited samples (e.g., single cells or biopsy punches), but I am not identifying my low-abundance targets."

The Solution: The Carrier Proteome ("Boosting") Strategy

Standard TMT analysis often fails for low-input samples because the precursor ion intensity of low-abundance peptides never crosses the AGC (Automatic Gain Control) threshold to trigger an MS2 scan.

The Fix: Use a Carrier Channel .[1] This involves loading a significantly higher amount of peptides (e.g., 20x to 50x) into one TMT channel (usually 126 or 131) to "boost" the MS1 signal.

Mechanism of Action:

  • Triggering: The mass spectrometer sees the high signal from the Carrier (MS1) and triggers fragmentation (MS2).

  • Quantification: Because TMT is isobaric, the low-abundance ions from your experimental channels are co-isolated and fragmented alongside the carrier.

  • Readout: The reporter ions separate in the low-mass region, allowing you to quantify the experimental channels even if they were invisible in MS1.

⚠️ Critical Warning: The Carrier Limit Do not blindly increase the carrier load. If the carrier-to-sample ratio exceeds ~100:1, you risk Ion Coalescence and Space Charging in the C-Trap/Orbitrap. This leads to reduced accumulation times for your actual samples, resulting in poor ion statistics and "ratio compression" (where differences between samples are flattened).

Recommended Ratios:

Channel Type Load Amount (Example) Purpose
Carrier (Booster) 200 ng - 500 ng Triggers MS2 selection; provides library ID.
Reference (Bridge) 10 ng Normalization across plexes.

| Sample (Experimental) | 5 ng - 10 ng | The actual biological data. |

Module 2: Handling Ratio Compression

Issue: "I see my low-abundance protein, but the fold-change is flattened (e.g., I expect 5-fold, but I see 1.2-fold)."

The Solution: SPS-MS3 (Synchronous Precursor Selection)

In standard MS2-based TMT, co-eluting background ions (interferences) are isolated with your target. These background ions produce their own reporter ions, which "dilute" the true ratio towards 1:1.

The Fix: Implement SPS-MS3 on Tribrid instruments (Fusion/Lum/Eclipse).

How it works:

  • MS1: Precursor selection.

  • MS2: Fragmentation (CID). The instrument identifies the peptide backbone but does not read the reporter ions yet.

  • SPS: The instrument selects only the specific "Notches" (fragment ions) belonging to your peptide.

  • MS3: These specific fragments are fragmented again (HCD) to release the reporter ions.

Result: The background interference is filtered out before the final quantification scan.

SPS_MS3_Workflow Fig 1. SPS-MS3 Workflow: Eliminating co-isolation interference for accurate low-abundance quant. MS1 MS1 Scan (Precursor Selection) MS2 MS2 (CID) Backbone Fragmentation MS1->MS2 Isolation Selection SPS Selection (Pick Top 10 b/y ions) MS2->Selection Filter Interferences MS3 MS3 (HCD) Reporter Ion Release Selection->MS3 Clean Fragments Quant Accurate Quantification MS3->Quant High Fidelity

Module 3: SILAC for Tissue & Fluids

Issue: "I cannot use metabolic labeling (SILAC) because I am working with human tissue or plasma, not cell culture."

The Solution: Super-SILAC

Standard SILAC requires growing cells in labeled media. You cannot grow a patient biopsy in labeled media.

The Fix: Create a Spike-in Standard .

  • Mix 3-5 different heavy-labeled cell lines (e.g., HEK293, HeLa, HepG2) that broadly represent the human proteome.

  • Lyse and mix them to create a "Super-SILAC" cocktail.

  • Spike this heavy cocktail into your light (unlabeled) tissue samples.

Why this works for low-abundance proteins: The heavy standard acts as a guide. Even if the "light" (tissue) peak is low intensity and jagged, the "heavy" (standard) peak is strong and well-defined. The software uses the heavy peak to locate the elution profile and integrates the light peak area more accurately, reducing missing values.

Module 4: Acquisition Strategy (BoxCar)

Issue: "My dynamic range is limited at the MS1 level; high-abundance ions fill the trap before low-abundance ions can accumulate."

The Solution: BoxCar Acquisition

Standard MS1 scans fill the C-Trap with all ions across the mass range (e.g., 400-1200 m/z). High-abundance ions fill the trap instantly (e.g., in 1ms), stopping accumulation. Low-abundance ions (which might need 50ms) are barely sampled.

The Fix: Use BoxCar (available on Q-Exactive/Exploris/Tribrid). The instrument performs multiple narrow-window scans (e.g., 3 separate scans of 100 Da each).

  • Segment 1 (400-500 m/z): Fills for 50ms.

  • Segment 2 (500-600 m/z): Fills for 50ms.

  • Result: You get a composite MS1 spectrum with 10x signal-to-noise improvement for low-abundance ions without saturating the detector.

Protocol: High-pH Reversed-Phase Fractionation (HpRP)

Context: No amount of mass spec wizardry can overcome extreme dynamic range (e.g., plasma). You must physically separate high and low abundance peptides before they enter the MS. This protocol is orthogonal to the Low-pH (acidic) gradient used during LC-MS.[2][3]

Required Materials:

  • C18 Spin Columns or HPLC column (e.g., XBridge C18).

  • Buffer A: 10 mM Ammonium Formate, pH 10.0 (in water).

  • Buffer B: 10 mM Ammonium Formate, pH 10.0 (in 90% Acetonitrile).

Step-by-Step Workflow:

  • Equilibration: Wash column with 100% Methanol, then water, then Buffer A.

  • Loading: Load digested/labeled peptides onto the column at pH 10.

  • Elution (Step Gradient): Elute in discrete steps of increasing acetonitrile concentration.

    • Fraction 1: 5% Buffer B

    • Fraction 2: 10% Buffer B

    • Fraction 3: 15% Buffer B

    • ... up to 50-70% B.

  • Concatenation (Critical): Do not analyze 20 fractions separately (too much machine time). Combine them non-contiguously.

    • Combine Fraction 1 + 11.

    • Combine Fraction 2 + 12.

    • Result: 10 final "super-fractions" with peptides that elute far apart, maximizing peak capacity.

  • Acidification: Vacuum dry fractions and resuspend in 0.1% Formic Acid (pH < 3) for LC-MS injection.

Fractionation_Workflow Fig 2. High-pH Fractionation with Concatenation to reduce sample complexity. Sample Digested Peptides (TMT or SILAC) HpH_Col High-pH C18 Column (pH 10.0) Sample->HpH_Col Fractions Elute 12-24 Fractions (Step Gradient) HpH_Col->Fractions Separation Concat Concatenate (e.g., F1+F13, F2+F14) Fractions->Concat Orthogonality LCMS Low-pH LC-MS/MS Analysis Concat->LCMS Increased Depth

References
  • Budnik, B., et al. (2018). SCoPE-MS: mass spectrometry of single mammalian cells quantifies proteome heterogeneity during cell differentiation. Genome Biology.[4]

    • Foundational paper for the Carrier Proteome ("Boosting")
  • McAlister, G. C., et al. (2014). MultiNotch MS3 enables accurate, sensitive, and multiplexed detection of differential expression across cancer cell line proteomes. Analytical Chemistry.[4][5][6]

    • Definitive guide on SPS-MS3 and solving r
  • Meier, F., et al. (2018). BoxCar acquisition method enables single-shot proteomics at a depth of 10,000 proteins in 100 minutes.[7] Nature Methods.[4][5]

    • Explains the BoxCar method for increasing dynamic range in MS1.
  • Geiger, T., et al. (2010). Super-SILAC mix for quantitative proteomics of human tumor tissue. Nature Methods.[4][5]

    • Protocol for using spike-in SILAC standards for tissue analysis.
  • Bateman, N. W., et al. (2014). Maximizing peptide identification events in proteomic workflows using data-dependent acquisition (DDA). Molecular & Cellular Proteomics.[4][8]

    • Discusses fractionation strategies including High-pH reversed-phase.

Sources

Validation & Comparative

Validating Mass Spectrometry Data from L-LYSINE:2HCL (1-13C) Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of Position-Specific Labeling

In the landscape of mass spectrometry (MS), stable isotope reagents are often categorized broadly as "heavy standards." However, L-LYSINE:2HCL (1-13C) occupies a distinct niche separate from the fully labeled (U-13C, U-15N) or deuterated (D4/D8) variants used in global proteomics (SILAC).

While fully labeled lysine is the gold standard for quantification (providing a distinct +6 or +8 Da shift to avoid isotopic overlap), 1-13C Lysine is the precision tool for Metabolic Flux Analysis (MFA) . Its value lies not in mass shifting for multiplexing, but in tracing the specific fate of the carboxyl carbon (C1).

This guide provides a rigorous technical comparison of 1-13C Lysine against its alternatives and outlines a self-validating protocol to ensure data integrity, specifically addressing the challenges of distinguishing the +1 Da label from natural isotopic envelopes.

Comparative Analysis: Selecting the Right Isotope

The choice of isotope defines the experimental limit. Below is an objective comparison of L-LYSINE:2HCL (1-13C) against common alternatives.

Table 1: Technical Performance Comparison
FeatureL-LYSINE (1-13C) L-LYSINE (U-13C6) L-LYSINE (4,4,5,5-D4)
Mass Shift +1.003 Da+6.020 Da+4.025 Da
Primary Application Metabolic Flux (Tracing) Quantification (SILAC) Quantification (SILAC)
Chromatographic Effect Negligible (Co-elutes with light)NegligibleSignificant (Deuterium effect may shift RT)
Resolution Requirement High (Must resolve M+1 from background)ModerateModerate
Cost Efficiency High (Cost-effective for tracing)Low (Expensive for routine use)Moderate
Metabolic Insight Specific: Traces decarboxylation (C1 loss)Global: Traces total lysine poolGlobal: Traces total lysine pool

Key Insight: Do not use 1-13C Lysine for multiplexed proteomics (e.g., comparing 3 samples). The +1 Da shift overlaps with the natural M+1 isotope of the "light" peptides, complicating quantification without complex deconvolution algorithms. Use it to answer mechanistic questions about lysine catabolism and carbon fate.

Scientific Deep Dive: The C1 Fate & Mass Spectrometry Challenge

The Biological Mechanism

Validating data requires understanding the biological fate of the label. L-Lysine catabolism primarily occurs via the Saccharopine pathway (mitochondria) or the Pipecolate pathway (peroxisome).[1] Crucially, the C1 carbon is susceptible to decarboxylation.

  • Retention: If 1-13C Lysine is incorporated into protein, the C1 remains.

  • Loss: If Lysine undergoes decarboxylation (e.g., by Lysine Decarboxylase to form Cadaverine), the 1-13C label is lost as

    
    .
    
The Mass Spectrometry Challenge (+1 Da)

The mass difference between


 and 

is 1.00335 Da. In an unlabeled peptide, the natural abundance of

(1.1%) creates a natural "M+1" peak.
  • Unlabeled Sample: M+0 is dominant; M+1 is small (~10-20% intensity).

  • 1-13C Labeled Sample: The "M+0" peak effectively disappears (or diminishes), and the "M+1" peak becomes the dominant species.

Validation Logic: You are not looking for a new peak; you are looking for an inversion of the M+0/M+1 ratio .

Validation Workflow: A Self-Validating Protocol

This protocol ensures that the data generated is chemically accurate and biologically relevant.

Phase 1: Reagent Quality Control (Pre-Experiment)

Objective: Confirm isotopic purity and chirality before wasting biological samples.

  • Direct Infusion MS: Dissolve reagent in 50:50 MeOH:H2O (0.1% Formic Acid). Infuse at 5 µL/min.

  • Scan Range: Focus on m/z 147.1 (M+H of Lysine).

  • Acceptance Criteria:

    • The intensity of m/z 148.1 (M+1) should be >99% of the total signal (147+148).

    • If m/z 147.1 is visible >1%, the enrichment is insufficient for sensitive flux analysis.

  • Chiral Check: Use a chiral column (e.g., Crownpak CR(+)) to ensure <0.5% D-Lysine. D-Lysine is not metabolized by mammalian cells and will skew "free pool" measurements.

Phase 2: Biological Incorporation

Objective: Achieve steady-state labeling.

  • Media Prep: Use Lysine-deficient DMEM/RPMI. Add L-LYSINE:2HCL (1-13C) to the standard concentration (e.g., 0.4 mM for DMEM).

    • Note: Dialyzed FBS must be used to prevent unlabeled lysine contamination from serum.

  • Culture Duration: Pass cells for at least 5-6 doublings (approx. 2 passages) to replace >97% of the proteome with the labeled variant.

Phase 3: Data Acquisition & Analysis

Objective: Correct for Natural Abundance.

Step-by-Step Analysis:

  • Extract Ion Chromatograms (XIC): Extract m/z for the Light (M+0) and Heavy (M+1) peptide.

  • Calculate Ratio:

    
    
    
  • Correction Equation: The raw ratio includes natural

    
     contribution. You must subtract the theoretical natural abundance.
    
    
    
    
    • Reference: Use an online isotope distribution calculator (e.g., Envipat) to determine

      
       for your specific peptide sequence.
      

Visualizing the Workflow & Pathway

Diagram 1: The Validation Workflow

This flowchart illustrates the critical decision points in validating the 1-13C data.

ValidationWorkflow Start Start: L-LYSINE (1-13C) Reagent QC Phase 1: QC Check (Direct Infusion MS + Chiral) Start->QC DecisionQC >99% Enrichment <0.5% D-Isomer? QC->DecisionQC Culture Phase 2: Cell Culture (Lys-Deficient Media + Dialyzed FBS) DecisionQC->Culture Pass Fail STOP: Reagent/Media Contamination DecisionQC->Fail Fail Extract Extraction (Protein vs. Metabolite Pool) Culture->Extract MS_Analysis Phase 3: High-Res MS Analysis (Orbitrap/TOF) Extract->MS_Analysis Data_Proc Data Processing (Extract XIC M+0 and M+1) MS_Analysis->Data_Proc Validation Is M+1/M+0 Ratio Inverted vs Control? Data_Proc->Validation Correction Apply Natural Abundance Correction (Subtract Theoretical M+1) Validation->Correction Yes Validation->Fail No (Check unlabeled Lys in FBS)

Caption: Step-by-step validation logic ensuring reagent purity and experimental integrity before data correction.

Diagram 2: Metabolic Fate of Lysine C1

Understanding where the label goes is essential for interpreting the MS data.

LysinePathway Lys L-Lysine (1-13C) (Extracellular) IntraLys Intracellular Lysine Lys->IntraLys Transport Protein Protein Incorporation (Label Retained) IntraLys->Protein Translation Sacch Saccharopine IntraLys->Sacch Catabolism (Mito) Decarb Cadaverine Formation (Decarboxylation) IntraLys->Decarb Lys Decarboxylase AASA AASA (Aminoadipic semialdehyde) Sacch->AASA AAA Alpha-Aminoadipate AASA->AAA CO2 13-CO2 Released (Label LOST) Decarb->CO2 C1 Fate Cadaverine Cadaverine (Unlabeled M+0) Decarb->Cadaverine

Caption: The metabolic bifurcation: C1 is retained in protein synthesis/oxidative catabolism but lost during decarboxylation.

Common Pitfalls & Troubleshooting

  • The "Dialyzed FBS" Error:

    • Symptom:[2][3][4] M+1 enrichment stalls at ~50-60%.

    • Cause: Standard FBS contains high levels of unlabeled Lysine.

    • Fix: Use dialyzed FBS (cutoff 10 kDa) to remove free amino acids while retaining growth factors.

  • Isobaric Interference:

    • Symptom:[2][3][4] Inconsistent ratios across different peptides.

    • Cause: Co-eluting contaminants.

    • Fix: Use High-Resolution MS (Resolution > 60,000) to resolve the mass defect between the

      
       label and potential interferences, or use MS/MS transitions specific to the labeled fragment.
      
  • D-Isomer Contamination:

    • Symptom:[2][3][4] High "free pool" enrichment but low "protein" enrichment.

    • Cause: D-Lysine (1-13C) accumulates in the cell but is not incorporated into proteins.

    • Fix: Verify reagent chirality (Phase 1 QC).

References

  • Hiller, K., et al. (2010). "Metabolic flux analysis of lysine-producing Corynebacterium glutamicum." Metabolic Engineering. Link

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link

  • Thermo Fisher Scientific. "SILAC Metabolic Labeling Systems & Reagents."[5] Thermo Fisher Technical Guide. Link

  • Cambridge Isotope Laboratories. "Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)." CIL Application Note. Link

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link

Sources

cross-validation of SILAC results with and without 13C-lysine

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Results With and Without C-Lysine

Executive Summary

In quantitative proteomics, the choice of stable isotope is not merely a matter of mass shift—it dictates the accuracy of peptide quantification and the integrity of the data. This guide objectively compares the performance of Deuterated Lysine (the historical "without


C" standard) against 

C/

N-Lysine
(the modern standard).

The Verdict: While Deuterated Lysine (


-Lys) offers a cost-effective entry point, it suffers from the Chromatographic Isotope Effect , where heavy peptides elute earlier than their light counterparts, compromising quantification accuracy. 

C-Lysine eliminates this shift, ensuring perfect co-elution and superior data fidelity. This guide details the mechanistic differences, provides a self-validating "Label-Swap" protocol, and visualizes the impact on your mass spectrometry (MS) data.
Part 1: The Core Problem – Chromatographic Isotope Effect

To understand the necessity of


C-Lysine, one must first analyze the failure mode of its alternative: Deuterium (

H or D).
The "Without

C" Scenario (Deuterated Lysine)

Early SILAC experiments utilized Leucine or Lysine labeled with deuterium (e.g., Lys-


).
  • Mechanism: The Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond. This alters the hydrophobicity of the peptide.

  • The Result: Deuterated peptides interact weaker with the C18 hydrophobic stationary phase in Reverse-Phase Liquid Chromatography (RP-LC).

  • The Error: The "Heavy" (

    
    ) peptide elutes earlier  than the "Light" (
    
    
    
    ) peptide.
  • Impact: The MS quantification software must integrate peaks that are not perfectly aligned in retention time (RT). If the shift is significant, the software may fail to pair the doublet, leading to missing values or erroneous ratios.

The "With

C" Scenario (

C/

N-Lysine)

Modern SILAC utilizes Lysine labeled with Carbon-13 and Nitrogen-15 (e.g.,


-Lys).
  • Mechanism: The mass difference is generated by the addition of neutrons to the nucleus, not by changing the bond character or length.

  • The Result: The physicochemical properties (hydrophobicity, pKa) remain identical to the natural amino acid.

  • The Benefit: Heavy and Light peptides co-elute perfectly . This maximizes ionization efficiency consistency and allows for precise Area-Under-Curve (AUC) ratio calculation.

Part 2: Comparative Data Analysis

The following table summarizes the performance metrics observed when cross-validating SILAC datasets generated with Deuterated vs.


C-Lysine.
FeatureDeuterated Lysine (

-Lys)

C-Lysine (

-Lys)
Impact on Research
Retention Time (RT) Shifted: Heavy elutes 2–10 seconds earlierIdentical: Perfect co-elutionRT shifts complicate peak pairing algorithms.
Peak Broadening High (Due to separation of isotopologues)Low (Sharp, overlapping peaks)Broader peaks reduce signal-to-noise ratio (S/N).
Quantification Error High (10–20% CV)Low (<5% CV)

C yields tighter replicates and reliable fold-changes.
Cost LowModerate/HighHigher upfront cost is offset by reduced data cleanup time.
Multiplexing Limited (Peak overlap issues)High (Supports 3-plex/NeuCode)Essential for time-course studies.
Visualization: The Chromatographic Shift

The following diagram illustrates the critical difference in elution profiles.

ChromatographicShift cluster_0 Scenario A: Deuterated Lysine (Without 13C) cluster_1 Scenario B: 13C-Lysine (With 13C) D_Heavy Heavy Peptide (D4) Elutes Early D_Light Light Peptide (H0) Elutes Late D_Heavy->D_Light RT Shift (Δt) MS_Detector Mass Spectrometer Detector D_Light->MS_Detector Split Peak Integration C_Coelution Heavy (13C) & Light (12C) Perfect Co-elution C_Coelution->MS_Detector Unified Peak Integration

Figure 1: Comparison of elution profiles. Deuterated peptides (left) separate from their light counterparts, causing integration errors.


C-labeled peptides (right) co-elute, ensuring accurate ratio calculation.
Part 3: Self-Validating Experimental Protocol

To rigorously validate SILAC results, one cannot rely on a single forward experiment. You must employ a Label-Swap (Reciprocal Labeling) strategy. This eliminates bias caused by cell growth differences in Heavy vs. Light media.

Workflow Overview
  • Forward Experiment: Control (Light) vs. Treated (Heavy).

  • Reverse Experiment: Control (Heavy) vs. Treated (Light).

  • Validation: The ratio must invert (e.g., Ratio 2.0 becomes 0.5). If the ratio remains >1.0 in both, the protein is a contaminant or a false positive.

Step-by-Step Protocol

1. Media Preparation

  • Base: SILAC-specific DMEM (deficient in Arg/Lys).

  • Serum: Crucial: Use dialyzed FBS (10 kDa cutoff) to prevent introduction of light amino acids.

  • Isotopes:

    • Light: L-Arg / L-Lys (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      
    • Heavy: L-Arg (

      
      ) / L-Lys (
      
      
      
      ).[1]
    • Concentration: Arg (28 mg/L), Lys (48 mg/L) for standard HeLa/HEK293.

    • Proline Check: Add Proline (200 mg/L) to prevent Arginine-to-Proline conversion artifacts [1].[2][3]

2. Cell Culture & Adaptation

  • Passage cells for at least 5 doublings in respective media.[4][5]

  • QC Step: Lyse a small aliquot of Heavy cells and run MS to confirm >95% incorporation efficiency.

3. Treatment & Mixing

  • Apply drug/stimulus to the target population.

  • Lyse cells in 8M Urea or SDS buffer.

  • Quantify Protein: Use BCA assay (Bradford is incompatible with many lysis buffers).

  • Mix: Combine Light and Heavy lysates at a strict 1:1 ratio based on protein mass.

4. Digestion & MS Analysis

  • Reduce (DTT), Alkylate (IAA), and Digest (Trypsin).

  • Note: Trypsin cleaves C-terminal to Arg and Lys.[6] Using

    
    -Lys ensures every tryptic peptide (except C-terminal) has a label.
    
  • Analyze via LC-MS/MS (Data Dependent Acquisition).

Visualization: The Label-Swap Validation Logic

LabelSwap cluster_inputs Experimental Conditions cluster_fwd Forward Experiment cluster_rev Reverse Experiment (Label Swap) Control Control Cells F_Mix Mix: Light (Ctrl) + Heavy (Trt) Control->F_Mix Label: Light R_Mix Mix: Heavy (Ctrl) + Light (Trt) Control->R_Mix Label: Heavy Treated Treated Cells Treated->F_Mix Label: Heavy Treated->R_Mix Label: Light F_Result Result: Ratio H/L = 2.0 (Up-regulation) F_Mix->F_Result Validation Data Cross-Validation F_Result->Validation R_Result Result: Ratio H/L = 0.5 (Inversion Confirmed) R_Mix->R_Result R_Result->Validation Valid Valid Biological Change Validation->Valid If Ratios Invert Invalid Artifact / False Positive Validation->Invalid If Ratios Match

Figure 2: The Label-Swap Strategy. A true biological change must show inverted ratios when the labels are swapped. If a protein appears "Heavy" in both experiments, it indicates an artifact or contaminant.

Part 4: Troubleshooting Common Artifacts

Even with


C-Lysine, errors can occur. Use this checklist to validate your data.
  • Arginine-to-Proline Conversion:

    • Symptom:[1][2][5] Satellite peaks appearing -6 Da (or varying mass) from the heavy peak.

    • Cause: Metabolic conversion of Heavy Arg to Heavy Pro.[2]

    • Fix: This is distinct from the Lysine choice but critical. Always supplement with unlabeled Proline (200 mg/L) [2].

  • Incomplete Incorporation:

    • Symptom:[1][2][3][5] Light peaks appearing in the "Heavy-only" control sample.

    • Fix: Ensure 5+ cell doublings. For slow-dividing cells (e.g., neurons), use "Super-SILAC" (spike-in standard) rather than direct metabolic labeling.

  • The "Arg-Only" Mistake:

    • Scenario: Using only Heavy Arginine and Light Lysine.

    • Consequence: Peptides ending in Lysine will be "singlets" (unlabeled). They cannot be quantified.

    • Requirement: Always use the Lys/Arg pair to ensure 100% tryptic peptide coverage (excluding C-term).

References
  • Ong, S. E., & Mann, M. (2006).[4][7] A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660.[4] [Link]

  • Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 7(9), 1587–1597. [Link]

  • Zhang, R., & Regnier, F. E. (2002). Minimizing resolution of isotopically coded peptides in comparative proteomics. Journal of Proteome Research, 1(2), 139–147. [Link]

  • Ong, S. E., et al. (2002).[5] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[8][4][5][9][10] Molecular & Cellular Proteomics, 1(5), 376–386.[5] [Link]

Sources

confirming protein turnover rates using L-[1-13C]lysine tracer studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming Protein Turnover Rates Using L-[1-13C]Lysine Tracer Studies Audience: Researchers, Scientists, Drug Development Professionals Format: Publish Comparison Guide

Executive Summary

Confirming protein turnover rates—the kinetic balance between synthesis and degradation—is critical for understanding disease mechanisms and drug pharmacodynamics. While Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) using heavy mass tags (e.g., L-[¹³C₆]lysine) is the standard for in vitro discovery, L-[1-¹³C]lysine remains a specialized, cost-effective "gold standard" for confirming bulk Fractional Synthesis Rates (FSR) in clinical and physiological settings.

This guide objectively compares L-[1-¹³C]lysine tracer methodology against its primary alternatives: Deuterated Water (D₂O) and Uniformly Labeled L-[¹³C₆]lysine . It provides a validated experimental protocol for L-[1-¹³C]lysine infusion, emphasizing the critical correction for intracellular recycling—a common source of error in turnover calculations.

Part 1: Technical Deep Dive – The L-[1-¹³C]Lysine Tracer System

Mechanism of Action

L-[1-¹³C]lysine introduces a stable isotopic label at the carboxyl carbon (C1) of the lysine molecule. Unlike uniformly labeled tracers (which label all carbons), the [1-¹³C] position is unique:

  • Protein Incorporation: The tracer is incorporated into nascent proteins, increasing the mass of the protein pool by +1 Da per lysine residue.[1]

  • Metabolic Fate (Oxidation): If the lysine is oxidized rather than synthesized into protein, the C1 label is decarboxylated and released as ¹³CO₂. This allows researchers to simultaneously measure protein synthesis (via tissue biopsy) and amino acid oxidation (via breath tests), a dual-utility not possible with ring-labeled tracers.

The "Mass Shift" Challenge
  • L-[¹³C₆]lysine (SILAC): Creates a +6 Da shift, clearly separating the "heavy" peptide from the "light" peptide in Mass Spectrometry (MS).

  • L-[1-¹³C]lysine: Creates a +1 Da shift. In high-resolution LC-MS, this overlaps with the natural ¹³C isotope envelope (the M+1 peak).

    • Implication: L-[1-¹³C]lysine is rarely used for shotgun proteomics. Instead, it is the tracer of choice for Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) , where the enrichment of free amino acids (precursor) and hydrolyzed protein-bound amino acids (product) is measured to calculate a bulk rate.

Part 2: Comparative Analysis

This table contrasts L-[1-¹³C]lysine with its primary alternatives for confirming turnover rates.

FeatureL-[1-¹³C]Lysine L-[¹³C₆]Lysine (SILAC) Deuterated Water (D₂O)
Primary Application Clinical/Physiological FSR (Bulk Protein)Discovery Proteomics (Peptide-level)Long-term Turnover (Slow proteins)
Mass Shift +1 Da (Requires GC-MS/IRMS or MIDA)+6 Da (Easily resolved in LC-MS)Variable (Mass isotopomer distribution)
Time Resolution Acute (Hours)Acute to Chronic (Hours to Days)Chronic (Days to Weeks)
Administration IV Infusion (Primed Continuous)Media switch (In vitro) / IV InfusionOral (Drinking water)
Recycling Error High (Requires correction)High (Requires correction)Negligible (Precursor is water)
Cost Low ($)High (

$)
Very Low ($)
Sample Prep Hydrolysis + DerivatizationTryptic DigestionHydrolysis or Intact Peptide
Key Advantage Dual measurement of Synthesis + Oxidation Site-specific turnover dataNon-invasive , no recycling error

Part 3: Validated Experimental Protocol

Method: Primed Continuous Infusion of L-[1-¹³C]Lysine (In Vivo) Objective: Determine the Fractional Synthesis Rate (FSR) of mixed muscle protein.

Phase 1: Tracer Administration
  • Causality: A "primed" infusion is used to instantly raise the plasma enrichment to a steady state, avoiding the long equilibration time of a simple infusion.

  • Preparation: Dissolve sterile L-[1-¹³C]lysine (99 atom%) in 0.9% saline.

  • Priming Dose: Administer a bolus (e.g., 4–5 µmol/kg) to rapidly fill the free amino acid pool.

  • Continuous Infusion: Immediately follow with a constant rate infusion (e.g., 4–5 µmol/kg/h) for 4–6 hours.

  • Steady State Verification: Collect blood samples every 30 mins to confirm plasma enrichment is constant (plateau).

Phase 2: Tissue Sampling & Processing
  • Self-Validating Step: You must measure enrichment in both the free intracellular pool (precursor) and the bound protein pool (product) to calculate FSR accurately.

  • Biopsy: Obtain tissue (e.g., skeletal muscle) at steady state (e.g., t=4 hours).

  • Precipitation: Homogenize tissue in ice-cold 10% Trichloroacetic Acid (TCA).

    • Supernatant: Contains Intracellular Free Amino Acids (The Precursor).

    • Pellet: Contains Bound Protein (The Product).

  • Hydrolysis: Wash the pellet 3x with TCA/Acetone to remove traces of free tracer. Hydrolyze pellet in 6M HCl at 110°C for 24 hours to release bound amino acids.

Phase 3: Derivatization & GC-MS Detection
  • Derivatization: Convert lysine in both fractions to N-acetyl-n-propyl esters (NAP) or t-butyldimethylsilyl (tBDMS) derivatives to make them volatile for GC.

  • GC-MS Analysis:

    • Monitor ions for the unlabeled (m) and labeled (m+1) lysine derivative.

    • Calculate Enrichment: Determine the Tracer/Tracee ratio (r) for both the precursor pool (

      
      ) and the protein product (
      
      
      
      ).
Phase 4: Kinetic Calculation (FSR)

The Fractional Synthesis Rate (%/hour) is calculated using the precursor-product equation:



  • 
    : Enrichment of protein-bound lysine at time 
    
    
    
    .
  • 
    : Enrichment of the precursor (intracellular free lysine) at steady state.
    
  • Note: Using plasma enrichment instead of intracellular enrichment will underestimate FSR because intracellular enrichment is lower due to dilution from protein breakdown (recycling).

Part 4: Visualization of Dynamics

Diagram 1: The Tracer Recycling Problem

This diagram illustrates why measuring the intracellular pool is critical. The tracer enters from the blood, but the intracellular pool is diluted by unlabeled lysine returning from protein breakdown.

ProteinTurnover cluster_legend Legend Blood Plasma Pool (High Enrichment) Intracellular Intracellular Free Pool (Diluted Enrichment) Blood->Intracellular Transport tRNA Aminoacyl-tRNA (True Precursor) Intracellular->tRNA Charging Oxidation Oxidation (13CO2 Release) Intracellular->Oxidation Irreversible Loss Protein Protein Pool (Product) tRNA->Protein Synthesis (ks) Protein->Intracellular Breakdown (kd) (Recycling Unlabeled AA) key Dashed Red Line = Source of Dilution (Recycling)

Caption: The kinetic model of protein turnover showing the "Recycling" loop where breakdown returns unlabeled amino acids to the precursor pool, diluting the tracer.

Diagram 2: Experimental Workflow

Step-by-step flow from infusion to data generation.

Workflow cluster_Sample Sample Collection cluster_Prep Sample Processing Start Start: Primed Continuous Infusion (L-[1-13C]Lysine) Blood Blood Samples (Plasma Enrichment) Start->Blood Biopsy Tissue Biopsy (Muscle/Liver) Start->Biopsy TCA TCA Precipitation Biopsy->TCA Fraction1 Supernatant (Free AA Pool) TCA->Fraction1 Fraction2 Pellet (Bound Protein) TCA->Fraction2 Deriv Derivatization (NAP or tBDMS) Fraction1->Deriv Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Fraction2->Hydrolysis Hydrolysis->Deriv GCMS GC-MS Analysis (SIM Mode: m/z & m/z+1) Deriv->GCMS Calc Calculate FSR (Formula: Product/Precursor * Time) GCMS->Calc

Caption: Validated workflow for determining Fractional Synthesis Rate (FSR) using GC-MS analysis of L-[1-13C]lysine tracer.

References

  • Wilkinson, D. J., et al. (2015). "Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans." Physiological Reports. Link

  • Miller, B. F., et al. (2020). "CORP: The use of deuterated water for the measurement of protein synthesis." Journal of Applied Physiology. Link

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard text for tracer kinetics).
  • El-Khoury, A. E., et al. (2000). "Twenty-four-hour oral tracer studies with L-[1-13C]lysine at a low (15 mg.kg-1.d-1) and intermediate (29 mg.kg-1.d-1) lysine intake in healthy adults." American Journal of Clinical Nutrition. Link

  • Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years." American Journal of Physiology. (Foundational for understanding mass shift analysis).

Sources

A Senior Scientist's Guide to Comparing Metabolic Flux on Different Carbon Sources with 13C-Lysine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of metabolic flux in cells cultured with different primary carbon sources, utilizing uniformly labeled 13C-Lysine as a stable isotope tracer. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to metabolic flux analysis (MFA). This document is intended for researchers, scientists, and drug development professionals seeking to quantify cellular metabolic phenotypes with precision.

The Principle: Why Use 13C-Lysine to Compare Metabolic States?

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] It provides a functional readout of the metabolic network, revealing how cells utilize available nutrients to fuel growth, proliferation, and other energy-demanding processes.[3][4] The gold standard for MFA is stable isotope tracing, where a substrate labeled with a heavy isotope like Carbon-13 (¹³C) is introduced to the biological system.[5][6]

By tracking the incorporation of ¹³C from the labeled substrate into downstream metabolites, we can reconstruct the flow of carbon through the metabolic network.[5] While ¹³C-glucose and ¹³C-glutamine are the most common tracers for probing central carbon metabolism, ¹³C-lysine offers a unique and complementary perspective.

Key Advantages of ¹³C-Lysine as a Tracer:

  • Alternative Entry Point to the TCA Cycle: Lysine is an essential amino acid whose catabolism ultimately yields acetyl-CoA. This provides a distinct entry point into the Tricarboxylic Acid (TCA) cycle, independent of glycolysis (glucose) or glutaminolysis (glutamine). This is particularly useful for studying mitochondrial metabolism and the relative contributions of different substrates to the acetyl-CoA pool.

  • Probing Anaplerosis and Cataplerosis: By observing how the ¹³C label from lysine is distributed, one can infer the activity of anaplerotic (pathways that replenish TCA cycle intermediates) and cataplerotic (pathways that drain TCA cycle intermediates) reactions.

  • Dual Role in Metabolism and Proteomics: Lysine is a fundamental building block for protein synthesis.[7] This allows for parallel analysis of protein turnover and synthesis rates using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where the incorporation of ¹³C-lysine into the proteome is quantified.[8][9][10]

This guide will focus on a comparative experiment: assessing the metabolic flux in cells grown in a high-glucose environment versus a high-glutamine environment, using ¹³C-lysine to trace the metabolic adaptations.

Experimental Workflow for Comparative ¹³C-MFA

A successful ¹³C-MFA experiment is built on meticulous planning and execution. The workflow can be broken down into five key stages: experimental design, isotopic labeling, metabolite extraction, mass spectrometry analysis, and data modeling.[5]

G cluster_0 Phase 1: Design & Setup cluster_1 Phase 2: Isotopic Labeling cluster_2 Phase 3: Sample Processing cluster_3 Phase 4: Analysis & Interpretation A Experimental Design (Select Tracers & Conditions) B Cell Culture Setup (Two Conditions: High Glucose vs. High Glutamine) A->B C Prepare Labeling Media (Add [U-13C6]-Lysine) B->C D Introduce Labeling Media to Cells C->D E Incubate to Isotopic Steady State D->E F Quench Metabolism (e.g., Cold Methanol) E->F G Extract Metabolites F->G H Prepare Samples for MS G->H I LC-MS/MS Analysis (Measure Mass Isotopomer Distributions) H->I J Data Processing (Correct for Natural Abundance) I->J K Flux Calculation (13C-MFA Software) J->K L Comparative Analysis & Interpretation K->L

Caption: High-level workflow for a comparative ¹³C-MFA experiment.

Detailed Experimental Protocol

This protocol outlines a self-validating system where careful controls and specific procedural choices ensure data integrity.

Part A: Experimental Design and Cell Culture

  • Cell Line Selection: Choose a cell line relevant to your research question (e.g., a cancer cell line known for metabolic plasticity like HeLa or HCT116).

  • Culture Media Formulation:

    • Condition 1 (High Glucose): Prepare custom DMEM lacking lysine. Supplement with 25 mM unlabeled D-glucose, 2 mM unlabeled L-glutamine, 10% dialyzed Fetal Bovine Serum (dFBS), and the standard concentration of unlabeled L-arginine.

    • Condition 2 (High Glutamine): Prepare the same base DMEM. Supplement with 5 mM unlabeled D-glucose, 10 mM unlabeled L-glutamine, 10% dFBS, and standard L-arginine.

    • Causality Check: Using dialyzed FBS is critical to remove endogenous, unlabeled amino acids that would dilute the isotopic tracer and compromise the accuracy of flux calculations.

  • Tracer Media Preparation: For each condition, create a corresponding labeling medium by adding uniformly labeled [U-¹³C₆]-L-Lysine to the final physiological concentration (e.g., ~0.8 mM for DMEM). The unlabeled lysine is completely replaced by the labeled version.

  • Cell Seeding: Seed cells in parallel cultures (e.g., 6-well plates, with at least 3-5 biological replicates per condition) and grow them in their respective unlabeled media for at least 24-48 hours to adapt them to the nutrient environment. Ensure cells are in the mid-exponential growth phase before labeling.

Part B: Isotopic Labeling

  • Initiate Labeling: When cells reach mid-exponential phase (~60-70% confluency), aspirate the unlabeled media.

  • Wash: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled media.

  • Add Tracer Media: Add the appropriate pre-warmed ¹³C-lysine labeling medium to each well.

  • Incubate: Return the plates to the incubator for a duration sufficient to reach isotopic steady state. This is the point where the isotopic enrichment of key intracellular metabolites is no longer changing over time. For many mammalian cell lines, this is typically 18-24 hours.

    • Trustworthiness Check: Verifying isotopic steady state is paramount for accurate flux calculations. This can be confirmed in a preliminary time-course experiment where metabolite labeling is measured at several time points (e.g., 8, 16, 24 hours).

Part C: Metabolite Extraction

  • Quench Metabolism: This step must be performed as rapidly as possible to halt enzymatic activity and preserve the in vivo metabolic state.

    • Place the culture plate on dry ice to cool the bottom surface.

    • Aspirate the labeling medium.

    • Immediately add a pre-chilled (-80°C) quenching/extraction solution, such as 80:20 methanol:water.

  • Scrape and Collect: Place the plate on dry ice, and use a cell scraper to detach the cells into the extraction solvent.

  • Lyse and Extract: Transfer the cell slurry to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 20 minutes to ensure complete lysis and protein precipitation.

  • Clarify Lysate: Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis. The pellet contains proteins and other macromolecules.

Part D: LC-MS/MS Analysis

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-Exactive or Orbitrap) coupled to a liquid chromatography system. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for separating polar central carbon metabolites.

  • Method: Develop an LC-MS method capable of separating key metabolites of interest (e.g., TCA cycle intermediates like citrate, succinate, malate; and amino acids like glutamate, aspartate).

  • Data Acquisition: Acquire data in full scan mode to capture the mass-to-charge ratio (m/z) of all ions. The high resolution allows for the separation of different mass isotopomers (e.g., M+0, M+1, M+2... M+6 for a six-carbon metabolite).

Part E: Data Analysis and Flux Calculation

  • Data Processing: Raw MS data is processed to identify metabolite peaks and extract their mass isotopomer distributions (MIDs).

  • Correction: The MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes.

  • Flux Modeling: Use specialized software (e.g., INCA, 13CFLUX, Metran) to perform the flux calculations.[3] This involves:

    • Providing a metabolic network model.

    • Inputting the corrected MIDs.

    • The software then uses an iterative algorithm to find the set of metabolic fluxes that best explains the measured labeling patterns.

  • Statistical Validation: Goodness-of-fit tests (e.g., chi-squared) are performed to ensure the model accurately represents the data. Confidence intervals are calculated for each flux to determine the precision of the estimate.[11]

Interpreting the Data: A Comparative Scenario

Let's consider the expected outcomes from our high-glucose vs. high-glutamine experiment. By tracing ¹³C from lysine, we can visualize how the cell reroutes its metabolism in response to nutrient availability.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Glutamine Glutamine aKG α-Ketoglutarate Glutamine->aKG Glutaminolysis Lysine [U-13C6]-Lysine AcetylCoA Acetyl-CoA Lysine->AcetylCoA Lysine Catabolism (13C Entry) Biomass Biomass / Protein Lysine->Biomass Protein Synthesis Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA Citrate Synthase aKG->TCA TCA->Biomass

Caption: Entry points of different carbon sources into central metabolism.

Expected Flux Differences

The table below summarizes hypothetical but plausible flux data, normalized to a cell-specific glucose uptake rate of 100 arbitrary units in the high-glucose condition.

Metabolic FluxHigh Glucose Condition (Relative Flux)High Glutamine Condition (Relative Flux)Rationale for Change
Glucose Uptake 10020Glucose is restricted in the high-glutamine condition.
Glycolysis (to Pyruvate) 8515Directly proportional to glucose uptake.
PDH (Pyruvate to Acetyl-CoA) 7010Reduced glycolytic flux leads to lower pyruvate dehydrogenase activity.
Glutamine Uptake 2090Cells compensate for low glucose by increasing glutamine consumption.
Glutaminolysis (to α-KG) 1885Increased glutamine uptake fuels the TCA cycle via anaplerosis.
¹³C-Lysine Catabolism (to Acetyl-CoA) 515With glucose-derived acetyl-CoA reduced, the cell may increase catabolism of other sources like lysine to fuel the TCA cycle.
Citrate Synthase (Total Flux) 75 (70 from Pyruvate, 5 from Lysine)25 (10 from Pyruvate, 15 from Lysine)The total flux into the TCA cycle might decrease, but the relative contribution from lysine-derived ¹³C-acetyl-CoA increases significantly.

Interpretation:

  • In the High Glucose Condition: The majority of the acetyl-CoA pool feeding the TCA cycle is derived from glucose. The ¹³C label from lysine will be detected in TCA intermediates, but its contribution will be relatively small compared to the unlabeled carbons from glucose.

  • In the High Glutamine Condition: With glucose-derived pyruvate severely limited, the cell exhibits metabolic flexibility. It upregulates glutaminolysis to replenish the TCA cycle. Crucially, our ¹³C-lysine tracer reveals that the cell also increases its reliance on lysine catabolism to produce acetyl-CoA. The fractional contribution of ¹³C to the acetyl-CoA pool will be significantly higher, a key insight that would be missed if only using a glucose tracer. This demonstrates how cells can rewire their metabolism to utilize alternative fuel sources when their primary one is scarce.[12][13]

Conclusion and Future Directions

This guide demonstrates that ¹³C-lysine is a valuable tool for comparative metabolic flux analysis, providing unique insights into cellular fuel choices and metabolic plasticity. By comparing metabolic states under different nutrient conditions, researchers can identify key nodes of metabolic regulation, uncover liabilities in cancer cells, or optimize bioprocesses for drug development.

The methodology described herein, with its emphasis on causal reasoning and self-validating checks, provides a robust framework for generating high-quality, interpretable flux data. Future studies could expand on this by using specifically labeled lysine tracers (e.g., [1-¹³C]-lysine) to resolve the activities of specific enzymes within the lysine catabolic pathway, further refining our understanding of cellular metabolism.

References

  • Metabolic Flux Analysis with 13C-Labeling Experiments. .

  • Overview of 13c Metabolic Flux Analysis.
  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). (13)C-based metabolic flux analysis. Nature protocols, 4(6), 878–892. [Link]

  • Zhao, L., Zhao, J., & Zhang, H. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 966236. [Link]

  • Wiechert, W., & Nöh, K. (2005). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. ResearchGate. [Link]

  • Yang, C., & Vousden, K. H. (2016). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in enzymology, 580, 237–260. [Link]

  • Faubert, B., Solmonson, A., & DeBerardinis, R. J. (2020). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature reviews. Cancer, 20(3), 165–179. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(3), 243–251. [Link]

  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 87(1), 2–17. [Link]

  • Mackay, G. M., & Zheng, L. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in molecular biology (Clifton, N.J.), 1928, 259–275. [Link]

  • Tomé, D., & Bos, C. (2000). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(3), 243–251. [Link]

  • 13C Metabolic Flux Analysis using Mass Spectrometry. YouTube. [Link]

  • Intro to 13C MFA. YouTube. [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2013). High-resolution 13C metabolic flux analysis. Nature protocols, 8(12), 2344–2359. [Link]

  • Mackay, G. M., & Zheng, L. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in molecular biology (Clifton, N.J.), 1928, 259–275. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 62–69. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Proteomes, 5(2), 12. [Link]

  • Chen, Y., & Li, L. (2010). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in molecular biology (Clifton, N.J.), 658, 247–258. [Link]

  • Kurpad, A. V., Regan, M. M., Raj, T., & Young, V. R. (2000). Twenty-four-hour oral tracer studies with L-[1-13C]lysine at a low (15 mg.kg(-1).d(-1)) and intermediate (30 mg.kg(-1).d(-1)) lysine intake in healthy adult men. The American journal of clinical nutrition, 72(1), 122–129. [Link]

  • Gao, Y., Jenkins, E., & Jones, J. (2017). High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry. Annals of clinical biochemistry, 54(4), 481–488. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences of the United States of America, 108(42), 17487–17492. [Link]

  • Utilizing Stable Isotope Tracers in Preclinical Models of Obesity. YouTube. [Link]

  • Li, Y., et al. (2022). 13C-MFA helps to identify metabolic bottlenecks for improving malic acid production in Myceliophthora thermophila. Biotechnology for biofuels, 15(1), 1-13. [Link]

  • A Labeled Mouse for Quantitative Proteomics. MS Bioworks. [Link]

  • Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]

  • Yang, Y., et al. (2021). Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. Journal of the American Society for Mass Spectrometry, 32(10), 2631-2639. [Link]

Sources

interpretation of 13C and 15N NMR spectra for labeled lysine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Isotopic Labeling Strategies for Lysine Residue Analysis via 13C and 15N NMR

Executive Summary

Lysine (Lys, K) residues are critical drivers of protein solubility, electrostatic interactions, and post-translational modifications (PTMs). However, their spectral analysis is notoriously difficult due to the long, flexible aliphatic side chain (


 to 

) and the rapid chemical exchange of the terminal

-amino group (

).

This guide compares three primary "products" (methodologies) available to researchers for Lysine NMR: Uniform Labeling , Selective Labeling , and Reductive Methylation . We evaluate these based on spectral resolution, sensitivity, and utility in drug development (specifically Antibody-Drug Conjugates and epigenetics).

Comparative Analysis of Labeling Strategies

The choice of labeling strategy dictates the pulse sequences used and the quality of data obtained. Below is an objective comparison of the three dominant alternatives.

Method A: Uniform Labeling ( -Lys)
  • Description: The standard approach using

    
    -glucose and 
    
    
    
    -ammonium chloride during expression.
  • Performance: Provides complete backbone and side-chain connectivity.

  • Limitation: In proteins >20 kDa, the aliphatic region (20–40 ppm

    
    ) becomes overcrowded. The Lys 
    
    
    
    and
    
    
    resonances often overlap with Arg, Leu, and Pro side chains.
  • Best For: Small proteins (<15 kDa), full structure determination.

Method B: Selective Labeling (Lys-Reverse or Lys-Only)
  • Description: Using auxotrophic E. coli strains or cell-free systems to incorporate isotope-labeled Lysine exclusively (or label everything except Lysine).

  • Performance: Drastically simplifies spectra by eliminating background noise from other residues.

  • Limitation: High cost of specific isotopomers; loss of sequential connectivity information (

    
     to 
    
    
    
    ) if neighboring residues are unlabeled.
  • Best For: Interaction mapping (PPIs), large complexes.

Method C: Reductive Methylation ( -Methyl)[1][2][3]
  • Description: Post-translational chemical modification of the

    
    -amino group using 
    
    
    
    -formaldehyde and a reducing agent (dimethylamine borane complex), converting
    
    
    to
    
    
    .
  • Performance: Superior Sensitivity. Methyl groups rotate rapidly, resulting in sharp, intense peaks even for large proteins (up to 100 kDa).

  • Limitation: Chemically modifies the protein surface, which may perturb local structure or binding interfaces.

  • Best For: High-throughput screening (HTS), studying large Antibody-Drug Conjugates (ADCs).

Summary Data Table: Performance Metrics
FeatureUniform Labeling (

)
Selective Labeling (Lys-Only)Reductive Methylation (

-Methyl)
Spectral Resolution Low (Crowded aliphatic region)High (Only Lys visible)Very High (Sharp Methyl peaks)
Sensitivity ModerateModerateExcellent (3 protons/methyl)
Structural Perturbation None (Native)None (Native)High (Surface charge alteration)
Molecular Weight Limit ~25 kDa~50 kDa~100 kDa+
Cost Efficiency High (Generic reagents)Low (Expensive amino acids)High (Cheap chemical reagents)

Technical Interpretation of Spectra

Successful interpretation relies on recognizing the distinct topology of the Lysine spin system.

Characteristic Chemical Shifts (BMRB Statistics)

The Lysine side chain is unique due to the high-field shift of the


 and the downfield position of the 

.
AtomNucleusAvg.[1][2] Shift (ppm)Interpretation Note


56.0

2.5
Overlaps with many residues.


32.8

1.8
Often degenerate with Arg

.


24.8

1.5
Diagnostic: Most upfield aliphatic signal.


28.9

1.4
Central aliphatic clutter.


41.9

1.3
Diagnostic: Downfield aliphatic; key for side-chain end.


~33.0Only visible at low pH/temp due to exchange.
Methyl

~43.0Specific to Reductive Methylation method.
The "Walk" Strategy (Assignment Logic)

To assign a Lysine residue in a uniformly labeled sample, one must "walk" the magnetization from the backbone to the side chain tip.

  • Anchor: Identify the

    
     backbone peak in HSQC.
    
  • Backbone Link: Use CBCA(CO)NH to identify

    
     and 
    
    
    
    .
  • Sidechain Extension: Use HCCH-TOCSY .[2]

    • Look for the relay:

      
      .
      
    • Validation: The

      
       (42 ppm) is the "terminus" of the carbon chain before the nitrogen.
      

Experimental Protocols

Protocol A: Sample Preparation for Side-Chain Detection
  • Buffer: Phosphate or Tris-HCl (50 mM).

  • pH Control:

    • Standard: pH 6.0–7.0 (Backbone detection).

    • Side-chain Amine (

      
      ): Must lower pH to < 5.5  or lower temperature to < 10°C  to slow solvent exchange of the 
      
      
      
      protons.
  • Reference: Takeda et al. (2021) demonstrated that deuterium isotope shifts in D2O buffers can aid in unambiguous assignment of

    
    -carbons.
    
Protocol B: Reductive Methylation Workflow

This protocol creates the high-sensitivity probes discussed in Method C.

  • Dialysis: Exchange protein into 50 mM HEPES (pH 7.5). Avoid Tris (contains amines).

  • Reaction: Add 20x molar excess of

    
    -formaldehyde and dimethylamine borane complex.
    
  • Incubation: 2 hours at 4°C.

  • Quench: Add excess Ammonium Sulfate to scavenge unreacted formaldehyde.

  • Validation: Run a 2D

    
     HSQC. Lysine methyls appear as strong doublets (if monomethylated) or singlets (dimethylated) around 43 ppm (
    
    
    
    ) / 2.9 ppm (
    
    
    ).

Visualization of Workflows

Diagram 1: Magnetization Transfer Pathway (Pulse Sequence Logic)

This diagram illustrates how magnetization is transferred in an HCCH-TOCSY experiment, essential for assigning the aliphatic side chain of Lysine.

LysineMagnetization H_alpha Hα Proton C_alpha Cα (56 ppm) H_alpha->C_alpha J(CH) C_beta Cβ (33 ppm) C_alpha->C_beta J(CC) C_gamma Cγ (25 ppm) (Diagnostic) C_beta->C_gamma TOCSY Mixing C_delta Cδ (29 ppm) C_gamma->C_delta TOCSY Mixing C_epsilon Cε (42 ppm) (Terminus) C_delta->C_epsilon TOCSY Mixing H_sidechain Sidechain Protons (Detection) C_epsilon->H_sidechain Detection

Caption: Magnetization transfer path in HCCH-TOCSY experiments for Lysine side-chain assignment.

Diagram 2: Decision Matrix for Lysine Analysis

A self-validating logic flow to help researchers choose the correct method based on protein size and goals.

DecisionMatrix Start Start: Define Goal Q1 Protein Size? Start->Q1 Small < 20 kDa Q1->Small Small Large > 20 kDa Q1->Large Large Goal_Structure Full Structure? Small->Goal_Structure Goal_Interaction Interaction/Screening? Large->Goal_Interaction Method_U Uniform Labeling (HCCH-TOCSY) Goal_Structure->Method_U Yes Method_S Selective Lys Labeling (Deuterated Background) Goal_Interaction->Method_S Native State Required Method_M Reductive Methylation (13C-Methyl) Goal_Interaction->Method_M High Sensitivity Needed Validation Compare HSQC (Methylated vs WT) Method_M->Validation Check Perturbation

Caption: Decision matrix for selecting the optimal Lysine labeling strategy based on molecular weight.

References

  • BMRB - Biological Magnetic Resonance Data Bank. (n.d.). Protein Amino Acid Chemical Shift Histograms. Retrieved from [Link]

  • Takeda, M., et al. (2021).[2] Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance.[3][4][5][1][2][6][7][8][9][10] Retrieved from [Link]

  • Hattori, Y., et al. (2013).[3] Application of Reductive 13C-Methylation of Lysines to Enhance the Sensitivity of Conventional NMR Methods. Journal of Biomolecular NMR. Retrieved from [Link]

  • Chalker, J. M., et al. (2011). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates.[11] Chemical Communications. Retrieved from [Link]

  • Liokatis, S., et al. (2010).[10] NMR spectroscopy of lysine acetylation.[10] Journal of the American Chemical Society. Retrieved from [Link]

Sources

A Researcher's Guide to Validating Post-Translational Modification Localization with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Post-translational modifications (PTMs) are the master regulators of the proteome, dictating protein function, localization, and stability.[1][2][3] Identifying the presence of a PTM is only half the battle; pinpointing its exact location on a protein is crucial for understanding its biological impact.[4] Mass spectrometry (MS) has become an indispensable tool for this task, capable of detecting the mass shifts indicative of PTMs and providing peptide sequence information to localize them.[1][2][5] However, the challenge intensifies when a peptide contains multiple potential modification sites, creating positional isomers that are difficult to distinguish.[6]

This guide provides an in-depth comparison of isotopic labeling strategies for confidently validating PTM localization. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design robust, self-validating experiments.

The Core Challenge: Resolving Ambiguity

The fundamental difficulty in PTM localization lies in differentiating positional isomers—peptides with the same amino acid sequence and the same modification but at different locations.[6] During tandem mass spectrometry (MS/MS), a modified peptide is isolated and fragmented. The resulting fragment ions are measured to reconstruct the peptide sequence and, ideally, pinpoint the modification site. Localization is only confident if the MS/MS spectrum contains "site-determining ions"—fragments that uniquely support one isomeric form over another.[7]

Several factors complicate this process:

  • Labile PTMs: Modifications like phosphorylation can be unstable and detach from the peptide during fragmentation, erasing localization information.[6][8]

  • Low Stoichiometry: Most modified proteins are present at much lower levels than their unmodified counterparts, making detection and high-quality fragmentation challenging.[9]

  • Sequence Context: If potential modification sites are close together, generating unique, site-determining fragment ions becomes difficult.[6]

Isotopic labeling strategies address these challenges by introducing stable, heavy isotopes into proteins or peptides. This creates a mass "signature" that enables precise relative quantification and aids in validating the presence and location of PTMs by comparing spectra from different states.

Method 1: Metabolic Labeling with SILAC - The In Vivo Benchmark

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[10][11] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome.[10] This approach is considered a gold standard for quantitative proteomics due to its high accuracy and physiological relevance.[12][13]

The SILAC Workflow for PTM Localization

The SILAC process involves two key phases: an adaptation phase to ensure full incorporation of heavy amino acids, and an experimental phase where different stimuli are applied.[10] For PTM analysis, cell populations (e.g., control vs. treated) are mixed, proteins are extracted and digested, and then modified peptides are enriched before MS analysis.[10][14]

Figure 1. SILAC workflow for quantitative PTM analysis.

Causality in the SILAC Protocol: Why It Works
  • Labeling Before Lysis: By metabolically incorporating the label in vivo, SILAC minimizes quantitative errors introduced during sample preparation.[12] The "light" and "heavy" versions of a peptide are chemically identical and co-elute during chromatography, ensuring they are analyzed under the exact same conditions.

  • MS1-Level Quantification: The relative abundance of a modified peptide is determined by comparing the signal intensity of the light and heavy precursor ion peaks in the MS1 scan.[15] This is inherently more accurate than MS2-based methods, which can suffer from issues like co-isolation interference.[16]

  • Self-Validating Pairs: The consistent mass shift between the light and heavy peptide pairs provides an internal control. A high-quality MS/MS spectrum from the more intense heavy (stimulated) peptide can be used to confidently localize the PTM, and this localization is then conferred to its light counterpart.

Step-by-Step: SILAC Protocol for Phosphosite Validation
  • Adaptation Phase: Culture two populations of cells for at least 6 doublings in specialized SILAC DMEM/RPMI media: one with "light" Arginine (Arg0) and Lysine (Lys0), and the other with "heavy" ¹³C₆-Arginine (Arg6) and ¹³C₆,¹⁵N₂-Lysine (Lys8).

  • Validation of Incorporation: Before the main experiment, confirm >98% incorporation of heavy amino acids by running a small protein lysate sample on the mass spectrometer.

  • Experimental Phase: Treat the "heavy" cell population with your stimulus of interest. The "light" population serves as the control.

  • Harvesting & Mixing: Lyse the cells and quantify the protein concentration from each population. Mix the lysates in a precise 1:1 ratio.

  • Protein Digestion: Reduce, alkylate, and digest the combined protein lysate with an enzyme like Trypsin.

  • Phosphopeptide Enrichment: Because phosphopeptides are often low in abundance, an enrichment step is critical.[9] Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[4][9]

  • LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer. Use a data-dependent acquisition (DDA) method.

  • Data Analysis: Use software like MaxQuant to identify peptide pairs and quantify their abundance ratios. Manually inspect the MS/MS spectra of regulated phosphopeptides to validate site localization, looking for key b- and y-ions that flank the putative modification site.

Method 2: Chemical Labeling with Isobaric Tags (TMT & iTRAQ)

Isobaric tagging reagents, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are chemical labels that are reacted with peptides in vitro.[16][17][18] All tags have the same total mass, meaning that identical peptides from different samples (e.g., control, treated, time-point 2) are indistinguishable in the MS1 scan.[15] Upon fragmentation (MS/MS), the tags break apart to yield unique, low-mass "reporter ions" whose intensities are used for relative quantification.[15][19]

The Isobaric Tagging Workflow

This workflow is particularly advantageous for comparing multiple conditions simultaneously, as TMTpro™, for example, allows for up to 18-plex analysis.[16]

Figure 2. Isobaric tagging workflow for multiplexed PTM analysis.

Causality in the Isobaric Tagging Protocol: Why It Works
  • High Multiplexing: The ability to combine up to 18 samples in a single run increases throughput and reduces instrument time and run-to-run variability.[16] This is ideal for dose-response or time-course studies.

  • Increased Signal for Identification: Because identical peptides from all conditions are combined and measured as a single precursor ion, the signal intensity for that peptide in the MS1 scan is amplified. This increases the likelihood of it being selected for MS/MS, which is particularly beneficial for low-abundance PTMs.

  • Simultaneous Quantification and Localization: The MS/MS spectrum contains two sets of information: the low-mass reporter ions for quantification and the high-mass b- and y-type fragment ions for peptide sequencing and PTM localization.

Step-by-Step: TMT Protocol for Phosphosite Validation
  • Sample Preparation: Extract protein from each of your N samples. Quantify, reduce, alkylate, and digest with Trypsin individually.

  • Chemical Labeling: Label each peptide digest with a different TMTpro™ reagent according to the manufacturer's protocol.

  • Mixing: Combine all N labeled samples in a 1:1:..:1 ratio.

  • Enrichment: Perform phosphopeptide enrichment on the combined sample using IMAC or TiO₂.

  • LC-MS/MS Analysis: Analyze the enriched sample on a mass spectrometer equipped with a fragmentation method that can efficiently generate both reporter and fragment ions. Higher-energy collisional dissociation (HCD) is commonly used.[20]

  • Data Analysis: Use software (e.g., Proteome Discoverer) to identify peptides, quantify reporter ion intensities, and calculate PTM localization probabilities. Algorithms like PTMProphet or Ascore are often used to assign a statistical confidence score to a particular localization site.[6][8]

Head-to-Head Comparison: Choosing the Right Tool

The choice between SILAC and isobaric tagging depends heavily on the experimental question, sample type, and available resources.[16]

FeatureSILAC (Metabolic Labeling)TMT/iTRAQ (Chemical Labeling)
Principle In vivo metabolic incorporation of heavy amino acids.[10]In vitro chemical tagging of peptides at N-termini and Lysine residues.[15][16]
Quantification Level MS1 (Precursor Ion Intensity)MS2 (Reporter Ion Intensity)
Accuracy & Precision Very high; considered the "gold standard". Less susceptible to interference.[21][22]High, but can be affected by ratio compression due to co-isolation of precursor ions.[16]
Multiplexing Typically 2-3 plex (Light, Medium, Heavy).High; up to 18-plex with TMTpro™.[16]
Sample Type Limited to cell lines that can be metabolically labeled.[16]Applicable to virtually any sample type, including tissues and biofluids.[15]
PTM Localization Excellent. High-quality MS/MS from the most abundant state can be used for confident localization.Excellent. The combined signal enhances fragmentation for identification and localization.
Key Advantage Highest quantitative accuracy, reflects true physiological state.[12]High throughput, ideal for comparing many conditions or replicates.
Key Disadvantage Low multiplexing, not applicable to all sample types, can be expensive.[13]Potential for ratio compression, requires careful data analysis to mitigate.

A study directly comparing Label-Free, SILAC, and TMT methods for analyzing cellular signaling found that SILAC demonstrated the highest precision and was the method of choice for quantifying phosphorylation sites in cell culture models.[21][22]

Building a Self-Validating System: Best Practices for Trustworthiness

To ensure the highest confidence in your PTM localization, your experimental design must be inherently self-validating.

  • Fragmentation is Key: For labile PTMs like phosphorylation, standard collision-induced dissociation (CID) can cause the modification to be lost.[6][23] Using alternative fragmentation methods like Electron Transfer Dissociation (ETD) can preserve the PTM on the peptide backbone, generating more site-determining ions and increasing localization confidence.[23][24]

  • Use Localization Algorithms: Never rely solely on the top hit from a search engine. Employ statistical algorithms like Ascore , Mascot Delta Score , or PTMProphet which calculate the probability that a PTM is localized to a specific site based on the presence and intensity of site-determining ions.[6][7][8][25]

  • Enrichment is Non-Negotiable: PTMs are often substoichiometric. Enrichment strategies (e.g., using PTM-specific antibodies or affinity chromatography) are essential to increase the concentration of modified peptides for successful MS analysis.[4][9][26]

  • Orthogonal Validation: When possible, validate key findings with an independent method. This could involve using a PTM-site-specific antibody for Western blotting or generating a mutant protein where the putative PTM site has been changed (e.g., Serine to Alanine) to see if the modification is lost.

By carefully selecting the appropriate isotopic labeling strategy and designing a robust, multi-faceted validation workflow, researchers can move from ambiguous identification to confident localization, unlocking a deeper understanding of the complex regulatory roles of post-translational modifications.

References

  • Bitesize Bio. Detecting Post-translational Modifications: 5 Easy Methods. [Link]

  • Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). Posttranslational Modifications - Identification and localization of PTMs. [Link]

  • Metabolomics.Tech. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification. [Link]

  • Biognosys. Spectronaut Tutorial - How to perform PTM analysis. YouTube. [Link]

  • Silantes. Comparing iTRAQ, TMT and SILAC. [Link]

  • Wikipedia. Stable isotope labeling by amino acids in cell culture. [Link]

  • ACS Publications. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi | Journal of Proteome Research. [Link]

  • National Institutes of Health (NIH). Computational approaches to identify sites of phosphorylation - PMC. [Link]

  • National Institutes of Health (NIH). Localization of Post-Translational Modifications in Peptide Mixtures by High-Definition Differential Ion Mobility Separations with Electron Transfer Dissociation - PMC. [Link]

  • ACS Publications. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au. [Link]

  • National Cancer Institute. PTM Mass Spectrometry: Analysis of Post-Translational Modifications by Mass Spectrometry. YouTube. [Link]

  • National Institutes of Health (NIH). Modification Site Localization Scoring: Strategies and Performance - PMC. [Link]

  • MDPI. PTMs_Closed_Search: Multiple Post-Translational Modification Closed Search Using Reduced Search Space and Transferred FDR. [Link]

  • Animated biology with Arpan. Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. [Link]

  • ResearchGate. Identification, Quantification, and Site Localization of Protein Posttranslational Modifications via Mass Spectrometry-Based Proteomics | Request PDF. [Link]

  • PubMed. Localization and Quantification of Post-Translational Modifications of Proteins Using Electron Activated Dissociation Fragmentation on a Fast-Acquisition Time-of-Flight Mass Spectrometer. [Link]

  • National Institutes of Health (NIH). Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC. [Link]

  • National Institutes of Health (NIH). Chemical isotope labeling for quantitative proteomics - PMC. [Link]

  • National Institutes of Health (NIH). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - PMC. [Link]

  • ResearchGate. Workflow for quantitative proteomic experiments using SILAC. [Link]

  • PubMed. Analysis of the plasma proteome using iTRAQ and TMT-based Isobaric labeling. [Link]

  • ACS Publications. Evaluation of Parameters for Confident Phosphorylation Site Localization Using an Orbitrap Fusion Tribrid Mass Spectrometer | Journal of Proteome Research. [Link]

  • ResearchGate. Isotope labelling strategies for posttranslationally modified proteins. [Link]

  • Protavio. Experimental Design for Proteomic Analysis. [Link]

  • Portland Press. The challenge of detecting modifications on proteins | Essays in Biochemistry. [Link]

  • PubMed. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi. [Link]

  • Proteome Factory. iTRAQ™ and TMT™ quantification. [Link]

  • Mtoz Biolabs. SILAC-Based Quantitative PTM Analysis Service. [Link]

  • Spectroscopy Online. Phosphorylation Site Localization Using Probability-Based Scoring. [Link]

  • BioPharmaSpec. Dealing with the Challenges of Post Translational Modifications (PTMs). Introduction. [Link]

  • ACS Publications. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. [Link]

  • Yale School of Medicine. iTRAQ and TMT | Proteomics. [Link]

  • IDeA National Resource for Quantitative Proteomics. Fundamentals of Proteomics Workshop 2025 - Experimental Design - Sam Mackintosh. [Link]

  • University of Toronto. New developments in isotope labeling strategies for protein solution NMR spectroscopy - Lewis Kay's Lab. [Link]

  • Matrix Science. New research paper in Molecular and Cellular Proteomics: Confident phosphorylation site localization using the Mascot Delta Score. [Link]

Sources

From Correlation to Causation: A Comparative Guide to Histone Modification Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Epigenetic Bottleneck: Moving Beyond "Peaks"

In the last decade, the ENCODE project and widespread adoption of ChIP-seq have generated terabytes of histone modification maps. We know where H3K27ac (activation) or H3K27me3 (repression) are located. However, a critical gap remains in drug development and mechanistic biology: Correlation is not Causation.

Finding a peak at a promoter does not prove that the histone mark regulates the gene. It may be a consequence of transcription, a bystander effect, or a sterile binding event.

To confirm gene regulation effects, we must transition from Legacy Mapping (ChIP-seq) to High-Fidelity Profiling (CUT&Tag) and, crucially, move to Functional Perturbation (Epigenetic Editing). This guide compares these methodologies to establish a modern, self-validating workflow.

Phase I: The Mapping Revolution (CUT&Tag vs. ChIP-seq)

Before validating a target, you must map it accurately. The legacy standard, ChIP-seq (Chromatin Immunoprecipitation Sequencing) , suffers from high background noise and massive input requirements, often obscuring the subtle regulatory elements required for causal analysis.

The modern alternative is CUT&Tag (Cleavage Under Targets and Tagmentation) . Unlike ChIP, which relies on "brute force" sonication and immunoprecipitation, CUT&Tag uses an enzyme-tethering strategy (Tn5 transposase) to cut and tag specific DNA sequences in situ.[1]

Comparative Performance Metrics

The following data contrasts the legacy standard (ChIP-seq) with the modern alternative (CUT&Tag) for mapping histone modifications (e.g., H3K4me3, H3K27ac).

FeatureLegacy: ChIP-seqModern: CUT&TagImpact on Causal Analysis
Input Requirement >1,000,000 cells100 - 100,000 cellsEnables analysis of rare patient samples (e.g., CTCs, FACS-sorted stem cells).
Signal-to-Noise (SNR) Low (High Background)High (Low Background)CUT&Tag peaks are sharper, reducing False Positives that waste validation resources.
Sequencing Depth >30 Million reads/sample3-8 Million reads/sampledrastically reduces cost, allowing for more replicates and conditions.
Workflow Time 3-5 Days1 DayRapid iteration of target identification.
Resolution ~200-300 bpBase-pair resolutionPrecise identification of enhancer boundaries for dCas9 targeting.

Technical Insight: The high background in ChIP-seq arises from the solubilization of the entire genome. CUT&Tag performs the reaction inside the nucleus, washing away the rest of the genome before library prep. This "in situ" advantage is why CUT&Tag requires 10x less sequencing depth [1, 2].

Mechanism of Action Diagram

The following diagram illustrates why CUT&Tag yields superior data quality for target identification.

chromatin_methods cluster_chip Legacy: ChIP-seq (High Noise) cluster_cnt Modern: CUT&Tag (High Fidelity) C1 Crosslink Cells (Fix Artifacts) C2 Sonication (Shear Whole Genome) C1->C2 C3 Immunoprecipitation (High Non-Specific Binding) C2->C3 C4 Sequencing (High Background Reads) C3->C4 T1 Permeabilize Nuclei (Native State) T2 Antibody Tethering (Specific Targeting) T1->T2 T3 pA-Tn5 Activation (Cut Only Target DNA) T2->T3 T4 Sequencing (High Signal Reads) T3->T4

Figure 1: Mechanistic comparison.[2][3][4][5][6][7][8][9] ChIP-seq solubilizes the whole genome, creating noise. CUT&Tag selectively tags targets in situ, minimizing background.

Phase II: Confirming Causality (Epigenetic Editing)

Once a candidate enhancer or promoter is identified via CUT&Tag, you must prove it regulates the gene of interest.

  • Correlation: "H3K27ac levels at Enhancer X drop when Gene Y is silenced."

  • Causation: "Targeted removal of H3K27ac at Enhancer X causes Gene Y silencing."

The Solution: CRISPR-dCas9 Epigenetic Editing

We compare the two primary modes of validation: Pharmacological Inhibition (Global) vs. dCas9 Editing (Locus-Specific).

Option A: Pharmacological Inhibition (Global)

Using small molecule inhibitors (e.g., EZH2 inhibitors for H3K27me3 or HDAC inhibitors for acetylation).

  • Pros: Easy to administer; clinically relevant.

  • Cons: Global off-target effects. An HDAC inhibitor affects every gene, making it impossible to attribute a specific phenotypic change to a specific histone modification at a specific locus.

Option B: dCas9-Fusion Proteins (Locus-Specific)

This is the gold standard for confirming mechanistic causality.

  • dCas9-p300 (Activator): Fuses the catalytic core of the p300 histone acetyltransferase to dead-Cas9. It deposits H3K27ac at a precise genomic coordinate [3].

  • dCas9-KRAB (Repressor): Recruits KAP1/HP1 to deposit H3K9me3, forcing heterochromatin formation [4].

Experimental Protocol: The "Causal Confirmation" Workflow

This self-validating protocol links the mapping (CUT&Tag) to the perturbation (dCas9).

Step 1: High-Resolution Mapping (CUT&Tag)[7]
  • Harvest Cells: 50,000 cells (fresh or frozen).

  • Bind: Bind cells to Concanavalin A beads.

  • Primary Antibody: Incubate with anti-H3K27ac (1:50) overnight.

  • Secondary/Tn5: Add anti-Rabbit secondary, then pA-Tn5 transposome.[5]

  • Tagmentation: Add MgCl2 to activate Tn5. Incubate 1 hr at 37°C.

  • Library Prep: PCR amplify the tagmented DNA (12 cycles).

  • Analysis: Call peaks using SEACR (designed for low-background data) [5].

Step 2: Design & Transfection (dCas9)
  • Target Selection: Select a unique enhancer peak identified in Step 1 that correlates with your gene of interest.

  • gRNA Design: Design 3-4 sgRNAs tiling the center of the H3K27ac peak.

  • Vector System: Use pcDNA-dCas9-p300-Core (Addgene #61357) for activation or dCas9-KRAB for repression.

  • Transfection: Transfect HEK293T or target cells (Lipofectamine or Nucleofection).

  • Control: Transfect dCas9-catalytic-dead (no effector) or non-targeting gRNA.

Step 3: Readout (The Proof)
  • ChIP-qPCR (Validation of Edit): Confirm that H3K27ac actually increased/decreased at the target site.

  • RT-qPCR (Functional Effect): Measure mRNA levels of the target gene.

    • Success Criteria: If dCas9-p300 targeting Enhancer X increases Gene Y expression >2-fold compared to control, causality is confirmed .

Logical Workflow Visualization

The following diagram outlines the complete decision matrix for a researcher confirming a gene regulatory mechanism.

validation_logic Start Hypothesis: Histone Mark X regulates Gene Y Map Step 1: Map Landscape (CUT&Tag) Start->Map Identify Identify Candidate Enhancer/Promoter Map->Identify Choice Select Perturbation Identify->Choice Global Global Inhibitor (e.g., HDACi) Choice->Global Broad Screen Specific Epigenetic Editing (dCas9-Fusion) Choice->Specific Mechanistic Proof Result_Global Result: Global Change (Low Specificity) Global->Result_Global Result_Specific Result: Locus Specific (High Causality) Specific->Result_Specific Confirm Confirm Causality: qPCR + ChIP-qPCR Result_Specific->Confirm

Figure 2: The validation logic flow. Moving from mapping (CUT&Tag) to specific perturbation (dCas9) is the only path to high-confidence causality.

Summary and Recommendations

To rigorously confirm that a histone modification regulates a gene, you cannot rely on ChIP-seq peaks alone. The recommended "Product" for the modern researcher is a methodological ecosystem :

  • Replace ChIP-seq with CUT&Tag: It provides the signal-to-noise ratio required to identify subtle regulatory elements with high confidence and low input [6].[4]

  • Validate with dCas9-p300/KRAB: This provides the "sufficient and necessary" proof required for high-impact publications and drug target validation [3].

By adopting this workflow, you move your research from associative epigenetics to functional epigenetics.

References

  • Kaya-Okur, H. S., et al. (2019). CUT&Tag for efficient epigenomic profiling of small samples and single cells. Nature Communications.[5]

  • EpiCypher. CUT&RUN vs. CUT&Tag vs. ChIP-seq: Technical Selection Guide.

  • Hilton, I. B., et al. (2015). Epigenome editing by a CRISPR-Cas9-based acetyltransferase activates genes from promoters and enhancers. Nature Biotechnology.

  • Thakore, P. I., et al. (2015). Highly specific epigenome editing by CRISPR-Cas9 repressors for silencing of distal regulatory elements. Nature Methods.

  • Meers, M. P., et al. (2019). Peak calling by Sparse Enrichment Analysis for CUT&RUN chromatin profiling. Epigenetics & Chromatin.

  • CD Genomics. Comparison Analysis of CUT&Tag and ChIP-seq.

Sources

Safety Operating Guide

L-LYSINE:2HCL (1-13C) Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Lab Managers, and EHS Officers[1][2]

Executive Summary: The Isotope Distinction

Immediate Action Required: Verify the label. The presence of (1-13C) indicates a stable isotope modification.[3] This material is NON-RADIOACTIVE .

Do NOT dispose of this material in radioactive waste streams (e.g.,


 or 

bins). Doing so triggers unnecessary regulatory audits, increases disposal costs by orders of magnitude, and complicates waste manifesting.[1]

However, the 2HCl (Dihydrochloride) salt form presents a specific chemical hazard (Acidity/Corrosivity) often overlooked in standard amino acid handling.

Part 1: Chemical Profile & Hazard Identification[1][4]

Before disposal, you must characterize the waste based on its specific chemical properties.[1] L-Lysine:2HCl is significantly more acidic than the standard Monohydrochloride form.[1]

Chemical Data Table
PropertySpecificationOperational Implication
Compound L-Lysine:2HCl (1-13C)Labeled Amino Acid Salt
CAS No. 657-26-1 (Unlabeled parent)Reference for chemical toxicity
Radioactivity NONE (Stable Isotope)Dispose as chemical waste, not rad-waste
Acidity (pH) < 3.0 (in 10% solution)Potentially Corrosive (RCRA D002)
RCRA Status Not P-listed or U-listedRegulated by characteristic (Corrosivity) if pH < 2
Solubility High (Water)High mobility in drainage systems
The "Hidden" Hazard: Acidity

Unlike L-Lysine Monohydrochloride (pH ~5.0–6.0), the Dihydrochloride (2HCl) form means both amino groups are fully protonated.[1] In concentrated aqueous solutions, this can drive the pH below 2.0.[1]

  • Risk: Direct disposal of concentrated stock solutions into copper or iron plumbing can cause corrosion.[1]

  • Requirement: Neutralization is mandatory before any consideration of drain disposal.[1]

Part 2: The "Data Hazard" (Cross-Contamination)

While not a biological hazard,


-labeled compounds represent a significant analytical hazard  in Mass Spectrometry (MS) laboratories.[1]

The Mechanism of Failure: If


 dust or aerosols contaminate a sample preparation area, they artificially inflate the isotopic baseline of future experiments. This "memory effect" can invalidate weeks of natural abundance carbon studies.

Containment Protocol:

  • Segregation: Dispose of solid

    
     waste in a dedicated bin outside the clean prep zone.
    
  • Aerosol Control: Wet-wipe any powder spills immediately; do not dry sweep.[1]

Part 3: Step-by-Step Disposal Workflows

Select the workflow matching your waste state.

Scenario A: Solid Waste (Unused Powder/Spills)

Applicability: Expired shelf stock, spill cleanup materials.[1]

  • Containerize: Place powder in a screw-top high-density polyethylene (HDPE) jar. Do not use bags (risk of puncture/aerosol release).

  • Labeling: Label as "Non-Hazardous Chemical Waste: L-Lysine 2HCl" .

    • Note: Even though it is 2HCl, solids are generally not classified as corrosive waste under RCRA unless they are aqueous.[1] However, check local EHS guidelines.

  • Disposal: Route through standard chemical waste incineration or landfill streams.[1] DO NOT place in biohazard (red bag) or radioactive (yellow/magenta) bins.

Scenario B: Liquid Waste (Aqueous Stock Solutions)

Applicability: Leftover buffers, stock solutions in water/PBS.[1]

  • pH Check: Dip a pH strip into the waste container.

    • If pH < 5.0: Add Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

      
      ) slowly to adjust pH to 6.0–9.0 .
      
  • Sewer Disposal Assessment:

    • Check Permit: Does your facility have a permit to discharge amino acids to the sanitary sewer?

    • Yes: Flush with 20x volume of water.[1]

    • No (or Unknown): Cap container and label as "Non-Hazardous Liquid Waste."

  • Volume Limit: Do not discharge >1 Liter of high-concentration (>1M) solution without EHS approval, as this spikes Biological Oxygen Demand (BOD) at the treatment plant.[1]

Scenario C: Mixed Waste (Eluents/Reaction Mixtures)

Applicability: LC-MS waste containing Acetonitrile, Methanol, or Formic Acid.[1][2]

  • Hazard Dominance: The solvent defines the hazard, not the Lysine.

  • Classification:

    • If containing Acetonitrile/Methanol: Ignitable Waste (RCRA D001) .[1]

    • If containing >0.1% TFA/Formic Acid: Corrosive Waste (RCRA D002) .[1]

  • Action: Collect in approved solvent waste carboys (Safety Can). Label with all constituents (e.g., "50% Acetonitrile, 50% Water, <1% L-Lysine 13C").[1][2]

  • Disposal: Incineration via licensed hazardous waste contractor.[1]

Part 4: Decision Logic Diagram

Use this decision tree to determine the correct disposal route.

Disposal_Protocol Start Waste: L-Lysine:2HCl (1-13C) State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid NonHazSolid NON-HAZ SOLID WASTE (Landfill/Incineration) Solid->NonHazSolid Standard Mixed Mixed with Solvents? (MeCN, MeOH, Acids) Liquid->Mixed HazWaste HAZARDOUS WASTE (Ignitable/Toxic) Mixed->HazWaste Yes CheckPH Check pH Level Mixed->CheckPH No (Aqueous only) Neutralize Neutralize with NaOH to pH 6-9 CheckPH->Neutralize pH < 5 SewerPermit Sewer Discharge Permitted? CheckPH->SewerPermit pH 5-9 Neutralize->SewerPermit Drain SANITARY SEWER (Flush w/ 20x Water) SewerPermit->Drain Yes NonHazLiq NON-HAZ LIQUID WASTE (Collect for Pickup) SewerPermit->NonHazLiq No

Figure 1: Decision matrix for segregating L-Lysine:2HCl waste streams based on physical state and solvent contamination.

References
  • Sigma-Aldrich. (2025).[1][4][5][6] Safety Data Sheet: L-Lysine monohydrochloride. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025).[7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Resource Conservation and Recovery Act (RCRA).[7][8] Retrieved from

  • Cambridge Isotope Laboratories. (2025). Stable Isotope Safety and Handling. Retrieved from

  • University of Michigan EHS. (2025). Proper Segregation and Disposal of Low-Level Radioactive Waste vs Stable Isotopes. Retrieved from

(Note: While specific SDSs for the 13C variant mirror the unlabeled parent compound regarding toxicity, always defer to the specific SDS provided by your vendor for lot-specific impurities.)

Sources

A Researcher's Guide to the Safe Handling of L-LYSINE·2HCL (1-13C)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with L-LYSINE·2HCL (1-13C). This document moves beyond a simple checklist to offer a self-validating system of protocols, ensuring both personal safety and the integrity of your research. The causality behind each recommendation is explained to build a deeper understanding of safe laboratory practices.

L-LYSINE·2HCL (1-13C) is a stable isotope-labeled amino acid. It is crucial to understand that "stable isotope-labeled" signifies that it is not radioactive and therefore does not require special radiological handling precautions.[1][2] The primary hazards associated with this compound are similar to its non-labeled counterpart, L-Lysine dihydrochloride, and include the potential for eye, skin, and respiratory irritation, as well as the possibility of causing an allergic skin reaction.[3][4][5]

Core Principles of Safe Handling

The foundation of safe laboratory practice rests on a thorough understanding of the materials being used and the implementation of appropriate control measures. For L-LYSINE·2HCL (1-13C), a non-hazardous but potentially irritating fine chemical, the core principles involve minimizing exposure through engineering controls, personal protective equipment, and diligent work practices.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE wherever chemical hazards are present.[6][7] The following PPE is essential for the safe handling of L-LYSINE·2HCL (1-13C).

Protection Type Specific PPE Rationale
Eye and Face Protection Safety glasses with side shields or gogglesTo prevent eye irritation from airborne dust particles.[3][5][8]
Hand Protection Nitrile or latex glovesTo prevent skin contact, which may cause irritation or an allergic reaction.[4][5][8][9]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[8][10]
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust mask or respirator may be necessary if handling large quantities or if dust generation is significant.To prevent respiratory tract irritation from inhalation of dust.[3][4][5]
Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the key steps for handling L-LYSINE·2HCL (1-13C) from receipt to disposal, ensuring a safe and efficient workflow.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled.[11]

  • Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] Keep the container tightly closed.[3]

2. Preparation and Weighing:

  • Handle the compound in a well-ventilated area.[3][5] For procedures that may generate dust, such as weighing, it is best practice to work in a chemical fume hood.[10]

  • Before handling, ensure you are wearing the appropriate PPE: a lab coat, safety glasses, and gloves.[8][10]

  • To minimize dust, handle the solid material carefully. Avoid actions that could cause it to become airborne.

  • Use a dedicated, clean spatula for transferring the powder.

3. Dissolving and Use in Experiments:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If working with acids, always add acid to water, never the other way around.[11]

  • Clearly label all solutions prepared with L-LYSINE·2HCL (1-13C).[11]

4. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]

  • Ensure the spill area is then cleaned with an appropriate solvent and decontaminated.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

As L-LYSINE·2HCL (1-13C) is a stable isotope-labeled compound, its waste is generally considered non-hazardous and can be disposed of as regular chemical waste, unless mixed with other hazardous materials.[]

  • Solid Waste: Collect any unused solid L-LYSINE·2HCL (1-13C) and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.[3]

  • Liquid Waste: Dispose of solutions containing L-LYSINE·2HCL (1-13C) in accordance with your institution's chemical waste guidelines. Do not pour down the drain unless permitted by local regulations.

  • Always follow your institution's specific waste disposal protocols and consult with your environmental health and safety department if you have any questions.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key stages and decision points from receiving the compound to its final disposal.

Safe_Handling_Workflow Safe Handling Workflow for L-LYSINE·2HCL (1-13C) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Container Store Store in Cool, Dry, Ventilated Area Receive->Store Don_PPE Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) Store->Don_PPE Weigh Weigh in Ventilated Area (Fume Hood if Dusty) Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Spill_Cleanup Spill Cleanup (If Necessary) Weigh->Spill_Cleanup Experiment Use in Experiment Prepare_Solution->Experiment Prepare_Solution->Spill_Cleanup Dispose_Solid Dispose of Solid Waste Experiment->Dispose_Solid Dispose_Liquid Dispose of Liquid Waste Experiment->Dispose_Liquid Spill_Cleanup->Dispose_Solid Remove_PPE Remove & Dispose of PPE Dispose_Solid->Remove_PPE Dispose_Liquid->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A flowchart outlining the safe handling, use, and disposal of L-LYSINE·2HCL (1-13C).

First Aid Measures

In the event of exposure, take the following immediate actions:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[4][13] Take off contaminated clothing and wash it before reuse.[3][4]

  • Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[3]

  • Ingestion: Do NOT induce vomiting. Get medical attention if you feel unwell.[3]

By adhering to these guidelines, you can confidently and safely incorporate L-LYSINE·2HCL (1-13C) into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your experimental outcomes.

References

  • PALS. (2021, May 19). Safety Data Sheet: L-Lysine Monohydrochloride [Feed Grade (98.5%)]. Retrieved from [Link]

  • Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Lab Safety Supply. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • Florida State University. (n.d.). General Laboratory Safety Procedures. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: L-Lysine ¹³C₆ hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Lysine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.